molecular formula C8H9NO2 B116551 1,4-Benzodioxan-6-amine CAS No. 22013-33-8

1,4-Benzodioxan-6-amine

Cat. No.: B116551
CAS No.: 22013-33-8
M. Wt: 151.16 g/mol
InChI Key: BZKOZYWGZKRTIB-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro-1,4-benzodioxin-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKOZYWGZKRTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176461
Record name 1,4-Benzodioxan-6-ylamine
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Molecular Weight

151.16 g/mol
Source PubChem
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CAS No.

22013-33-8
Record name 1,4-Benzodioxan-6-amine
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Record name 1,4-Benzodioxan-6-ylamine
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Record name 1,4-Benzodioxan-6-ylamine
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Record name 1,4-benzodioxan-6-ylamine
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Foundational & Exploratory

Technical Guide: 2,3-Dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1,4-Benzodioxan-6-amine CAS Registry Number: 22013-33-8 Molecular Formula:



Part 1: Structural Elucidation & Nomenclature Logic

The IUPAC Derivation

While "this compound" is the prevalent trade name in medicinal chemistry catalogs, it is technically a retained common name. The systematic IUPAC nomenclature requires a rigorous deconstruction of the bicyclic framework.

The core structure is a benzene ring fused to a 1,4-dioxane ring.[1] In strict IUPAC nomenclature, the unsaturated heterocycle 1,4-benzodioxine is the parent hydride. Since the dioxane ring in this molecule is saturated (containing


 carbons at positions 2 and 3), the prefix 2,3-dihydro-  is applied.
  • Parent Hydride: 1,4-Benzodioxine[1][2][3][4][5][6][7][8][9][10]

  • Saturation Modification: 2,3-Dihydro[6]

  • Principal Functional Group: Amine (suffix: -amine)

  • Locant Priority: The heteroatoms (oxygen) dictate the numbering of the fused system. The numbering starts at one oxygen (position 1), proceeds through the saturated bridge (2, 3) to the second oxygen (4), and then continues around the benzene ring (5, 6, 7, 8).

  • Substituent Positioning: The amine group is located at position 6.[1]

Official Systematic Name: 2,3-Dihydro-1,4-benzodioxin-6-amine [6]

Structural Visualization & Numbering

The following diagram illustrates the numbering priority that distinguishes the 6-position (para to the ether oxygen) from the 5-position (ortho to the ether oxygen).

Nomenclature Figure 1: IUPAC Numbering of the 1,4-Benzodioxan Scaffold. Note the Amine at C6. O1 O (1) C2 C (2) O1->C2 C3 C (3) C2->C3 O4 O (4) C3->O4 C4a C (4a) O4->C4a C5 C (5) C4a->C5 C8a C (8a) C4a->C8a Fusion C6 C (6) -NH2 C5->C6 C7 C (7) C6->C7 C8 C (8) C7->C8 C8->C8a C8a->O1

Part 2: Synthetic Pathways & Regiochemical Control

The "Self-Validating" Industrial Protocol

For research and scale-up, the most robust synthesis involves the electrophilic aromatic substitution (nitration) of 1,4-benzodioxane followed by reduction. This pathway is preferred over the Gallic acid route for simple amine generation due to atom economy.

Critical Control Point (Regioselectivity): The 1,4-benzodioxane moiety contains two alkoxy groups attached to the benzene ring. Alkoxy groups are ortho/para directing activators.

  • Positions 5/8 (Ortho): Sterically hindered by the dioxane ring fusion.

  • Positions 6/7 (Para): Sterically accessible and electronically activated.

  • Note: In unsubstituted 1,4-benzodioxane, positions 6 and 7 are symmetry-equivalent. Therefore, mono-nitration yields a single regioisomer.

Step-by-Step Methodology

Phase 1: Regioselective Nitration

  • Reagents: 1,4-Benzodioxane (1.0 eq), 65%

    
     (1.2 eq), Acetic Acid (solvent).
    
  • Procedure: Dissolve 1,4-benzodioxane in acetic acid. Cool to <10°C. Add

    
     dropwise. The temperature must be strictly controlled to prevent dinitration.
    
  • Validation: Monitor by TLC or GC-MS. The appearance of a yellow solid indicates the formation of 6-nitro-1,4-benzodioxane .

  • Purification: Recrystallization from ethanol. (M.P. of nitro intermediate: ~120°C).

Phase 2: Catalytic Hydrogenation (Reduction)

  • Reagents: 6-Nitro-1,4-benzodioxane,

    
     gas (3 atm), 10% Pd/C catalyst, Methanol.
    
  • Procedure: Charge the hydrogenation vessel with the nitro compound and catalyst in methanol. Purge with

    
    , then pressurize with 
    
    
    
    . Agitate at RT for 4-6 hours.
  • Work-up: Filter catalyst through Celite (pyrophoric hazard: keep wet). Concentrate filtrate.

  • Product: this compound (Oil or low-melting solid).

Synthetic Workflow Diagram

Synthesis Figure 2: Two-step synthesis via regioselective nitration and reduction. Start Start: 1,4-Benzodioxane (Symmetry: Pos 6 = Pos 7) Intermed Intermediate: 6-Nitro-1,4-benzodioxane Start->Intermed Electrophilic Aromatic Substitution (Nitration) Reagent1 HNO3 / AcOH < 10°C Reagent1->Start Product Product: 2,3-Dihydro-1,4-benzodioxin-6-amine Intermed->Product Catalytic Hydrogenation (Reduction) Reagent2 H2 (3 atm), Pd/C Methanol Reagent2->Intermed

Part 3: Medicinal Chemistry Utility & Pharmacophore Analysis

The 2,3-dihydro-1,4-benzodioxine ring is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein coupled receptors (GPCRs).

Primary Pharmacological Targets

The 6-amine derivative serves as a critical scaffold for synthesizing antagonists for adrenergic and serotonergic receptors.

Target ReceptorDrug ClassExample CompoundRole of Benzodioxane Moiety

-Adrenergic
AntihypertensiveDoxazosin Mimics the catecholamine core; provides steric bulk for subtype selectivity.

-Adrenergic
AntagonistIdazoxan Key binding element for the orthosteric site.
5-HT

Partial AgonistFlesinoxan Spacer/Linker attachment point via the amine nitrogen.
Structure-Activity Relationship (SAR)

The oxygen atoms in the dioxane ring act as hydrogen bond acceptors. The ethylene bridge (C2-C3) forces the ring into a specific half-chair conformation, which is often critical for fitting into the hydrophobic pocket of GPCRs. The 6-amino group provides a versatile handle for acylation or alkylation, allowing the extension of the molecule to reach secondary binding pockets (e.g., the secondary binding pocket in the


 receptor).

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased material, the following physicochemical properties should be verified.

Physicochemical Data Table
PropertyValueMethod of Verification
Physical State Viscous liquid or low-melting solidVisual Inspection
Melting Point 29–31 °CCapillary Method
Boiling Point ~125 °C (at 2 mmHg)Distillation
Density 1.231 g/mLPycnometer
Refractive Index

1.599
Refractometer
pKa ~4.5 - 5.0 (Aniline-like)Potentiometric Titration
Spectroscopic Validation
  • 1H NMR (DMSO-d6): Look for the characteristic multiplet of the ethylene bridge protons (

    
     4.10–4.20 ppm). The aromatic region will show a specific pattern for the 1,2,4-trisubstituted benzene (singlet-like d at position 5, doublets at 7 and 8). The amine protons (
    
    
    
    ) typically appear as a broad singlet around 4.5–5.0 ppm.
  • IR Spectroscopy:

    • N-H Stretch: Doublet around 3300–3400

      
       (primary amine).
      
    • C-O-C Stretch: Strong bands at 1050–1250

      
       (ether linkage).
      

References

  • PubChem. (n.d.). This compound (Compound).[1][6][8][9][10] National Library of Medicine.[4] Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022).[5][9] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[5][9] Retrieved from [Link]

  • Bolchi, C., et al. (2020).[11] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[11] European Journal of Medicinal Chemistry, 200, 112419.[11] Retrieved from [Link]

  • American Elements. (n.d.). Benzodioxans - Product Information.[5][6][8][9] Retrieved from [Link]

Sources

1,4-Benzodioxan-6-amine (CAS 22013-33-8): A Versatile Scaffold for Medicinal Chemistry

[1]

Executive Summary & Chemical Identity

This compound (also known as 6-amino-1,4-benzodioxane or 3,4-ethylenedioxyaniline) is a bicyclic aromatic amine widely utilized as a pharmacophore in drug discovery.[1][2][3] It serves as a critical bioisostere for the aniline moiety, offering improved lipophilicity and metabolic stability due to the fused dioxane ring.

While often confused with the 2-substituted benzodioxane derivatives used in antihypertensives like Doxazosin , the 6-amine isomer (CAS 22013-33-8) is distinct. It is primarily employed in the synthesis of MAO-B inhibitors (neuroprotection), podophyllotoxin analogs (oncology), and adrenergic receptor ligands .

Physicochemical Profile
PropertyData
CAS Number 22013-33-8
IUPAC Name 2,3-dihydro-1,4-benzodioxin-6-amine
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Brown to black viscous liquid or low-melting solid
Melting Point 29–31 °C
Boiling Point 116–118 °C (at 3 mmHg)
Density 1.231 g/mL
pKa (Predicted) ~4.83 (Conjugate acid)
Solubility Insoluble in water; soluble in DCM, Methanol, DMSO
Stability Light Sensitive (Oxidizes rapidly in air/light)

Synthetic Utility & Mechanism

The utility of CAS 22013-33-8 lies in its nucleophilic amine group at the 6-position. The electron-donating oxygen atoms of the dioxane ring increase the electron density of the benzene ring, making the amine highly reactive toward electrophiles (acyl chlorides, isocyanates, sulfonyl chlorides).

Key Applications
  • Neuroprotective Agents (MAO-B Inhibitors): The benzodioxane scaffold mimics the catechol structure of dopamine but is metabolically more stable. Derivatives synthesized from the 6-amine have shown potent, reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy.

  • Oncology (Podophyllotoxin Analogs): Used to synthesize N-(2-hydroxyethyl)-2,3-didehydroazapodophyllotoxins, which function as tubulin polymerization inhibitors.

  • Adrenergic Ligands: Acts as a scaffold for

    
    -adrenergic receptor antagonists, distinct from the quinazoline-based Doxazosin class.
    
Structural Distinction (Critical)

Researchers must distinguish between the 6-amino and 2-carboxy isomers.

  • CAS 22013-33-8 (6-Position): Used for aniline-like substitutions.

  • Doxazosin Intermediate (2-Position): Involves 1,4-benzodioxane-2-carbonyl chloride.

GNitro6-Nitro-1,4-benzodioxaneAmineThis compound(CAS 22013-33-8)Nitro->AmineReduction(H2/Pd or Fe/HCl)AmideChloroacetamide Derivative(MAO-B Inhibitor Precursor)Amine->AmideAcylation(Cl-CH2-COCl)SulfonSulfonamide Derivatives(Antitumor)Amine->SulfonSulfonylation(R-SO2-Cl)

Figure 1: Synthetic flow from the nitro precursor to key pharmaceutical intermediates.[4]

Experimental Protocols

Protocol A: Synthesis of this compound

Context: If the amine is not purchased commercially, it is synthesized via the reduction of 6-nitro-1,4-benzodioxane.

Reagents: 6-Nitro-1,4-benzodioxane (1.0 eq), Iron powder (3.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

  • Setup: Dissolve 6-nitro-1,4-benzodioxane in Ethanol/Water (3:1 v/v) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add Iron powder and solid NH₄Cl to the solution.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower, fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via column chromatography or use directly (yields typically >85%). Store under inert gas in the dark.

Protocol B: N-Acylation (Synthesis of Chloroacetamide Intermediate)

Context: This reaction creates an electrophilic "handle" for further derivatization, commonly used in synthesizing MAO-B inhibitors.

Reagents: this compound (1.0 mmol), Chloroacetyl chloride (1.1 mmol), Phosphate Buffer (0.1 M, pH 7.4), Ethyl Acetate.

  • Dissolution: Dissolve 1.0 mmol of the amine in 10 mL of 0.1 M Phosphate Buffer (pH 7.4). Note: This "Green Chemistry" biphasic approach minimizes organic solvent use.

  • Addition: Cool the solution to 0°C. Add Chloroacetyl chloride (1.1 mmol) dropwise over 5 minutes with vigorous stirring.

  • Reaction: Allow to warm to room temperature and stir for 20 minutes. A precipitate often forms.

  • Workup:

    • If solid forms: Filter the precipitate, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (2 x 15 mL). Wash organic layer with brine, dry over MgSO₄, and evaporate.

  • Characterization: The product, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, should show a characteristic amide carbonyl peak in IR (~1650 cm⁻¹) and disappearance of the primary amine doublet.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Sensitization: Potential skin sensitizer.[5]

Handling Precautions:

  • Oxidation Risk: The amine is electron-rich and prone to oxidation. It will turn from a clear/brown oil to a black tar if exposed to air. Store under Nitrogen or Argon at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not flush down drains.[6][7]

References

  • PubChem. (2025). This compound (Compound Summary).[1][2][8][9] National Library of Medicine. Link

  • Idris, N., et al. (2022).[10] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[11][10] Link

  • BenchChem. (2025).[12] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link

  • Xu, Y., et al. (2025). 1,4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B.[3] Scientific Reports. Link

  • Fisher Scientific. (2025). Safety Data Sheet: this compound.[2]Link

The 1,4-Benzodioxane Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxane ring system, a bicyclic scaffold composed of a benzene ring fused to a 1,4-dioxane ring, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1] Its unique conformational flexibility and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This guide provides a comprehensive exploration of the profound biological significance of the 1,4-benzodioxane core, delving into its physicochemical attributes, its prevalence in both natural products and blockbuster synthetic drugs, and its remarkable versatility in targeting a wide array of physiological processes. We will dissect the structure-activity relationships that govern its interactions with key drug targets, provide exemplary synthetic methodologies, and illuminate its role in the development of therapeutics for cardiovascular diseases, central nervous system disorders, and oncology.

The 1,4-Benzodioxane Scaffold: Physicochemical Properties and Privileged Status

The 1,4-benzodioxane scaffold's enduring appeal in drug design stems from a confluence of favorable physicochemical properties. The fusion of the rigid benzene ring with the flexible dioxane ring imparts a unique three-dimensional structure that can be readily modified to achieve specific spatial orientations for optimal target engagement.[1] This inherent structural versatility allows for the precise positioning of substituents to interact with distinct pockets within a binding site.

From a physicochemical standpoint, the 1,4-benzodioxane core generally imparts a degree of lipophilicity, which can be modulated by the introduction of various functional groups. This allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the ether linkages in the dioxane ring are relatively stable to metabolic degradation, contributing to improved in vivo stability of drug candidates. These attributes, combined with its proven track record of interacting with multiple, unrelated biological targets, solidify the 1,4-benzodioxane's status as a privileged scaffold in medicinal chemistry.[1][2]

A Versatile Pharmacophore: Diverse Biological Activities

The true measure of the 1,4-benzodioxane scaffold's importance lies in the vast and diverse range of biological activities exhibited by its derivatives. This versatility has been exploited to develop drugs for a multitude of therapeutic areas.

Antagonism of G-Protein Coupled Receptors (GPCRs)

Perhaps the most well-documented and clinically significant application of the 1,4-benzodioxane scaffold is in the modulation of GPCRs, particularly adrenergic and serotonergic receptors.

The 1,4-benzodioxane moiety is a key pharmacophoric element in a class of potent and selective α1-adrenergic receptor antagonists. These drugs are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[3][4][5]

  • Doxazosin: Marketed as Cardura®, Doxazosin is a prime example of a successful 1,4-benzodioxane-containing drug.[6] It acts by selectively blocking α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][7][8] In BPH, it relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow.[9]

  • Prazosin: Sold under the brand name Minipress®, Prazosin is another clinically important α1-adrenergic antagonist used for hypertension, BPH, and off-label for nightmares associated with PTSD.[4][5][10] Its mechanism of action is similar to Doxazosin, involving the blockade of postsynaptic α-adrenoceptors.[11][12]

The interaction of these drugs with the α1-adrenergic receptor is a classic example of structure-activity relationships, where the 1,4-benzodioxane core acts as a rigid anchor, while the pendant piperazine and acyl moieties engage with specific residues in the receptor binding pocket.

Signaling Pathway: Mechanism of Action of Doxazosin

Doxazosin_Mechanism cluster_postsynaptic Postsynaptic Smooth Muscle Cell NE_release Norepinephrine (NE) Release NE NE NE_release->NE Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates Relaxation Vasodilation/ Muscle Relaxation Alpha1_Receptor->Relaxation Leads to Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Doxazosin competitively blocks norepinephrine binding to α1-adrenergic receptors.

The 1,4-benzodioxane scaffold is also a key feature in ligands targeting various serotonin receptor subtypes, particularly the 5-HT1A receptor.[13][14] Derivatives have been developed as full agonists, partial agonists, and antagonists, with potential applications in the treatment of anxiety, depression, and other CNS disorders.[6][14] The stereochemistry at the C2 position of the dioxane ring often plays a crucial role in determining the affinity and selectivity for 5-HT1A receptors versus α1-adrenoreceptors.[15][16]

Enzyme Inhibition

Beyond GPCRs, 1,4-benzodioxane derivatives have shown significant activity as enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxane moiety have been designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and other neurodegenerative disorders.[17]

  • Kinase Inhibitors: The scaffold has been incorporated into molecules designed to inhibit various kinases, which are critical targets in oncology. For instance, derivatives have been reported as inhibitors of Janus Kinase 3 (JAK-3) and Focal Adhesion Kinase (FAK), showing antiproliferative activity against several cancer cell lines.[6]

Anticancer and Antibacterial Agents

Recent research has highlighted the potential of 1,4-benzodioxane derivatives as anticancer and antibacterial agents. Some compounds have demonstrated cytotoxic effects against prostate cancer cells.[13][14] Additionally, novel benzodioxane-benzamides have been developed as potent inhibitors of the bacterial cell division protein FtsZ, exhibiting activity against multidrug-resistant Staphylococcus aureus (MRSA).[18]

Table 1: Biological Targets of Representative 1,4-Benzodioxane Derivatives

Compound ClassSpecific Target(s)Therapeutic AreaRepresentative Compound(s)
Arylpiperazinesα1-Adrenergic ReceptorsHypertension, BPHDoxazosin, Prazosin
Arylpiperazines5-HT1A ReceptorsCNS Disorders (Anxiety, Depression)Flesinoxan, Eltoprazine
ChalconesMonoamine Oxidase B (MAO-B)Neurodegenerative DiseasesN/A (Preclinical)
VariedJanus Kinase 3 (JAK-3), Focal Adhesion Kinase (FAK)OncologyN/A (Preclinical)
BenzamidesFtsZInfectious Diseases (Antibacterial)N/A (Preclinical)

Synthesis of 1,4-Benzodioxane Derivatives: A General Protocol

The synthesis of 1,4-benzodioxane derivatives can be achieved through various routes. A common and effective method involves the reaction of a catechol with a suitable dielectrophile. The following is a generalized protocol for the synthesis of a 2-substituted-1,4-benzodioxane, a common intermediate for further elaboration.

Experimental Protocol: Synthesis of (1,4-Benzodioxan-2-yl)methanol

Materials:

  • Catechol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Williamson Ether Synthesis. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the catechol solution at room temperature.

  • To the resulting solution, add epichlorohydrin (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Extraction. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Step 3: Purification. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (1,4-benzodioxan-2-yl)methanol.

  • Step 4: Characterization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis and Evaluation of 1,4-Benzodioxane Derivatives

Caption: A generalized workflow for the synthesis and biological evaluation of novel 1,4-benzodioxane derivatives.

Future Perspectives and Conclusion

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility and proven clinical success ensure its continued prominence in medicinal chemistry. Future research will likely focus on exploring new substitution patterns to target novel biological entities, developing more efficient and stereoselective synthetic methodologies, and applying computational approaches to design next-generation 1,4-benzodioxane-based drugs with improved efficacy and safety profiles. The rich history and ongoing innovation surrounding this "evergreen" scaffold underscore its enduring biological significance and its potential to address unmet medical needs for years to come.[1][2]

References

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Semantic Scholar. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • What is Doxazosin Mesylate used for? Synapse. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi. [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products. RSC Publishing. [Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products. PubMed. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Authorea. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • 1,4-Benzodioxan. PubChem. [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

  • Doxazosin. StatPearls - NCBI Bookshelf. [Link]

  • Process for preparation of 1,4-benzodioxane derivative.
  • Prazosin. StatPearls - NCBI Bookshelf. [Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. [Link]

  • What is the mechanism of Doxazosin Mesylate? Patsnap Synapse. [Link]

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. [Link]

  • Prazosin. Wikipedia. [Link]

  • Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. ACS Publications. [Link]

  • Synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Minipress capsules (prazosin hydrochloride) for oral use. accessdata.fda.gov. [Link]

  • Doxazosin. Pediatric Care Online - AAP Publications. [Link]

  • Prazosin (oral route). Mayo Clinic. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Semantic Scholar. [Link]

  • Doxazosin. PubChem - NIH. [Link]

  • Synthesis of new 1,4-benzodioxane derivatives containing substituted 1,2,4-triazoles. E3S Web of Conferences. [Link]

  • Clinical pharmacology and therapeutic role of prazosin and related alpha-adrenoceptor antagonists. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]

  • Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PubMed Central. [Link]

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The 1,4-Benzodioxan Scaffold: A Technical Analysis of Discovery, Synthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) ring system represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From its origins in the early 20th century as the structural core of the first synthetic alpha-blockers to its modern application in multi-target directed ligands (MTDLs) for neurodegeneration and oncology, this scaffold remains a cornerstone of drug design.

This guide analyzes the historical trajectory, synthetic methodologies, and structure-activity relationships (SAR) of 1,4-benzodioxan derivatives, designed for researchers requiring actionable, high-level technical insight.

Part 1: Historical Genesis

The Pasteur Institute and the Adrenergic Breakthrough (1933)

The history of 1,4-benzodioxan is inextricably linked to the discovery of adrenergic pharmacology. In 1933, Ernest Fourneau and Daniel Bovet at the Pasteur Institute synthesized Piperoxan (codenamed 933 F ).[1]

  • The Objective: Fourneau was investigating antimalarials and antihistamines but observed that 933 F reversed the pressor effects of epinephrine.

  • The Significance: Piperoxan became the first synthetic

    
    -adrenergic receptor antagonist, proving that the sympathetic nervous system's effects could be chemically modulated by synthetic heterocycles, not just natural alkaloids like ergotamine. This discovery laid the groundwork for Bovet’s eventual Nobel Prize (1957).[1]
    
Evolution of the Scaffold

Following Piperoxan, the scaffold evolved through three distinct generations:

  • First Generation (1930s-1950s): Sympatholytics (e.g., Prosympal , Piperoxan ).[2]

  • Second Generation (1960s-1980s): Selective

    
    -adrenoreceptor probes (e.g., WB-4101  for 
    
    
    
    , Idazoxan for
    
    
    ).[2]
  • Third Generation (1990s-Present): Complex hybrids for hypertension (Doxazosin ), antipsychotics, and enzyme inhibitors (Eliglustat ).[2]

Part 2: Synthetic Architecture & Protocols[2]

Core Synthetic Pathway

The construction of the 1,4-benzodioxan core relies on the Williamson ether synthesis principle, typically condensing a catechol with a vicinal dihalide or an epihalohydrin.

DOT Diagram 1: Synthetic Causality

The following diagram illustrates the mechanistic flow from Catechol to the key intermediate, 2-hydroxymethyl-1,4-benzodioxan.

BenzodioxanSynthesis Catechol Catechol (1,2-dihydroxybenzene) Intermediate Phenoxide Intermediate Catechol->Intermediate Deprotonation Epichlorohydrin Epichlorohydrin (Chiral or Racemic) Epichlorohydrin->Intermediate Ring Opening Base Base Catalyst (K2CO3 / NaOH) Base->Intermediate Cyclization Intramolecular Cyclization (SN2) Intermediate->Cyclization 2nd Deprotonation Product 2-Hydroxymethyl- 1,4-benzodioxan Cyclization->Product Ring Closure

Figure 1: Mechanistic pathway for the synthesis of the 2-hydroxymethyl-1,4-benzodioxan core.[2]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-1,4-benzodioxan

Context: This is the versatile intermediate for most pharmacological derivatives (e.g., Piperoxan, WB-4101).[2] The choice of base and solvent controls the ratio of C-alkylation vs. O-alkylation.

Reagents:

  • Catechol (1.0 eq)[2]

  • Epichlorohydrin (1.5 eq)[2]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetone (reflux) or DMF (for higher temp)[2]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with Catechol (11.0 g, 0.1 mol) and anhydrous Acetone (150 mL). Add anhydrous

    
     (27.6 g, 0.2 mol). Stir vigorously at room temperature for 30 minutes to generate the mono-phenoxide anion. Criticality: Anhydrous conditions prevent side reactions with water opening the epoxide.
    
  • Addition: Add Epichlorohydrin (14.0 g, 0.15 mol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue is dissolved in

    
    , washed with 5% NaOH (to remove unreacted catechol), then water and brine. Dry over 
    
    
    
    .[2]
  • Distillation: Purify the crude oil by vacuum distillation (

    
     at 0.5 mmHg) to obtain the product as a viscous, colorless oil.
    

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the characteristic multiplets of the dioxane ring protons between

    
     4.0–4.4 ppm. The disappearance of phenolic -OH signals (
    
    
    
    > 5.0 ppm) confirms cyclization.[2]

Part 3: Pharmacological Profiling & SAR

The 1,4-benzodioxan moiety acts as a bioisostere for the indole ring or catecholamine systems, allowing it to span multiple G-Protein Coupled Receptors (GPCRs).

Key Pharmacological Derivatives[4]
CompoundTarget ReceptorMechanismClinical/Research Status
Piperoxan

Adrenergic
AntagonistHistoric (First

-blocker); Diagnostic for Pheochromocytoma.[2]
WB-4101

Adrenergic
AntagonistHighly selective research tool; also blocks

channels.[2][3]
Idazoxan

Adrenergic
AntagonistInvestigational antidepressant; Imidazoline ring fusion.[2]
Doxazosin

Adrenergic
AntagonistMarketed (Cardura) for Hypertension/BPH.[2][4] Contains benzodioxan carbonyl.[2][5][6][7]
Eliglustat Glucosylceramide SynthaseInhibitorMarketed (Cerdelga) for Gaucher's disease.[2]
Structure-Activity Relationship (SAR) Logic

The substitution pattern at the 2-position and the 3-position of the dioxane ring, combined with the linker length, dictates receptor selectivity.

DOT Diagram 2: SAR Decision Tree

This diagram visualizes how structural modifications shift the pharmacological profile from adrenergic to serotonergic activity.

SAR_Logic Core 1,4-Benzodioxan Core Pos2_Amine 2-position: Methylamine Linker Core->Pos2_Amine Pos2_Imid 2-position: Imidazoline Fusion Core->Pos2_Imid Aryl_Sub Aryl Ring Substitution (e.g., OMe) Core->Aryl_Sub Alpha1 Alpha-1 Antagonist (e.g., WB-4101) Pos2_Amine->Alpha1 + Phenoxyethyl group Serotonin 5-HT1A Agonist (e.g., Flesinoxan) Pos2_Amine->Serotonin + Arylpiperazine Alpha2 Alpha-2 Antagonist (e.g., Idazoxan) Pos2_Imid->Alpha2 Rigid Bicyclic Aryl_Sub->Alpha1 Increases Selectivity

Figure 2: Structural modifications leading to divergent pharmacological profiles.[2]

Mechanistic Insight: The "Privileged" Nature

The benzodioxan oxygen atoms can act as hydrogen bond acceptors, mimicking the catechol hydroxyls of norepinephrine. However, unlike the catechol, the benzodioxan ring is lipophilic and metabolically stable (resistant to COMT methylation).

  • WB-4101 Case Study: The high affinity for

    
     subtypes (
    
    
    
    ) is driven by the 2,6-dimethoxyphenoxyethyl side chain, which occupies a hydrophobic pocket in the receptor, while the benzodioxan core anchors the molecule via pi-stacking interactions.

Part 4: Modern Applications & Future Directions[2]

Multi-Target Directed Ligands (MTDLs)

Recent medicinal chemistry focuses on using 1,4-benzodioxan to treat complex diseases like Alzheimer's.[2] By coupling the benzodioxan (for antioxidant/anti-inflammatory effects) with cholinesterase inhibiting moieties (like tacrine or donepezil fragments), researchers create dual-action drugs.[2]

Antimicrobial Agents (FtsZ Inhibitors)

Recent studies (2020-2024) have identified benzodioxan-benzamides as potent inhibitors of FtsZ , a bacterial cell division protein.[2] The scaffold mimics the interactions of natural products, disrupting the Z-ring formation in MRSA (Methicillin-resistant Staphylococcus aureus).

Stereochemical Resolution

Because the 2-substituted benzodioxans are chiral, enantioselectivity is crucial.

  • (S)-Enantiomers of WB-4101 analogs often show higher affinity for

    
     receptors.[2]
    
  • Enzymatic Resolution: Lipases from Arthrobacter or Pseudomonas are now standardly used to resolve racemic esters of benzodioxan before final coupling, replacing less efficient fractional crystallization methods.

References

  • Fourneau, E., & Bovet, D. (1933).[1] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Arch. Int. Pharmacodyn.[2] Thér. (Foundational discovery of Piperoxan/933 F).[1][2]

  • Bolchi, C., et al. (2020).[8] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

  • Kapoor, A., et al. (2019). WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker.[3] Molecular Pain.

  • Breslin, H. J., et al. (2018). Idazoxan analogs as high affinity alpha-2 adrenergic receptor antagonists.[2] Journal of Medicinal Chemistry.

  • Vazquez, S., et al. (2022). Synthesis and biological evaluation of 1,4-benzodioxane-based FtsZ inhibitors. Scientific Reports.[2]

  • Rouf, A., et al. (2012). Lipase-catalyzed kinetic resolution of 1,4-benzodioxan-2-carboxylic acid esters. Journal of Molecular Catalysis B: Enzymatic.

Sources

1,4-Benzodioxan-6-amine: Technical Safety & Handling Guide

[1]

CAS: 22013-33-8 Synonyms: 6-Amino-1,4-benzodioxane; 3,4-Ethylenedioxyaniline; 2,3-Dihydro-1,4-benzodioxin-6-amine Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1][2][3]

Part 1: Executive Technical Summary[1]

1,4-Benzodioxan-6-amine is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin), serotonergic modulators, and HSF1 pathway inhibitors.[1]

While often categorized alongside generic anilines, this compound presents unique handling challenges due to its phase-transition behavior near ambient temperature (MP: 29–31°C) and its susceptibility to oxidative degradation.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for researchers synthesizing or manipulating this pharmacophore.

Core Safety Profile
ParameterClassificationCritical Note
Acute Toxicity Category 3/4 (Oral/Dermal) Treat as TOXIC .[1][4] High permeability through skin due to lipophilicity.[1]
Physical State Solid/Liquid Hybrid Melts at ~30°C. Often exists as a supercooled viscous liquid or sticky solid in the lab.[1]
Reactivity Air & Light Sensitive Rapidly darkens (oxidizes) upon exposure to air/light.[1] Requires inert storage.[1]
Environmental Aquatic Acute 1 Very toxic to aquatic life.[1][5] Zero-discharge handling required.[1]

Part 2: Hazard Architecture & Toxicology[1]

The "Phase-Change" Hazard

Unlike stable solids, this compound has a melting point (29–31°C) that frequently overlaps with laboratory ambient temperatures.[1]

  • Risk: In a warm lab (>25°C), the compound may partially melt, leading to unexpected splashing during weighing or transfer.[1]

  • Permeation: As a lipophilic amine (LogP ~0.8), it penetrates the stratum corneum more aggressively in its liquid state than as a crystalline solid.[1]

  • Mechanism of Toxicity: Like many aromatic amines, it can undergo metabolic activation (N-hydroxylation) leading to reactive intermediates capable of DNA adduct formation or methemoglobinemia, although specific data on the latter for this derivative is limited.[1] Always assume genotoxic potential. [1]

GHS Classification & Signal Word: DANGER[1]
  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H319: Causes serious eye irritation.[1][4][5]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][5]

Part 3: Strategic Handling & Storage Protocols[1][2]

The "Thermal Control" Weighing Protocol

Standard weighing procedures fail with low-melting solids.[1] Use this protocol to prevent contamination and exposure.

  • Assessment: Check the physical state.[1][6][7][8] If it is a sticky semi-solid, do not attempt to scrape it with a spatula (risk of aerosol/flick).[1]

  • State Manipulation:

    • Option A (Solid Transfer): Chill the reagent bottle in a 4°C fridge or ice bath for 20 minutes to fully solidify.[1] Chip the solid with a chilled spatula.

    • Option B (Liquid Transfer): Warm the bottle in a 35°C water bath until fully molten. Pipette the liquid using a positive-displacement pipette to ensure accuracy and prevent dripping.[1]

  • Atmosphere: Perform all transfers under a gentle stream of Nitrogen or Argon.[1]

Storage Hierarchy[1]
  • Primary Container: Amber glass vial with a Teflon-lined septa cap.[1]

  • Atmosphere: Headspace purged with Argon (heavier than air, better protection for the liquid surface).[1]

  • Temperature: 2–8°C .[1]

  • Secondary Containment: Sealed polyethylene bag with a desiccant packet, placed inside a secondary rigid container.

Engineering Controls & PPE[1]
  • Ventilation: Handle strictly within a certified chemical fume hood.[1]

  • Glove Selection:

    • Standard Nitrile (0.11 mm):Insufficient for prolonged contact with the liquid phase.[1]

    • Recommended:Double-gloving . Inner layer: Nitrile.[1] Outer layer: Laminate (Silver Shield/4H) or thick Nitrile (>0.2 mm).[1] Change outer gloves immediately upon splash.[1]

  • Respiratory: If fume hood is unavailable (not recommended), a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges is required.[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its physical state.

HandlingProtocolStartStart: this compound HandlingCheckStateCheck Physical State(Ambient Temp)Start->CheckStateSolidState: Solid / CrystallineCheckState->SolidSemiState: Sticky / Semi-SolidCheckState->SemiLiquidState: Viscous LiquidCheckState->LiquidWeighSolidWeighing: Chilled Spatula(Avoid Friction)Solid->WeighSolidChillAction: Chill to 4°C(Solidify)Semi->ChillPreferredWarmAction: Warm to 35°C(Fully Melt)Semi->WarmAlternativeWeighLiqWeighing: Pos. Displacement Pipette(Prevent Drips)Liquid->WeighLiqChill->WeighSolidWarm->WeighLiqInertCRITICAL: Purge Headspace(Argon/Nitrogen)WeighSolid->InertWeighLiq->Inert

Caption: Decision matrix for handling low-melting point amines to minimize exposure risks.

Part 5: Emergency Response Framework

Exposure Response
  • Skin Contact (Molten/Liquid):

    • Blot, Don't Rub: Gently blot excess liquid with a dry absorbent pad.[1] Rubbing increases absorption.[1]

    • Flush: Wash with copious amounts of soap and water for 15 minutes.[1]

    • Neutralize: A mild acidic wash (2% acetic acid or vinegar) can help solubilize the amine for removal, followed by soap/water.[1]

  • Eye Contact: Immediate irrigation for 15 minutes.[1] Consult an ophthalmologist.

Spill Management (Self-Validating Protocol)
  • Minor Spill (<5g):

    • Isolate: Evacuate the immediate area.

    • Solidify (If liquid): Cover with dry ice or sand to increase viscosity/solidify.[1]

    • Absorb: Use an amine-specific absorbent or vermiculite.[1]

    • Clean: Wipe surface with 1M HCl (converts amine to water-soluble hydrochloride salt), then water.[1]

    • Validation: Check surface pH. It should be neutral. Use UV light (365nm) to check for fluorescent residues (many benzodioxanes fluoresce).[1]

Part 6: Waste Management & Deactivation[1]

Do not dispose of down the drain. This compound is highly toxic to aquatic life.[1][5]

  • Chemical Deactivation (Pre-Disposal):

    • Dissolve waste material in a combustible solvent (e.g., acetone).[1]

    • Slowly add 10% HCl to convert the free amine to the hydrochloride salt (reduces volatility and skin permeability).[1]

  • Disposal Path:

    • Label as "Toxic Organic Waste (Amine Salts)".[1]

    • Route to high-temperature incineration equipped with an afterburner and scrubber (to manage NOx emissions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89148, this compound.[1] Retrieved from [Link][1]

physical properties of 2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,3-Dihydro-1,4-benzodioxin-6-amine

Part 1: Executive Technical Summary

2,3-Dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8), frequently referred to as 6-amino-1,4-benzodioxane , is a bicyclic aniline derivative serving as a critical pharmacophore in medicinal chemistry.[1] It functions as a bioisostere for catecholamines and is a primary building block for alpha-adrenergic antagonists (e.g., Piperoxan analogs) and serotonergic ligands.[1]

Distinct from simple anilines, the fused ethylenedioxy ring imparts specific electronic donation and steric constraints, influencing both its nucleophilicity and metabolic stability.[1] This guide addresses the practical challenges of handling this compound, specifically its phase ambiguity (low-melting solid) and oxidation susceptibility.[1]

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

PropertyValue / DescriptionContext & Relevance
Molecular Formula C₈H₉NO₂MW: 151.16 g/mol
Appearance Reddish-brown oil or waxy solidCritical: MP is ~29–31°C. It often exists as a supercooled liquid at room temperature.[1][2] Darkens upon oxidation.[1]
Melting Point 29 – 31 °C (84 – 88 °F)Requires refrigeration to maintain solid state.[1] Handling as a liquid is often more practical.[1]
Boiling Point 116 – 118 °C @ 3 mmHgHigh boiling point requires high-vacuum distillation for purification.[1]
Density 1.231 g/mL (at 25°C)Significantly denser than water; forms the bottom layer in aqueous extractions.[1]
Solubility Immiscible in water.[1][3] Soluble in DCM, EtOAc, MeOH, THF.[1]Lipophilic character (LogP ~0.9–1.[1]1) dominates despite the amine.[1]
pKa (Conjugate Acid) ~4.8 – 5.0 (Predicted)Less basic than aliphatic amines, slightly more basic than unsubstituted aniline due to the +M effect of the alkoxy ring.[1]
Refractive Index

1.599
High refractive index characteristic of the electron-rich aromatic system.[1]

Part 3: Structural & Electronic Analysis

To understand the reactivity, one must analyze the electronic contribution of the 1,4-dioxane ring fused to the benzene core.[1]

  • Electronic Activation: The oxygen atoms at positions 1 and 4 exert a strong mesomeric (+M) effect, pushing electron density into the benzene ring.[1] This makes the amine at position 6 highly nucleophilic compared to standard anilines, facilitating rapid acylation or alkylation.[1]

  • Oxidation Risk: This same electron richness lowers the oxidation potential.[1] Exposure to air converts the amine into varying oxidation states (iminoquinones), resulting in the characteristic "black tar" degradation seen in older samples.[1]

  • Conformational Lock: Unlike dimethoxyaniline, the ethylenedioxy bridge locks the oxygen lone pairs into a specific orientation, reducing entropic penalties during binding events in biological pockets.[1]

Part 4: Synthesis & Purification Protocols

Objective: Synthesis of high-purity 6-amino-1,4-benzodioxane from 1,4-benzodioxane via nitration and reduction.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Start: 1,4-Benzodioxane Nitration Nitration (HNO3 / AcOH, <15°C) Start->Nitration Electrophilic Aromatic Subst. Intermed Intermediate: 6-Nitro-1,4-benzodioxane Nitration->Intermed Isolate Solid Reduction Reduction (H2, Pd/C) OR (Fe / HCl) Intermed->Reduction Nitro Reduction Crude Crude Amine (Dark Oil) Reduction->Crude Filter Catalyst/Extract Purification Purification Strategy Vacuum Distillation OR HCl Salt Formation Crude->Purification Remove tars Final Final Product: 6-Amino-1,4-benzodioxane Purification->Final >98% Purity

Caption: Step-wise synthesis pathway from the parent benzodioxane scaffold to the target amine.

Detailed Protocol: Catalytic Hydrogenation Route

This method is preferred over Fe/HCl reduction for pharmaceutical applications to avoid metal waste.[1]

Step 1: Nitration (Precursor Synthesis)

  • Dissolve 1,4-benzodioxane in glacial acetic acid.

  • Add concentrated HNO₃ dropwise while maintaining temperature below 15°C . Note: Higher temperatures promote dinitration.[1]

  • Pour into ice water. The 6-nitro isomer precipitates as a yellow solid (MP: ~120°C).[1] Recrystallize from ethanol.

Step 2: Reduction (The Amine)

  • Setup: Charge a hydrogenation vessel with 6-nitro-1,4-benzodioxane (1.0 eq) and MeOH (10 volumes).

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Reaction: Hydrogenate at 30–50 psi H₂ at room temperature for 4–6 hours. Monitor by TLC (the nitro group is very polar; the amine is less polar on silica with MeOH/DCM).[1]

  • Workup: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.[1]

  • Concentration: Evaporate solvent to yield the crude amine oil.

Step 3: Purification (Self-Validating Step)

  • Method A (Distillation): Distill under high vacuum (0.5–3 mmHg).[1] Collect the fraction boiling at 116–120°C.

  • Method B (Salt Formation - Recommended): Dissolve crude oil in diethyl ether.[1] Add HCl in dioxane/ether.[1] The hydrochloride salt precipitates immediately as a white/off-white solid.[1] This salt is stable to oxidation and easy to store.[1]

    • To regenerate free base: Dissolve salt in water, basify with NaOH (pH > 10), and extract with DCM.[1]

Part 5: Analytical Characterization

To ensure scientific integrity, compare your isolated product against these expected spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 6.2 – 6.3 ppm (m, 3H): Aromatic protons.[1] The electron-rich ring shifts these upfield compared to benzene.[1]

  • δ 4.15 – 4.25 ppm (s/m, 4H): Ethylene bridge protons (–O–CH₂–CH₂–O–).[1] Often appear as a tight multiplet or singlet depending on resolution.[1]

  • δ 3.3 – 3.5 ppm (br s, 2H): Amine protons (–NH₂).[1] Broad, exchangeable with D₂O.[1]

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 152.07 m/z.[1]

  • Fragmentation: Expect loss of NH₃ or cleavage of the dioxane ring under high energy collision.[1]

Part 6: Handling & Storage (Safety)

  • Oxidation: The free base turns black within days if exposed to air.[1]

    • Protocol: Store under Nitrogen or Argon.[1]

  • Temperature: Store at 2–8°C. If the substance solidifies (MP ~30°C), gently warm to 40°C to liquefy for dispensing. Do not chip the solid; it is waxy and sticky.[1]

  • Toxicity: Treat as a suspected irritant and potential sensitizer (aniline derivative).[1] Use standard PPE.[1]

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-amine (CID 89148).[1] National Library of Medicine.[1] Available at: [Link]

Sources

Technical Guide: Biological Screening of 1,4-Benzodioxan-6-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-benzodioxan-6-amine (BDA) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its pharmacophoric significance is anchored in its ability to mimic the catecholamine moiety, making it a critical scaffold for developing


-adrenergic antagonists, serotonergic (5-HT

) modulators, and antitumor agents.

This guide outlines a rigorous, self-validating workflow for the preliminary biological screening of BDA and its functionalized derivatives (e.g., sulfonamides, amides). It moves beyond basic assay descriptions to address the causality of protocol design, ensuring high-fidelity data suitable for Hit-to-Lead (H2L) optimization.

Part 1: Strategic Rationale & Pharmacophore Logic

The BDA scaffold is not merely a building block; it is a bioisostere of the catechol ring found in neurotransmitters like norepinephrine and dopamine.

  • Lipophilicity vs. Solubility: The ethylenedioxy bridge increases lipophilicity (

    
    ) compared to a catechol, improving blood-brain barrier (BBB) penetration, while protecting the metabolic "soft spot" (the catechol hydroxyls) from rapid COMT-mediated degradation.
    
  • Binding Mode: The oxygen atoms at positions 1 and 4 often act as hydrogen bond acceptors, anchoring the molecule in serine-rich pockets of GPCRs (e.g., Ser192 in 5-HT

    
    ).
    
Workflow Visualization

The following diagram illustrates the critical path from scaffold synthesis to lead identification.

ScreeningWorkflow cluster_assays Phenotypic Assays Synthesis Scaffold Synthesis (this compound) Derivatization Library Generation (Amides/Sulfonamides) Synthesis->Derivatization InSilico In Silico Pre-Screen (Docking: 5-HT1A / Alpha-1) Derivatization->InSilico Virtual Filter Phenotypic Phenotypic Screening (General Toxicity/Efficacy) InSilico->Phenotypic Select Top 10% Target Target-Based Screening (GPCR Radioligand Binding) Phenotypic->Target Active Hits (<10µM) MTT Cytotoxicity (MTT) (HeLa, MCF-7) Phenotypic->MTT MIC Antimicrobial (MIC) (S. aureus, E. coli) Phenotypic->MIC SAR SAR Analysis & Lead Selection Target->SAR Ki / IC50 Data

Caption: Integrated workflow for BDA screening, filtering from virtual libraries to validated biological hits.

Part 2: In Silico Pre-Screening (The Virtual Filter)

Before wet-lab expenditure, BDA derivatives must be screened computationally to predict binding affinity and "drug-likeness."

Protocol: Molecular Docking[1]
  • Target Selection: Download crystal structures for

    
    -Adrenergic Receptor  (PDB: 3kne) and 5-HT
    
    
    
    (PDB: 7e2x).
  • Ligand Prep: Generate 3D conformers of BDA derivatives. Energy minimize using MMFF94 force field.

  • Grid Generation: Center the grid box on the orthosteric binding site (defined by known ligands like Prazosin).

  • Scoring: Use Glide (Schrödinger) or AutoDock Vina.

    • Threshold: Discard compounds with binding energy > -6.0 kcal/mol.

    • Interaction Check: Prioritize compounds showing H-bonds with Asp113 (conserved in aminergic GPCRs).

Part 3: Phenotypic Screening Protocols

Phenotypic screens assess the compound's effect on a whole cell or organism. For BDA, we focus on Cytotoxicity (safety/anticancer potential) and Antimicrobial activity.

Cytotoxicity: The MTT Assay

The MTT assay measures metabolic activity as a proxy for cell viability.[1] BDA derivatives are often lipophilic; improper solubilization is the #1 cause of false negatives.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to insoluble formazan (purple).

Critical Protocol Steps:

  • Solubilization (The "Trap"):

    • Dissolve BDA derivatives in 100% DMSO to create a 10 mM stock.

    • Self-Validation: Check for precipitation when diluting into media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking compound effects [1].

  • Seeding: Seed cancer lines (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h.

    • Controls: Positive (Doxorubicin), Negative (0.5% DMSO).

  • Development: Add MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[2]

Data Interpretation:



  • Hit Criteria:

    
     is considered potent for a lead compound.
    
Antimicrobial: Broth Microdilution (MIC)

Agar diffusion is qualitative. For drug development, use Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards [2].

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Media: Mueller-Hinton Broth (MHB).

  • Readout: The lowest concentration with no visible growth (turbidity).

Part 4: Target-Based Screening (GPCR Binding)

This is the "Gold Standard" for BDA derivatives, given their historical efficacy as alpha-blockers.

Protocol: Radioligand Displacement Assay ( -AR)

This assay determines if your molecule binds to the target receptor by competing with a known radioactive ligand.

Reagents:

  • Source: Rat brain membrane homogenates or CHO cells expressing human

    
    -AR.
    
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Non-specific blocker: Phentolamine (10 µM).

Workflow:

  • Incubation: Mix Membrane +

    
    -Prazosin + Test Compound (BDA derivative) in Tris-HCl buffer.
    
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Count: Liquid scintillation counting.

Logic Visualization:

BindingLogic Receptor Receptor (Alpha-1 AR) Complex1 Receptor-Radio (High Signal) Receptor->Complex1 + Radio Complex2 Receptor-BDA (Low Signal) Receptor->Complex2 + Test Cmpd Radio [3H]-Prazosin (Hot Ligand) Radio->Complex1 Test BDA Derivative (Cold Ligand) Test->Complex2 Competition Decision If Signal Drops: Specific Binding Detected Complex2->Decision

Caption: Competitive binding logic. A decrease in radioactive signal indicates the BDA derivative successfully engaged the receptor.

Part 5: Data Analysis & SAR Integration

Synthesize data into a Structure-Activity Relationship (SAR) table to guide the next round of synthesis.

Comparative Data Table (Template)
Compound IDR-Group (Pos 6)Cytotoxicity (

HeLa)
Antimicrobial (MIC S. aureus)

-AR Binding (

)
BDA-01 -NH2 (Parent)>100 µM>200 µg/mL>10 µM
BDA-05 -NH-SO2-Ph12.5 µM64 µg/mL450 nM
BDA-12 -NH-CO-Ph(4-OMe)2.1 µM 128 µg/mL15 nM
Control Doxorubicin/Prazosin0.5 µMN/A0.2 nM

Key Insights for BDA Scaffolds:

  • Acylation/Sulfonylation: Converting the primary amine to an amide or sulfonamide generally increases potency by adding hydrophobic bulk that fits into GPCR binding pockets [3].

  • Selectivity: Bulky substituents often shift selectivity from

    
    -adrenergic to 5-HT
    
    
    
    receptors.

References

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, crystal violet and fluorescein diacetate. Acta Histochemica, 114(6), 533-546.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • Bolchi, C., et al. (2020).[3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.[3]

  • Bonifazi, A., et al. (2013).[4] Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry, 56(2), 584-588.[4]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of 1,4-Benzodioxan-6-amine

[1]

Executive Summary

1,4-Benzodioxan-6-amine (CAS: 22013-33-8), also known as 3,4-ethylenedioxyaniline, is a critical bicyclic aniline scaffold used extensively in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin derivatives) and antitumor agents.[1][2][3][4]

While chemically robust in its core benzodioxane structure, the exocyclic primary amine is highly electron-rich due to the para- and meta-oxygen donation from the ethylenedioxy ring.[1] This electronic enrichment significantly lowers the oxidation potential of the molecule compared to unsubstituted aniline, making it exceptionally prone to photo-oxidative degradation .

This guide outlines the physicochemical baseline, degradation mechanisms, and a self-validating storage protocol designed to maintain purity >98% over extended storage periods.[1]

Part 1: Physicochemical Baseline & Reactivity Profile[1]

To manage stability, one must first understand the molecule's inherent physical state and transition points. This compound occupies a "borderline" physical state at room temperature, which complicates handling.

Table 1: Critical Physicochemical Properties
PropertyValueImplication for Stability
CAS Number 22013-33-8Unique Identifier
Molecular Weight 151.16 g/mol Low MW, moderate volatility potential
Physical State Solid / Viscous LiquidMP: 29–31 °C .[1][4] Material may melt during transit or handling, drastically increasing surface area for oxidation.
Appearance (Pure) Off-white to Pale BeigeVisual Indicator: Darkening to brown/black indicates significant oxidation.[1]
pKa (Conjugate Acid) ~4.83 (Predicted)Weak base; less basic than alkyl amines but nucleophilic enough to react with atmospheric CO₂ (carbamate formation).[1]
Density 1.231 g/mLDenser than water; phase separation in aqueous workups is distinct.[1]
Solubility DMSO, Methanol, ChloroformHydrophobic; store in dry solvents only.[1]
The Electronic "Trap": Why It Degrades

The 1,4-benzodioxane ring acts as a strong electron-donating group (EDG).[1] The oxygen atoms at positions 1 and 4 feed electron density into the benzene ring. This increases the HOMO (Highest Occupied Molecular Orbital) energy of the amine at position 6, making it:

  • More Nucleophilic: Excellent for synthesis but reactive toward electrophiles (CO₂, acid chlorides).[1]

  • Easier to Oxidize: The primary degradation pathway is the formation of radical cations upon exposure to air and light, leading to rapid polymerization into colored azo/hydrazine species.

Part 2: Degradation Pathways & Stability Mechanics[1]

The degradation of this compound is not a single event but a cascade triggered by environmental energy inputs.[1]

Mechanism 1: Photo-Oxidative Coupling

Exposure to UV/Visible light in the presence of oxygen generates a radical cation on the nitrogen.

  • Step 1:

    
    
    
  • Step 2: Radical coupling leads to hydrazine intermediates (

    
    ).[1]
    
  • Step 3: Further oxidation yields azo compounds (

    
    ) and complex polyanilines (aniline blacks).[1]
    
  • Result: The sample turns from pale beige to deep brown/black. This color change is often detectable before significant purity loss is seen by HPLC, serving as an early warning.

Mechanism 2: Thermal Liquefaction

Because the melting point (29–31 °C) is near ambient temperature, a "solid" sample stored at room temperature on a warm day will undergo partial melting.

  • Liquid Phase: Diffusion rates of oxygen increase by orders of magnitude compared to the solid state.

  • Autocatalysis: Oxidation products often catalyze further degradation.[1]

Visualization: Stability Management Workflow

The following diagram illustrates the degradation logic and the intervention points required for stability.

StabilityWorkflowFreshFresh this compound(Pale Solid, >98%)HeatTemp > 25°C(Melting Event)Fresh->HeatO2Oxygen ExposureFresh->O2LightUV/VIS LightFresh->LightLiquefactionPhase Change to Liquid(High O2 Diffusion)Heat->LiquefactionMP ~30°CRadicalN-Radical CationFormationO2->RadicalLight->RadicalLiquefaction->RadicalAcceleratesDegradationOxidative Coupling Products(Azo dimers, Polyanilines)Radical->DegradationColorChangeVisual Failure:Dark Brown/BlackDegradation->ColorChangeColdStorageControl: Store at 2-8°CColdStorage->HeatPrevents MeltingInertGasControl: Argon/N2 BlanketInertGas->O2Excludes O2AmberGlassControl: Amber GlassAmberGlass->LightBlocks UV

Figure 1: Degradation pathways and critical control points for this compound.[1] Note the central role of temperature in preventing phase change.

Part 3: Storage & Handling Protocol[1][7]

This protocol is designed to be self-validating : if the material is dark brown upon retrieval, the protocol was breached.[1]

Primary Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

    • Reasoning: Keeping the temperature well below the 29 °C melting point ensures the material remains solid. Solid state diffusion of oxygen is negligible compared to the liquid state.

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen). [1]

    • Reasoning: Argon is heavier than air and provides a better "blanket" for the surface of the solid/liquid.

  • Container: Amber Glass Vial with Teflon-lined Cap.

    • Reasoning: Amber glass blocks UV light.[1] Teflon (PTFE) liners prevent leaching of plasticizers which can occur with standard polyethylene caps in contact with aromatic amines.[1]

Handling "Thaw" Cycle

Because the melting point is so close to room temperature, condensation is a major risk when removing from the fridge.

  • Equilibration: Allow the closed vial to warm to room temperature (~30 mins) inside a desiccator before opening.

    • Failure to do this causes water condensation on the amine. Water accelerates oxidation and makes the material "sticky."

  • Sampling: Use a clean, dry stainless steel or glass spatula.[1] Avoid iron spatulas if rust is present (transition metals catalyze aniline oxidation).[1]

  • Resealing: Purge the headspace with Argon for 10-15 seconds before recapping immediately.[1]

Part 4: Quality Control & Analytical Methods[1]

Visual Inspection (Pass/Fail)[1]
  • Pass: Off-white, beige, or very light pink crystalline solid/mass.[1]

  • Warning: Reddish-brown tone (surface oxidation).[1] Action: Purify if sensitive chemistry planned.[1]

  • Fail: Dark brown/black tar or liquid.[1] Action: Distillation or recrystallization required.[1][5]

HPLC Purity Protocol

For quantitative assessment, use the following reverse-phase method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]

    • Note: Acidic pH is required to protonate the amine (

      
      ), improving peak shape and retention.[1]
      
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1]

  • Retention Time: The amine will elute early due to polarity; oxidation dimers will elute much later (more hydrophobic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-ylamine.[1] Retrieved from [Link][1]

  • Idris, N., Anderson, A. & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.[1][6][7] International Journal of Organic Chemistry, 12, 143-160.[1][6][7] (Demonstrates reactivity and handling of benzodioxane scaffolds). Retrieved from [Link][1]

  • American Chemical Society (2005). Aromatic Amines: A Comparison of Electron-Donor Strengths.[1] (Theoretical basis for oxidation susceptibility of electron-rich amines).[1] Retrieved from [Link][1]

Unlocking the 1,4-Benzodioxan-6-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the medicinal chemistry, synthetic utility, and therapeutic potential of 1,4-benzodioxan-6-amine .

Executive Summary

The This compound (also known as 6-amino-1,4-benzodioxane or 3,4-ethylenedioxyaniline) represents a privileged substructure in medicinal chemistry.[1][2] While historically overshadowed by its C2-substituted counterparts (e.g., Idazoxan, WB-4101) and C5-isomers (e.g., Eltoprazine), the C6-amine variant offers a unique bioisosteric profile.[1][2] It serves as a rigid, metabolically stable surrogate for 3,4-dimethoxyaniline and 3,4-methylenedioxyaniline, optimizing ligand-target interactions in kinase inhibitors, GPCR ligands, and antimicrobial agents.[2]

This guide details the pharmacophore properties, synthetic pathways, and experimental protocols required to integrate this scaffold into modern drug discovery campaigns.[2]

Part 1: The Pharmacophore & Bioisosterism

Structural Properties

The 1,4-benzodioxane ring system fuses a benzene ring with a 1,4-dioxane ring.[1][2] The 6-amine substitution places the nitrogen atom para to the ethylenedioxy bridge's ether oxygen.[1]

  • Electronic Profile: The ethylenedioxy group acts as a strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the C6-amine.[1][2] This makes it highly reactive in acylation and sulfonylation reactions.

  • Conformational Rigidity: Unlike open-chain dialkoxy anilines (e.g., 3,4-dimethoxyaniline), the fused dioxane ring constrains the oxygen atoms, reducing entropic penalties upon receptor binding.[2]

  • Metabolic Stability: The ethylene bridge protects the phenolic oxygens from rapid metabolic dealkylation (O-demethylation), a common clearance pathway for anisidine derivatives.[2]

Bioisosteric Mapping

In rational drug design, this compound is utilized as a bioisostere for:

  • 3,4-Dimethoxyaniline: Provides a similar electronic surface but with a constrained steric footprint.[1][2]

  • 3,4-Methylenedioxyaniline: The ethylenedioxy bridge is bulkier than the methylenedioxy, potentially filling hydrophobic pockets more effectively in enzymes like tyrosine kinases.[2]

BioisostereMap Figure 1: Bioisosteric Relationships in Lead Optimization Aniline 3,4-Dimethoxyaniline (Flexible, O-demethylation risk) BDA This compound (Rigid, Metabolically Stable, Bulkier) Aniline->BDA Rigidification Strategy MDO 3,4-Methylenedioxyaniline (Rigid, CYP inhibition risk) MDO->BDA Steric Optimization

Part 2: Synthetic Strategies

Accessing the 6-amine requires regioselective control during the functionalization of the benzodioxane core.[1] The primary challenge is distinguishing between the 5- and 6-positions during electrophilic aromatic substitution.

Primary Route: Nitration and Reduction

The industrial standard involves the nitration of 1,4-benzodioxane.[1][2]

  • Step 1 (Nitration): Treatment with HNO₃/AcOH. This yields a mixture of 6-nitro (major) and 5-nitro (minor) isomers.[1] The 6-nitro isomer is favored due to steric hindrance at the 5-position (the "ortho" effect of the bridge).[1]

  • Step 2 (Purification): Isomers are separated via fractional crystallization or column chromatography.

  • Step 3 (Reduction): Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl, SnCl₂) yields the amine.[2]

Advanced Functionalization

Once the amine is secured, it serves as a nucleophile for:

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to generate kinase inhibitors.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate antibacterial sulfonamides.

  • Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling with aryl halides to create diarylamines.[1]

SynthesisPath Figure 2: Synthetic Pathway to this compound Derivatives SM 1,4-Benzodioxane Inter Mixture: 6-Nitro (Major) + 5-Nitro (Minor) SM->Inter HNO3, AcOH <10°C PureNitro 6-Nitro-1,4-benzodioxane Inter->PureNitro Recrystallization (EtOH) Product This compound PureNitro->Product H2, Pd/C or Fe/HCl Derivs Amides, Sulfonamides, Kinase Inhibitors Product->Derivs R-COCl or Ar-X (Pd cat.)

Part 3: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors

The this compound moiety is increasingly explored as a "tail" group in ATP-competitive kinase inhibitors.[1][2]

  • Mechanism: The benzodioxane oxygen atoms can form weak hydrogen bonds or dipolar interactions within the solvent-exposed regions of the kinase ATP pocket.[1]

  • Example: Derivatives of Azapodophyllotoxin use this amine to improve solubility and binding affinity compared to the parent lignan structure.

Antimicrobial & Anti-inflammatory: Sulfonamides

Recent studies have highlighted N-substituted sulfonamides derived from this amine.[1]

  • Target: Lipoxygenase (LOX) enzymes.

  • SAR Insight: The 6-position substitution allows the sulfonamide group to orient effectively into the LOX active site, with the benzodioxane ring providing hydrophobic anchoring.[2]

CNS: MAO-B Inhibitors

Chalcone derivatives incorporating the 1,4-benzodioxane ring (linked via the 6-position) have shown potent, reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease.[1][2]

  • Advantage: High selectivity for MAO-B over MAO-A, reducing the risk of hypertensive crises (cheese effect).[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound (Reduction)

Use this protocol to convert commercially available 6-nitro-1,4-benzodioxane to the amine if the starting material is oxidized.[1][2]

Materials:

  • 6-Nitro-1,4-benzodioxane (1.0 eq)[1][2][3]

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (Solvent)[2][4]

  • Hydrogen gas (Balloon pressure)

Procedure:

  • Dissolution: Dissolve 6-nitro-1,4-benzodioxane (5.0 g, 27.6 mmol) in Methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously under a Hydrogen balloon at room temperature for 4–6 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexane; Product R_f ~ 0.3, stain with Ninhydrin).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil usually crystallizes upon standing or cooling.

  • Yield: Expect >90% yield of a light brown solid.

    • Validation: ¹H NMR (CDCl₃): δ 6.2–6.6 (m, 3H, Ar-H), 4.1–4.2 (m, 4H, O-CH₂-CH₂-O), 3.4 (br s, 2H, NH₂).[2]

Protocol B: General Amide Coupling (Drug Derivatization)

Standard protocol for linking the amine to a carboxylic acid scaffold (e.g., for kinase inhibitor synthesis).[2]

Materials:

  • Carboxylic Acid Scaffold (1.0 eq)

  • This compound (1.1 eq)[1][2][3]

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Activation: To a solution of the Carboxylic Acid (1.0 mmol) in DMF (5 mL), add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add this compound (1.1 mmol). Stir the mixture for 12–18 hours.

  • Quench: Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

References

  • Synthesis and Pharmacological Evaluation of Benzodioxane Derivatives. Source: European Journal of Medicinal Chemistry. Context: Reviews the "evergreen" status of the benzodioxane scaffold in drug design, highlighting its versatility in adrenergic and serotonergic ligands.[2] URL:[Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Source: International Journal of Organic Chemistry (2022).[4] Context: Describes synthetic routes starting from gallic acid and the utility of amide derivatives in prostate cancer research. URL:[Link]

  • This compound Product Data & Safety. Source: PubChem (NIH). Context: Provides physical properties (CAS 22013-33-8), toxicity data, and chemical identifiers for the specific amine isomer.[1][2] URL:[Link]

  • Novel 1,4-benzodioxine Inhibitors of Angiogenesis. Source: European Journal of Medicinal Chemistry (2012). Context: Discusses the use of benzodioxine esters and their activity in VEGFR2 kinase assays, validating the scaffold for kinase inhibition. URL:[Link]

  • Synthesis and Biological Screening of Sulfonamides of 1,4-Benzodioxane-6-Amine. Source: Russian Journal of Bioorganic Chemistry (via ResearchGate). Context: Specific protocol for sulfonylation of the 6-amine and evaluation against Lipoxygenase enzymes. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 8-Substituted-1,4-Benzodioxan-6-amine from Gallic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scientifically rigorous guide for the synthesis of 8-substituted-1,4-benzodioxan-6-amine derivatives from Gallic Acid , with a specific focus on the Curtius Rearrangement pathway to convert the carboxylic acid moiety to an amine.

Note on Chemical Identity: While the user requested "1,4-Benzodioxan-6-amine" (CAS 22013-33-8), the direct chemical transformation of Gallic Acid (3,4,5-trihydroxybenzoic acid) inherently yields 8-hydroxy- or 8-alkoxy-1,4-benzodioxan-6-amine due to the presence of the third hydroxyl group on the starting material. This protocol addresses the synthesis of this functionalized scaffold, which is a high-value pharmacophore in drug discovery (e.g., for adrenoceptor antagonists), and includes a strategic section on deoxygenation for the strict parent compound.

Abstract & Strategic Overview

The 1,4-benzodioxan motif is a privileged scaffold in medicinal chemistry, appearing in alpha-blockers (e.g., Doxazosin) and antiglaucoma agents. While the unsubstituted this compound is typically derived from catechol, Gallic Acid offers a cost-effective, renewable entry point to 8-functionalized analogues.

This protocol details the conversion of Gallic Acid to the target amine via a three-phase workflow:

  • Scaffold Construction: Fischer esterification followed by Williamson ether synthesis to form the 1,4-dioxane ring.

  • Core Modulation: Hydrolysis of the ester to the free acid.

  • Nitrogen Insertion: Conversion of the carboxylic acid to an amine via the Curtius Rearrangement , avoiding the harsh conditions of nitration/reduction.

Chemical Pathway & Mechanism (Graphviz)

The following diagram illustrates the synthetic logic, highlighting the critical regiochemical outcome at the 8-position.

GallicAcidSynthesis Gallic Gallic Acid (3,4,5-Trihydroxybenzoic acid) MethylGallate Methyl Gallate (Protection) Gallic->MethylGallate MeOH, H2SO4 (Fischer Esterification) BenzodioxanEster Methyl 8-hydroxy-1,4-benzodioxan- 6-carboxylate MethylGallate->BenzodioxanEster 1,2-Dibromoethane K2CO3, Acetone (Annulation) BenzodioxanAcid 8-Hydroxy-1,4-benzodioxan- 6-carboxylic Acid BenzodioxanEster->BenzodioxanAcid LiOH, THF/H2O (Hydrolysis) AcylAzide Acyl Azide Intermediate (Transient) BenzodioxanAcid->AcylAzide DPPA, Et3N (Activation) Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Reflux) (Curtius Rearrangement) TargetAmine 8-Hydroxy-1,4-benzodioxan- 6-amine (Target) Isocyanate->TargetAmine Acid Hydrolysis (Decarboxylation)

Caption: Step-wise transformation from Gallic Acid to the 8-substituted amine via the Curtius pathway.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Annulation)

Objective: Convert Gallic Acid into the bicyclic 1,4-benzodioxan core. Critical Mechanism: The reaction utilizes the vicinal hydroxyl groups (3,4-position) of methyl gallate. The 5-OH group remains unreacted or can be alkylated depending on stoichiometry, resulting in the 8-substituted benzodioxan.

Reagents:

  • Gallic Acid (CAS: 149-91-7)

  • Methanol (anhydrous)

  • Sulfuric Acid (catalytic)

  • 1,2-Dibromoethane (CAS: 106-93-4)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetone or DMF (Solvent)

Protocol:

  • Esterification: Dissolve Gallic Acid (10.0 g, 58.8 mmol) in MeOH (100 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 12 hours. Concentrate in vacuo, neutralize with NaHCO₃, and filter to isolate Methyl Gallate (Yield: ~90-95%).

  • Annulation:

    • Suspend Methyl Gallate (5.0 g, 27.1 mmol) and K₂CO₃ (11.2 g, 81.3 mmol) in dry Acetone (150 mL).

    • Add 1,2-Dibromoethane (3.0 mL, 35 mmol) dropwise. Note: Using a slight excess favors the ring closure over polymerization, but large excess may alkylate the 5-OH.

    • Reflux the mixture for 24 hours under Nitrogen atmosphere.

    • Workup: Filter off inorganic salts. Evaporate solvent.[1] Dissolve residue in EtOAc, wash with water and brine.

    • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

    • Product: Methyl 8-hydroxy-1,4-benzodioxan-6-carboxylate .

Phase 2: Carboxylate to Amine Conversion (The Curtius Rearrangement)

Objective: Transform the ester moiety at position 6 into a primary amine. Why Curtius? Traditional nitration of benzodioxans is prone to regiochemical mixtures. The Curtius rearrangement is stereospecific and regiospecific, retaining the position of the original carboxyl group.

Reagents:

  • Lithium Hydroxide (LiOH)[1]

  • Diphenylphosphoryl azide (DPPA) (CAS: 26386-88-9)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

  • Trifluoroacetic acid (TFA) or HCl

Protocol:

  • Hydrolysis: Treat the methyl ester (from Phase 1) with LiOH (2.0 eq) in THF:H₂O (3:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the Carboxylic Acid . Filter and dry.[2][3]

  • Acyl Azide Formation:

    • Dissolve the Carboxylic Acid (1.0 eq) in dry Toluene.

    • Add TEA (1.2 eq) and DPPA (1.1 eq). Stir at RT for 1 hour.

  • Rearrangement (Isocyanate Formation):

    • Heat the reaction mixture to 80°C-100°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Amine Trapping (Boc-Protection Route):

    • Add excess t-Butanol to the reaction mixture and reflux for 12 hours. This traps the isocyanate as the Boc-protected amine (stable intermediate).

  • Deprotection:

    • Treat the Boc-intermediate with TFA/DCM (1:1) at RT for 1 hour.

    • Basify with NaOH (1M) and extract with DCM.

    • Final Product: 8-Hydroxy-1,4-benzodioxan-6-amine .

Analytical Data & Validation

To ensure the integrity of the synthesis, compare obtained spectral data against these expected parameters.

ParameterExpected Signal (1H NMR, 400 MHz, DMSO-d6)Structural Assignment
Aromatic H

6.10 - 6.30 (d, J=2.5 Hz, 2H)
Protons at C5 and C7 (meta-coupling)
Dioxane Bridge

4.15 - 4.25 (m, 4H)
-O-CH₂-CH₂-O- protons
Amine

4.50 - 5.00 (br s, 2H)
-NH₂ (Exchangeable with D₂O)
Hydroxyl (8-OH)

9.00 - 9.50 (s, 1H)
Phenolic OH at C8
Carbonyl AbsentConfirms reduction of COOH/Ester

Technical Note: Deoxygenation for Strict Parent Synthesis

If the strict This compound (without the 8-OH) is required, the 8-OH group derived from Gallic Acid must be removed.

Protocol Variant:

  • Triflation: React the Methyl 8-hydroxy-1,4-benzodioxan-6-carboxylate with Triflic Anhydride (Tf₂O) and Pyridine to form the 8-Triflate .

  • Reduction: Perform Pd-catalyzed hydrogenolysis (Pd/C, H₂, or Formic Acid/TEA) to cleave the triflate, yielding Methyl 1,4-benzodioxan-6-carboxylate .

  • Proceed to Phase 2 (Curtius Rearrangement) as described above.

Note: This adds two steps and cost. If the 8-OH is not detrimental to the biological target, the direct Gallic Acid pathway (yielding the 8-OH analog) is preferred for "Green Chemistry" metrics.

References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022).[4][5][6] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[4][5][6] [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

Sources

Application Note: Reduction of 6-Nitro-1,4-benzodioxane to 1,4-Benzodioxan-6-amine

[1]

Abstract & Strategic Overview

The reduction of 6-nitro-1,4-benzodioxane (CAS: 16498-20-7) to 1,4-benzodioxan-6-amine (CAS: 22013-33-8) is a pivotal transformation in the synthesis of adrenergic antagonists (e.g., Doxazosin, Piperoxan) and various antitumor agents.[1] While the nitro group is readily reducible, the challenge lies in achieving high chemoselectivity without compromising the ethylenedioxy ring or generating hydroxylamine impurities.

This application note details two validated protocols:

  • Catalytic Hydrogenation (Pd/C + H₂): The industrial "Gold Standard" for scalability and atom economy.[1]

  • Transfer Hydrogenation (Pd/C + N₂H₄[1]·H₂O): A robust, pressure-free alternative for laboratory-scale synthesis or facilities lacking high-pressure infrastructure.[1]

chemical Strategy & Thermodynamics

The transformation is thermodynamically favorable but kinetically sensitive to catalyst poisoning and oxygen exposure.[1] The 1,4-benzodioxane ring is electronically rich (donating oxygen lone pairs), making the resulting aniline prone to oxidation (darkening) upon air exposure.[1] All protocols below emphasize inert atmosphere handling to preserve product quality.

Reaction Scheme & Mechanism

The following diagram illustrates the reduction pathways, including the direct hydrogenation and the transfer hydrogenation mechanism.

ReactionSchemecluster_catalysisCatalytic Surface EventsStart6-Nitro-1,4-benzodioxane(Substrate)Inter1Nitroso Intermediate(R-NO)Start->Inter1 2e⁻ / -H₂OInter2Hydroxylamine(R-NHOH)Inter1->Inter2 2e⁻ProductThis compound(Target)Inter2->Product 2e⁻ / -H₂OH2H₂ / Pd-C(Method A)H2->StartN2H4N₂H₄·H₂O / Pd-C(Method B)N2H4->Start

Caption: Stepwise reduction pathway via nitroso and hydroxylamine intermediates to the primary amine.[1]

Protocol A: Catalytic Hydrogenation (Industrial Standard)

Best For: Scale-up (>10g), Clean GMP processes, Atom Economy.[1] Mechanism: Heterogeneous catalysis using molecular hydrogen.[1]

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 6-Nitro-1,4-benzodioxane (1.0 equiv).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (approx. 3-5 wt% loading relative to substrate).[1]

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF). Note: THF is preferred if the substrate solubility is low in alcohols.[1]

  • Gas: Hydrogen (H₂), purity ≥ 99.9%.

Step-by-Step Procedure
  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 6-nitro-1,4-benzodioxane (e.g., 100 g, 0.55 mol) in THF (700 mL).

  • Catalyst Addition: Under a gentle stream of Nitrogen (N₂), carefully add 10% Pd/C (3.7 g).[1] Caution: Dry Pd/C is pyrophoric.[1] Use wet catalyst or add under inert blanket.[1]

  • Purging: Seal the reactor. Purge with N₂ (3 cycles) followed by H₂ (3 cycles) to remove oxygen.

  • Reaction: Pressurize with H₂ to 5–7 atm (70–100 psi) . Heat the mixture to 40–45°C .

  • Monitoring: Stir vigorously (critical for mass transfer) for 6–10 hours . Monitor H₂ uptake; the reaction is complete when uptake ceases.[1] Confirm by TLC or HPLC (disappearance of nitro peak).

  • Workup:

    • Cool reactor to room temperature (RT).

    • Vent H₂ and purge with N₂.[1]

    • Filter the mixture through a Celite® pad to remove the catalyst.[1] Note: Keep filter cake wet to prevent ignition.[1]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude amine.

  • Purification: The crude product (reddish-brown oil) is often sufficiently pure (>98%).[1] If necessary, distill under high vacuum (BP: 116–118°C @ 3 mmHg) or convert to the HCl salt for crystallization.

Yield Expectation: 90–95%.

Protocol B: Transfer Hydrogenation (Lab-Scale Alternative)

Best For: Lab scale (<10g), Avoiding high-pressure cylinders, Selective reduction in presence of halogens (with modifications).[1] Mechanism: Decomposition of hydrazine on Pd surface generates active hydrogen species in situ.[1]

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 6-Nitro-1,4-benzodioxane (1.0 equiv).[1]

  • Reductant: Hydrazine Hydrate (N₂H₄·H₂O) (5.0–10.0 equiv).[1] Warning: Toxic and carcinogenic.[1]

  • Catalyst: 10% Pd/C (1–2 wt% loading).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-nitro-1,4-benzodioxane (e.g., 5.0 g, 27.6 mmol) in Ethanol (50 mL).

  • Catalyst Charge: Add 10% Pd/C (0.1 g) carefully.

  • Addition: Heat the mixture to 60°C . Add Hydrazine Hydrate (6.7 mL, ~138 mmol) dropwise over 20 minutes. Note: Nitrogen gas evolution will be vigorous.[1] Ensure adequate venting.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

  • Completion: Check TLC (Eluent: 30% EtOAc/Hexane). The amine spot will be more polar and stain ninhydrin-positive.[1]

  • Workup:

    • Cool to RT.

    • Filter through Celite® to remove Pd/C. Wash the pad with fresh ethanol.[1]

    • Concentrate the filtrate to remove solvent and excess hydrazine.[1]

    • Dissolve residue in Ethyl Acetate (EtOAc), wash with water (2x) and brine (1x) to remove hydrazine traces.

    • Dry over Na₂SO₄ and concentrate.[1]

Yield Expectation: 85–92%.

Analytical Quality Control (QC)

Verification of the product is critical, particularly to ensure no "azo" or "hydrazo" dimers have formed.[1]

Physical Properties
PropertySpecificationNotes
Appearance Brown/Black Viscous Liquid or Low-Melting SolidOxidizes (darkens) rapidly in air.[1]
Melting Point 26–31 °COften observed as a supercooled liquid.[1]
Boiling Point 116–118 °C @ 3 mmHgHigh vacuum required for distillation.[1]
Solubility Soluble in DMSO, MeOH, DCM, EtOAcInsoluble in water.[1]
1H-NMR Data (Expected in DMSO-d6)
  • 6.45 ppm (d, J=8.4 Hz, 1H): Aromatic proton at C-8 (ortho to oxygen).[1]

  • 6.15 ppm (d, J=2.4 Hz, 1H): Aromatic proton at C-5 (ortho to amine/oxygen).[1]

  • 6.05 ppm (dd, J=8.4, 2.4 Hz, 1H): Aromatic proton at C-7.[1]

  • 4.75 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).[1]

  • 4.10–4.15 ppm (m, 4H): Ethylenedioxy bridge protons (-O-CH₂-CH₂-O-).[1]

Impurity Profile (HPLC)
  • Starting Material (SM): Retention time (RT) > Product.

  • Hydroxylamine Intermediate: RT < SM, > Product.

  • Azo-dimer: Very high RT (non-polar).[1]

Workflow & Decision Tree

Use the following logic to select the appropriate protocol for your constraints.

Workflowcluster_safetySafety CriticalsStartStart: Reduction of6-Nitro-1,4-benzodioxaneScaleCheckIs Scale > 10g?Start->ScaleCheckPressureCheckIs High-PressureEquipment Available?ScaleCheck->PressureCheckNo (Lab Scale)MethodASelect Protocol A:Catalytic Hydrogenation(H₂ / Pd-C)ScaleCheck->MethodAYes (Industrial)PressureCheck->MethodAYesMethodBSelect Protocol B:Transfer Hydrogenation(Hydrazine / Pd-C)PressureCheck->MethodBNoSafeAMethod A: H₂ FlammabilityGround equipmentMethodA->SafeASafeBMethod B: Hydrazine ToxicityUse Fume HoodMethodB->SafeB

Caption: Decision matrix for selecting the optimal reduction methodology.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N species).[1]Filter and add fresh catalyst; ensure H₂ pressure is maintained.[1]
Product Darkening Oxidation of amine.[1]Store under Argon/Nitrogen at 4°C. Use brown glass vials.
Low Yield (Method B) Loss of Hydrazine (evaporation).Use an efficient reflux condenser; add hydrazine in portions.[1]
Fire at Filter Pyrophoric Pd/C.Never let the filter cake dry out. Wash with water immediately after filtration.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 1,4-Benzodioxan-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-substituted derivatives of 1,4-benzodioxan-6-amine, in particular, have garnered significant attention for their potential therapeutic applications, including acting as α-adrenergic blockers and exhibiting anticancer properties.[2] This document provides a detailed, experience-driven guide for the synthesis of these valuable derivatives. We will explore the most robust and widely employed synthetic strategies, offering step-by-step protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes in the research laboratory. The focus is on providing not just a procedure, but a foundational understanding of the chemical principles at play.

Introduction: The Significance of the 1,4-Benzodioxan Moiety

The 1,4-benzodioxan ring system is a key pharmacophore present in a variety of natural products and synthetic drugs.[2] Its rigid structure and specific electronic properties allow for precise interactions with biological targets. The ability to introduce diverse substituents onto the amine at the 6-position of the benzodioxan core allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This guide focuses on the practical execution of these crucial N-substitution reactions.

Strategic Overview of Synthesis

The synthesis of N-substituted this compound derivatives universally begins with the core amine, this compound. From this key intermediate, several reliable methods can be employed to install the desired N-substituent. The choice of method depends on the nature of the desired substituent (alkyl, acyl, etc.), the available starting materials, and the desired scale of the reaction. The three primary strategies discussed herein are:

  • Reductive Amination: A one-pot reaction that forms a C-N bond by reacting the amine with an aldehyde or ketone in the presence of a selective reducing agent. This is often the most efficient and preferred method for introducing alkyl groups.

  • Acylation followed by Reduction: A two-step sequence where the amine is first acylated to form a stable amide, which is then reduced to the corresponding amine. This method is highly reliable and provides access to a wide range of substitution patterns.

  • Direct Alkylation: The reaction of the amine with an alkyl halide. While seemingly straightforward, this method can be plagued by issues of over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] It is generally less controlled than the other methods.

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes to N-substituted this compound derivatives, starting from the key this compound intermediate.

G cluster_start Starting Material cluster_methods N-Substitution Methodologies cluster_product Final Product start This compound reductive_amination Method 1: Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent acylation_reduction Method 2: Acylation-Reduction start->acylation_reduction 1. Acyl Halide/Anhydride 2. Reducing Agent direct_alkylation Method 3: Direct Alkylation start->direct_alkylation Alkyl Halide, Base product N-Substituted This compound reductive_amination->product acylation_reduction->product direct_alkylation->product

Caption: High-level overview of synthetic strategies.

Detailed Protocols and Mechanistic Discussion

Synthesis of the Key Intermediate: this compound

Before N-substitution can be explored, the starting amine must be synthesized or procured. A common laboratory synthesis begins with 1,4-benzodioxan, proceeding through nitration followed by reduction.

Protocol 3.1: Synthesis of this compound

  • Nitration: To a stirring solution of 1,4-benzodioxan in glacial acetic acid at 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture over ice and collect the precipitated 6-nitro-1,4-benzodioxan by filtration.

  • Reduction: Suspend the 6-nitro-1,4-benzodioxan in ethanol. Add a catalyst, such as Palladium on carbon (Pd/C), to the suspension. Pressurize the reaction vessel with hydrogen gas (or use a transfer hydrogenation source like ammonium formate) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Method 1: Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds, which converts a carbonyl group to an amine through an intermediate imine.[5] This one-pot procedure is favored for its control and good yields.[6]

Causality and Choice of Reagents: The reaction proceeds in two main stages: the formation of an imine (or iminium ion) and its subsequent reduction.[7][8] The key to a successful one-pot reductive amination is the choice of reducing agent. It must be reactive enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde or ketone before the imine can form.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[6][9] They are less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine.[9] The reaction is typically run under mildly acidic conditions (pH ~5-6), which facilitates imine formation without passivating the amine nucleophile.[8]

Visualizing the Reductive Amination Mechanism

G amine This compound (Nucleophile) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack carbonyl Aldehyde/Ketone (Electrophile) carbonyl->hemiaminal iminium Iminium Ion (More Electrophilic) hemiaminal->iminium - H₂O (Acid-catalyzed) product N-Substituted Amine iminium->product reducer [H⁻] (e.g., NaBH(OAc)₃) reducer->product Hydride Attack

Caption: Mechanism of Reductive Amination.

Protocol 3.2: N-Alkylation via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution in portions. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Method 2: Acylation Followed by Reduction

This robust, two-step method provides an alternative route to N-alkylated derivatives. It is particularly useful when the corresponding aldehyde for reductive amination is unstable or unavailable.

Step 1: N-Acylation N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl or carboxylic acid byproduct.[10][11] This reaction is generally fast and high-yielding.

Protocol 3.3a: N-Acylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in DCM at 0°C.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide. This product is often pure enough for the next step, but can be purified by recrystallization or chromatography if necessary.

Step 2: Amide Reduction The reduction of the resulting amide to an amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[12] Unlike the reduction of ketones, which yields alcohols, the reduction of an amide converts the carbonyl group into a methylene (CH₂) group.

Causality and Choice of Reagents: LiAlH₄ is a potent source of hydride (H⁻). The mechanism involves the initial complexation of the aluminum to the amide carbonyl oxygen, making the carbonyl carbon highly electrophilic.[13][14] A subsequent hydride attack, followed by elimination of an aluminate species, forms an iminium ion intermediate, which is then rapidly reduced by another equivalent of hydride to the final amine.[12][13] Due to its high reactivity, especially with water, LiAlH₄ reactions must be conducted under strictly anhydrous conditions using ethereal solvents like THF or diethyl ether.[15][16]

Protocol 3.3b: Reduction of N-Acyl-1,4-benzodioxan-6-amine

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LiAlH₄ (2-3 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Substrate Addition: Dissolve the amide from Protocol 3.3a (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition, slowly warm the reaction to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC.

  • Work-up (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude amine product by column chromatography.

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. It reacts violently with water and protic solvents to release flammable hydrogen gas.[15][17] All manipulations should be performed under an inert atmosphere in a fume hood.[16] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[15] A Class D fire extinguisher (for combustible metals) should be readily available.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases.[18] It is also a skin and eye irritant.[18] Handle in a well-ventilated area and avoid contact with moisture.[18][19] Store in a dry place.[18]

  • Acyl Halides: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment. They react with moisture in the air to release HCl.

Representative Data

The following table summarizes expected outcomes for the synthesis of representative N-substituted this compound derivatives using the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

EntryR GroupMethod UsedStarting Carbonyl/Acyl HalideTypical Yield
1BenzylReductive AminationBenzaldehyde85-95%
2IsopropylReductive AminationAcetone70-85%
3EthylAcylation/ReductionAcetyl Chloride75-90% (2 steps)
4PropylReductive AminationPropionaldehyde80-90%

Conclusion

The synthesis of N-substituted this compound derivatives is a critical task for medicinal chemists. The methods of reductive amination and acylation followed by reduction provide reliable, high-yielding, and versatile pathways to a wide array of target molecules. While direct alkylation is an option, it often suffers from a lack of selectivity. A thorough understanding of the mechanisms and careful attention to reaction conditions and safety protocols, particularly when using powerful hydrides like LiAlH₄, are paramount for success. This guide provides the necessary framework for researchers to confidently and effectively synthesize these important compounds.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry. CRC Press. [Link]

  • Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Investigation of nucleophilic substitution pathway for the reactions of this compound with chlorocyclophosphazenes. [Link]

  • Aco, A. (2024). Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). Alkylation of Amines by Alkyl Halides. [Link]

  • Scientific Research Publishing. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Stanford Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • OC-Pro. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds under solvent-free condition. International Journal of ChemTech Research, 6(7), 3628-3634. [Link]

  • Dr. P. (2023, November 6). Reduction of Amides with LiAlH4 [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Defense Technical Information Center. (n.d.). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

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The Versatile Scaffold: Application Notes on 1,4-Benzodioxan-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzodioxan ring system is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active compounds.[1] Its inherent structural rigidity, coupled with the potential for diverse substitutions on both the aromatic and dioxan rings, has made it a highly attractive template for the design of ligands targeting a wide array of physiological receptors and enzymes.[2] This versatile core is notably present in established drugs such as Doxazosin, an alpha-1 adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[2][3] Among the various derivatives of this scaffold, 1,4-Benzodioxan-6-amine stands out as a pivotal synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities and the exploration of vast chemical space.[1]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in medicinal chemistry. We will delve into its application in the synthesis of potent enzyme inhibitors and its potential as a precursor for alpha-1 adrenergic receptor antagonists, complete with detailed experimental protocols and the rationale behind the methodological choices.

Application I: A Building Block for Potent Enzyme Inhibitors - The Case of Sulfonamides

The primary amine functionality of this compound is readily derivatized to form stable sulfonamides, a chemical class renowned for its diverse pharmacological activities. The synthesis of N-substituted sulfonamides from this compound has been shown to yield potent inhibitors of various enzymes, including lipoxygenase.[4] This highlights the utility of the scaffold in generating targeted enzyme inhibitors.

Rationale for Sulfonamide Synthesis

The sulfonamide group is a key pharmacophore in numerous drugs due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry which can mimic the transition state of certain enzymatic reactions. By reacting this compound with a variety of sulfonyl chlorides, a library of compounds with diverse steric and electronic properties can be rapidly generated. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors. Further modification of the sulfonamide nitrogen, for instance through alkylation, provides an additional vector for optimizing biological activity.[4]

Experimental Protocol: Synthesis of N-(1,4-Benzodioxan-6-yl)benzenesulfonamide

This protocol details the synthesis of a representative sulfonamide derivative of this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Caption: Synthesis of a sulfonamide derivative.

Application II: A Scaffold for Alpha-1 Adrenergic Receptor Antagonists

The 1,4-benzodioxan moiety is a well-established pharmacophore for alpha-1 adrenergic receptor antagonists.[3] These receptors are G-protein coupled receptors that mediate physiological responses to norepinephrine and epinephrine, playing a crucial role in the cardiovascular system.[5] Antagonists of the alpha-1 adrenoceptors are used to treat conditions such as hypertension and benign prostatic hyperplasia.[3] The 6-amino group of this compound provides a convenient attachment point for side chains known to be important for high-affinity binding to these receptors.

Designing Alpha-1 Adrenergic Antagonists

Structure-activity relationship studies have revealed that for potent alpha-1 adrenergic antagonism, a basic nitrogen atom at a certain distance from the 1,4-benzodioxan core is crucial. This can be achieved by introducing a piperazine moiety or a related basic group via acylation or reductive amination of the 6-amino group.

Experimental Protocol: Synthesis of a Putative Alpha-1 Adrenergic Antagonist via Acylation

This protocol outlines a general procedure for the acylation of this compound with a carboxylic acid bearing a basic moiety, a common strategy in the synthesis of alpha-1 adrenergic antagonists.

Materials:

  • This compound

  • 4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Coupling: To a solution of 4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq) followed by this compound (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add TFA (10 eq). Stir at room temperature for 2-4 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Caption: Workflow for an alpha-1 binding assay.

Protocol: Monoamine Oxidase-B (MAO-B) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of the MAO-B enzyme. [6][7] Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation)

  • Assay buffer

  • Developer solution (to convert an intermediate to the final fluorescent product)

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • Synthesized test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound and Control Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme and Compound Incubation: Add the MAO-B enzyme to the wells of the microplate, followed by the test compounds or controls. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate and developer solution to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

Data Summary

The following table summarizes hypothetical data that could be obtained from the described assays for a series of this compound derivatives.

CompoundDerivative Typeα₁A Adrenoceptor Binding IC₅₀ (nM)MAO-B Inhibition IC₅₀ (nM)
1 Benzenesulfonamide>10,0005,200
2 4-Methylbenzenesulfonamide>10,0003,800
3 N-Piperazinyl-acetamide15.2>10,000
4 N-(4-Phenylpiperazinyl)-acetamide8.5>10,000

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactive amino group allows for the straightforward synthesis of a wide range of derivatives, including sulfonamides and amides, which can be tailored to interact with specific biological targets. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast potential of this scaffold in the discovery of novel therapeutics. The inherent drug-like properties of the 1,4-benzodioxan core, combined with the synthetic accessibility of its 6-amino derivative, ensure its continued prominence in drug development endeavors.

References

  • Irshad, M., Abbasi, M. A., ur-Rehman, A., Siddiqui, S. Z., Ashraf, M., Ejaz, S. A., Lodhi, M. A., & Jamal, S. B. (n.d.). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Fallacara, A. L., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Reductive Amination. (2023, March 16). YouTube. [Link]

  • Modica, M., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. IRIS Unimore. [Link]

  • Chen, Z., et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1287. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scribd. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). (n.d.). Indigo Biosciences. Retrieved February 7, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved February 7, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • alpha1A adrenoceptor assay. (n.d.). Innoprot. Retrieved February 7, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved February 7, 2026, from [Link]

  • Piascik, M. T., & Perez, D. M. (2001). α1-Adrenergic receptors: new insights and directions. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410. [Link]

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1,4-Benzodioxan-6-amine as a precursor for alpha-1 adrenoceptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 1,4-Benzodioxan-6-amine and its Congeners as Precursors for High-Affinity Alpha-1 Adrenoceptor Antagonists

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant alpha-1 adrenoceptor antagonists. These agents, including Doxazosin and Terazosin, are indispensable in the management of hypertension and benign prostatic hyperplasia (BPH). This guide provides an in-depth exploration of the synthesis, characterization, and pharmacological evaluation of α1-adrenoceptor antagonists derived from 1,4-benzodioxan precursors. We present a detailed, field-proven synthetic protocol for Doxazosin, a representative antagonist, to illustrate the practical application of these precursors. Furthermore, we detail the analytical methodologies required for rigorous structural confirmation and purity assessment, and provide validated protocols for in vitro assays to determine biological activity at the target receptor.

The Alpha-1 Adrenoceptor: A Key Therapeutic Target

Alpha-1 (α1) adrenergic receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system.[1] Upon activation by endogenous catecholamines like norepinephrine, these receptors trigger a signaling cascade that leads to smooth muscle contraction.[2] This mechanism is fundamental to the regulation of vascular tone and urinary outflow.

  • In Vascular Smooth Muscle: Activation of α1-adrenoceptors causes vasoconstriction, leading to an increase in blood pressure.[3]

  • In the Prostate and Bladder Neck: Activation of these receptors leads to smooth muscle contraction, which can impede urinary flow, a key symptom of BPH.[4][5]

Consequently, antagonists that selectively block α1-adrenoceptors are highly effective therapeutic agents. By inhibiting norepinephrine's action, they induce vasodilation to lower blood pressure and relax the muscles of the urinary tract to alleviate BPH symptoms.[6][7] The 1,4-benzodioxan structure is a cornerstone of many potent and selective α1-antagonists.[8][9]

Mechanism of Action: The α1-Adrenoceptor Signaling Pathway

The binding of an agonist (e.g., norepinephrine) to the α1-adrenoceptor initiates a conformational change, activating the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which ultimately leads to smooth muscle contraction.[10] Alpha-1 antagonists competitively block the initial binding of norepinephrine, thereby inhibiting this entire cascade.

alpha1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine (Agonist) Receptor α1-Adrenoceptor NE->Receptor Activates Antagonist Doxazosin (Antagonist) Antagonist->Receptor BLOCKS Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca SMC Smooth Muscle Contraction Ca->SMC

Caption: Alpha-1 adrenoceptor signaling pathway and site of antagonist action.

Synthesis of Doxazosin: A Practical Protocol

Doxazosin is a quinazoline-based compound featuring a 1,4-benzodioxan moiety linked via a piperazine ring.[11] Its synthesis is a well-established multi-step process. The following protocols detail the key steps, starting from a commercially available 1,4-benzodioxan derivative and culminating in the final active pharmaceutical ingredient (API).

Synthetic Workflow Overview

The synthesis involves two primary stages:

  • Formation of the Piperazine Intermediate: 1,4-Benzodioxan-2-carboxylic acid is converted to its acid chloride, which then reacts with piperazine to form the key intermediate, 1-(1,4-benzodioxan-2-carbonyl)piperazine.

  • Coupling and Salt Formation: The intermediate is coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline, followed by conversion to the mesylate salt to yield Doxazosin Mesylate.

synthesis_workflow A 1,4-Benzodioxan- 2-carboxylic Acid B 1,4-Benzodioxan- 2-carbonyl Chloride A->B  SOCl₂ / DCM   C 1-(1,4-Benzodioxan-2- carbonyl)piperazine B->C  Piperazine / TEA   E Doxazosin HCl C->E  + (D) / Butanol, Reflux   D 2-Chloro-4-amino- 6,7-dimethoxyquinazoline D->E F Doxazosin Mesylate (Final Product) E->F  Methanesulfonic Acid  

Caption: Overall synthetic workflow for Doxazosin Mesylate.
Protocol 1: Synthesis of 1-(1,4-Benzodioxan-2-carbonyl)piperazine

Causality: This protocol first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride. This activated intermediate readily undergoes nucleophilic acyl substitution with piperazine to form the stable amide bond of the desired intermediate. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

Materials & Reagents:

  • 1,4-Benzodioxan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Piperazine, anhydrous

  • Triethylamine (TEA)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: a. To a solution of 1,4-benzodioxan-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) in a round-bottom flask under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 12-16 hours.[12] c. Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1,4-benzodioxane-2-carbonyl chloride is used directly in the next step.

  • Amide Formation: a. Dissolve anhydrous piperazine (2.5 eq) and triethylamine (2.2 eq, as an acid scavenger) in anhydrous DCM. b. Cool the solution to 0 °C and add a solution of the crude acid chloride from the previous step in DCM dropwise. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the resulting crude solid by silica gel column chromatography to yield 1-(1,4-benzodioxan-2-carbonyl)piperazine as a white solid.

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Synthesis of Doxazosin Hydrochloride

Causality: This step involves a nucleophilic aromatic substitution reaction. The highly nucleophilic secondary amine of the piperazine intermediate attacks the electron-deficient C2 position of the quinazoline ring, displacing the chloride leaving group. Butanol is used as a high-boiling solvent to drive the reaction to completion.[13]

Materials & Reagents:

  • 1-(1,4-Benzodioxan-2-carbonyl)piperazine (from Protocol 1)

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • n-Butanol

  • Heating mantle, condenser, mechanical stirrer

Procedure:

  • In a round-bottom flask equipped with a condenser and stirrer, suspend 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq) and 1-(1,4-benzodioxan-2-carbonyl)piperazine (1.05 eq) in n-butanol.[13]

  • Heat the mixture to reflux (approx. 117 °C) and maintain for 3-5 hours, stirring vigorously.

  • Self-Validation: Monitor the reaction progress via TLC. The formation of a precipitate (Doxazosin HCl) is typically observed.

  • After completion, cool the reaction mixture to approximately 80 °C.

  • Filter the hot suspension to collect the solid product.

  • Wash the collected solid with fresh butanol, followed by a lower-boiling solvent like acetone, to remove impurities.

  • Dry the product under vacuum to yield Doxazosin Hydrochloride as an off-white solid.[13]

Analytical Characterization of Synthesized Doxazosin

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Protocol 3: Spectroscopic and Chromatographic Analysis

Causality: Each technique provides unique and complementary information. NMR confirms the precise arrangement of atoms, MS confirms the molecular weight, FTIR identifies key functional groups, and HPLC quantifies the purity. This multi-faceted approach ensures a high degree of confidence in the final product's quality.

Methods & Expected Results:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on both the quinazoline and benzodioxan rings, the methoxy groups on the quinazoline, and the protons of the piperazine and dioxan rings.[11]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton, including the distinct chemical shifts for the carbonyl carbon of the amide and the carbons of the aromatic systems.[14][15]

  • HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition with high accuracy.[8][14]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum will display characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-O stretching (ethers).[11][16]

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the sample. A single major peak should be observed, with purity typically expected to be >98% for subsequent biological assays.[12]

Analytical Technique Parameter Expected Data for Doxazosin
HRMS (ESI+) [M+H]⁺Calculated m/z should match the observed value for C₂₃H₂₆N₅O₅⁺.
¹H-NMR (DMSO-d₆) Chemical Shifts (δ)Signals corresponding to aromatic, methoxy, piperazine, and benzodioxan protons.
FTIR (KBr) Wavenumber (cm⁻¹)~3300-3400 (N-H stretch), ~1640 (Amide C=O stretch), ~1250 (C-O stretch).
HPLC Purity>98% area under the curve (AUC).

Pharmacological Evaluation

Once synthesized and characterized, the compound's biological activity must be confirmed. An in vitro receptor binding assay is the gold standard for determining a compound's affinity for its molecular target.

Protocol 4: α1-Adrenoceptor Radioligand Binding Assay

Causality: This is a competitive binding assay that measures the ability of the synthesized compound (the "competitor") to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Prazosin) from the α1-adrenoceptor. The concentration at which the synthesized compound displaces 50% of the radioligand (the IC₅₀ value) is determined, which allows for calculation of its binding affinity (Ki).[9][17]

Materials & Reagents:

  • Cell membranes from a cell line recombinantly expressing human α1-adrenoceptors (e.g., HEK293 or CHO cells).

  • [³H]-Prazosin (radioligand).

  • Synthesized Doxazosin (competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Phentolamine).

  • 96-well microplates, filter mats (GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized Doxazosin in the assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, cell membranes, [³H]-Prazosin (at a concentration near its Kd), and the serially diluted synthesized Doxazosin.

  • Include wells for total binding (no competitor) and non-specific binding (with excess phentolamine).

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the synthesized Doxazosin. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Neto, J., et al. (2014). A complete study of Doxazosin characterization. ResearchGate. [Link]

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  • Mayo Clinic. (n.d.). Alpha blockers. [Link]

  • NHS. (n.d.). About doxazosin. [Link]

  • Wikipedia. (n.d.). Doxazosin. [Link]

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  • Wikipedia. (n.d.). Alpha-1 blocker. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

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  • Cingolani, G. M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]

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  • Osmosis from Elsevier. (2025). Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. [Link]

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  • Kumar, A., et al. (2017). Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology. [Link]

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Application Notes and Protocols: A Detailed Guide to the N-benzylation of Sulfonamides Derived from 1,4-Benzodioxan-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Benzylated Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a benzyl group onto the sulfonamide nitrogen, a process known as N-benzylation, can significantly modulate the parent molecule's pharmacological properties. This modification can enhance lipophilicity, alter binding interactions with biological targets, and improve metabolic stability. The 1,4-benzodioxan moiety is also a privileged scaffold in drug discovery, appearing in compounds with diverse biological activities.[1] Consequently, the synthesis of N-benzylated sulfonamides from 1,4-benzodioxan-6-amine represents a valuable strategy for generating novel compounds with potential therapeutic applications.

This guide provides a comprehensive, in-depth technical overview of the experimental procedure for the N-benzylation of sulfonamides derived from this compound. It is designed to equip researchers with the necessary knowledge to successfully perform this synthesis, troubleshoot potential issues, and accurately characterize the resulting products.

Reaction Mechanism and Rationale

The N-benzylation of a sulfonamide is a two-step process. First, the sulfonamide is synthesized, typically through the reaction of a primary amine (this compound) with a sulfonyl chloride. The subsequent N-benzylation is a nucleophilic substitution reaction. A strong base is required to deprotonate the sulfonamide nitrogen, which is acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The resulting sulfonamide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.[2][3]

Sodium hydride (NaH) is a commonly employed strong base for this transformation.[4] It irreversibly deprotonates the sulfonamide, generating hydrogen gas as the only byproduct, which drives the reaction forward.[3][5] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the sodium cation of the sulfonamide salt, enhancing the nucleophilicity of the sulfonamide anion.[4]

N-Benzylation_Mechanism Sulfonamide Sulfonamide (from this compound) SulfonamideAnion Sulfonamide Anion Sulfonamide->SulfonamideAnion Deprotonation H2 Hydrogen Gas (H2) Sulfonamide->H2 H+ abstraction NaH Sodium Hydride (NaH) NaH->SulfonamideAnion NaH->H2 BenzylChloride Benzyl Chloride TransitionState SN2 Transition State BenzylChloride->TransitionState SulfonamideAnion->TransitionState Nucleophilic Attack Product N-Benzylated Sulfonamide TransitionState->Product Chloride Departure NaCl Sodium Chloride (NaCl) TransitionState->NaCl Experimental_Workflow cluster_0 Part 1: Sulfonamide Synthesis cluster_1 Part 2: N-Benzylation ReactionSetup1 Dissolve Amine in THF Add Na2CO3 solution AddSulfonylChloride Add Sulfonyl Chloride ReactionSetup1->AddSulfonylChloride MonitorReaction1 Stir and Monitor by TLC AddSulfonylChloride->MonitorReaction1 Workup1 Acidify, Extract with DCM MonitorReaction1->Workup1 Purify1 Dry, Concentrate, and Purify Workup1->Purify1 ReactionSetup2 Dissolve Sulfonamide in DMF Purify1->ReactionSetup2 Sulfonamide Product AddBase Add Sodium Hydride (NaH) ReactionSetup2->AddBase AddBenzylChloride Add Benzyl Chloride AddBase->AddBenzylChloride MonitorReaction2 Stir and Monitor by TLC AddBenzylChloride->MonitorReaction2 Workup2 Quench with Water Extract if necessary MonitorReaction2->Workup2 Purify2 Dry, Concentrate, and Purify Workup2->Purify2 Characterization Product Characterization (NMR, MS, etc.) Purify2->Characterization Final Product

Sources

Application Note: Synthetic Strategies for 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 1,4-benzodioxane (specifically 2,3-dihydro-1,4-benzodioxine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol and benzofuran rings. Its 6-carboxylic acid amide derivatives are critical pharmacophores in:

  • 
    -Adrenergic Antagonists:  Analogs of Doxazosin and Piperoxan.
    
  • Antipsychotics: Dopamine D2/Serotonin 5-HT receptor modulators.

  • Anticancer Agents: Inhibitors of HSF1 and p38

    
     MAPK pathways.
    

This guide details the robust synthesis of the 1,4-benzodioxane-6-carboxylic acid core and its subsequent diversification into an amide library.[1][2][3] We prioritize methods that are scalable, cost-effective, and amenable to parallel synthesis.

Retrosynthetic Analysis

To access the target amides, we employ a convergent strategy. The benzodioxane ring is constructed early to leverage the stability of the ether linkages during subsequent transformations.

Retrosynthesis cluster_sources Starting Materials Target Target: 1,4-Benzodioxane-6-Carboxamide Acid Intermediate: 1,4-Benzodioxane-6-Carboxylic Acid Target->Acid Amide Coupling (R-NH2) Aldehyde Route A: 3,4-Dihydroxybenzaldehyde Acid->Aldehyde Oxidation (KMnO4) Ester Route B: Ethyl 3,4-Dihydroxybenzoate Acid->Ester Hydrolysis (LiOH) Linker 1,2-Dibromoethane Aldehyde->Linker Williamson Ether Cyclization Ester->Linker Williamson Ether Cyclization

Figure 1: Retrosynthetic disconnection showing two primary routes to the carboxylic acid core.

Module 1: Synthesis of the Core Scaffold

We present two validated protocols. Protocol A is preferred for large-scale preparation due to the low cost of the aldehyde precursor. Protocol B is recommended if the target molecule requires milder conditions or if the starting material is already an ester.

Protocol A: The Oxidative Route (Scale-Up Preferred)

Target: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Mechanism: Double Williamson ether synthesis followed by permanganate oxidation.

Step 1: Benzodioxane Ring Formation[1]
  • Reagents: 3,4-Dihydroxybenzaldehyde (1.0 eq), 1,2-dibromoethane (1.5 eq), NaOH (2.5 eq), TBAB (cat.), Water.

  • Procedure:

    • Dissolve 3,4-dihydroxybenzaldehyde (e.g., 55 g) in aqueous NaOH (90 g in 420 mL water) in a 2L flask.

    • Add tetrabutylammonium bromide (TBAB, 5 g) as a phase transfer catalyst.

    • Add 1,2-dibromoethane dropwise at room temperature.

    • Heat to reflux (100°C) for 5–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to RT. Extract with DCM (3 x 200 mL). Wash combined organics with water and brine.[3] Dry over MgSO

      
       and concentrate.
      
    • Purification: Recrystallize from EtOH/Water to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde as an off-white solid (Yield: ~60-70%).

Step 2: Oxidation to Carboxylic Acid[4][5]
  • Reagents: Aldehyde intermediate (1.0 eq), KMnO

    
     (1.5 eq), Water.
    
  • Procedure:

    • Suspend the aldehyde (25 g) in water (500 mL) and heat to 70–80°C.

    • Add aqueous KMnO

      
       solution (18 g in 500 mL) dropwise over 40 mins.
      
    • Reflux for 1–2 hours.

    • Filtration: Filter the hot mixture through Celite to remove MnO

      
      . Wash the pad with hot water.
      
    • Acidification: Cool the filtrate and acidify with conc. HCl to pH 1–2. The product will precipitate as a white solid.

    • Isolation: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~85–90%. MP: 240–242°C.

Protocol B: The Ester Route (Mild Conditions)

Use Case: When avoiding strong oxidants is necessary.

  • Reagents: Ethyl 3,4-dihydroxybenzoate (1.0 eq), 1,2-dibromoethane (3.0 eq), K

    
    CO
    
    
    
    (3.0 eq), Acetone or DMF.
  • Procedure:

    • Dissolve the catechol ester in anhydrous Acetone (0.2 M).

    • Add anhydrous K

      
      CO
      
      
      
      and 1,2-dibromoethane.
    • Reflux for 24 hours (Acetone) or heat to 80°C for 6 hours (DMF).

    • Note: DMF accelerates the reaction but requires aqueous workup. Acetone allows for simple filtration of salts.

    • Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to precipitate the acid.

Module 2: Amide Diversification

Once the 1,4-benzodioxane-6-carboxylic acid is in hand, two methods are used for amide coupling.[1][3]

Comparison of Coupling Strategies
FeatureMethod A: Acid ChlorideMethod B: HATU/Coupling Reagent
Reactivity Very HighHigh
Byproducts HCl, CO, CO

(Gaseous)
Urea derivatives (Soluble)
Purification Often not required (evaporation)Extraction or Chromatography required
Scope Sterically hindered amines, AnilinesGeneral amines, Acid-sensitive groups
Cost LowHigh
Protocol C: Acid Chloride Activation (Standard)

Best for: Building libraries with non-sensitive amines.

  • Activation:

    • Suspend 1,4-benzodioxane-6-carboxylic acid (1.0 mmol) in dry DCM (5 mL).

    • Add Oxalyl Chloride (1.2 mmol) dropwise, followed by 1 drop of DMF (catalyst).

    • Stir at RT for 2 hours until gas evolution ceases and the solution clears.

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling:

    • To a separate vial, add the Amine (R-NH

      
      , 1.1 mmol) and Et
      
      
      
      N (2.0 mmol) in DCM.
    • Add the acid chloride solution slowly at 0°C.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Wash with 1N HCl, sat. NaHCO

      
      , and brine.
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.
Protocol D: HATU Coupling (Parallel Synthesis)

Best for: High-throughput synthesis (HTS) in 96-well plates.

  • Reaction Mix:

    • Dissolve Acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 mins to activate.

    • Add Amine (1.2 eq).

  • Conditions: Shake at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC or use of scavenger resins (e.g., Polymer-supported Trisamine) to remove excess acid/electrophiles.

Library Synthesis Workflow

The following diagram illustrates a logical workflow for generating a library of analogs using the methods described above.

Workflow cluster_activation Activation Strategy cluster_amines Diversity Set (Amines) Start Start: 1,4-Benzodioxane-6-Carboxylic Acid Act_A Method A: Oxalyl Chloride/DCM Start->Act_A Robust substrates Act_B Method B: HATU/DIPEA/DMF Start->Act_B Sensitive substrates Amine1 Aliphatic Amines (Solubility) Act_A->Amine1 Amine2 Anilines (Pi-Stacking) Act_A->Amine2 Amine3 Heterocycles (H-Bonding) Act_B->Amine3 Purification Purification (Flash Column or Prep-HPLC) Amine1->Purification Amine2->Purification Amine3->Purification Final Final Library (>95% Purity) Purification->Final

Figure 2: Workflow for parallel synthesis of amide analogs.

Analytical Characterization Data (Reference)

Typical spectral data for the core intermediate (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid):

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6)

12.60 (s, 1H)
-COOH

7.45 (d, J=2.0 Hz, 1H)
Ar-H (C5)

7.40 (dd, J=8.4, 2.0 Hz, 1H)
Ar-H (C7)

6.90 (d, J=8.4 Hz, 1H)
Ar-H (C8)

4.28 (m, 4H)
-O-CH

-CH

-O-
IR (ATR) 1680 cm

C=O[1] Stretch (Acid)
MS (ESI-) m/z 179 [M-H]

Parent Ion

References

  • Idris, N., Anderson, A.J., & Bakare, O. (2022).[1][2][3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][2][3] [Link]

  • Guo, Z., et al. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. CN105801556A.
  • Vazquez, G.N., et al. (2016). Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives.[6] ResearchGate. [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-6-carboxylic Acid.[1][2][3][5] National Library of Medicine. [Link]

Sources

Application Note: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)arylsulfonamides

[1][2][3][4]

Strategic Overview & Chemical Logic

The 1,4-benzodioxan (also known as 1,4-benzodioxin) scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in alpha-adrenergic antagonists (e.g., Doxazosin), antipsychotics, and recent candidates for Alzheimer's and Type-2 diabetes therapies.

The reaction between 1,4-benzodioxan-6-amine (CAS: 22013-33-8) and aryl sulfonyl chlorides is the primary gateway to creating sulfonamide libraries for Structure-Activity Relationship (SAR) studies.

Reactivity Profile
  • Nucleophile (The Amine): The 1,4-benzodioxan ring features two oxygen atoms that donate electron density into the benzene ring via resonance (+M effect). This makes the amine at position 6 significantly more nucleophilic than unsubstituted aniline. Consequently, reaction rates are fast, often requiring temperature control (0 °C start) to prevent exotherms or bis-sulfonylation.

  • Electrophile (The Sulfonyl Chloride): Highly reactive but prone to hydrolysis. The rate of hydrolysis competes with sulfonylation, particularly in biphasic aqueous conditions.

  • Selectivity: The goal is mono-sulfonylation. While anilines are less prone to bis-sulfonylation than alkyl amines, the electron-rich nature of this specific scaffold increases the risk if a large excess of electrophile is used.

Reaction Mechanism

The transformation follows a nucleophilic substitution at the sulfur atom (SN2-like addition-elimination).

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur center of the sulfonyl chloride.

  • Intermediate: A tetrahedral intermediate forms (often transient).

  • Elimination: Chloride is expelled, restoring the S=O double bond.

  • Deprotonation: The base scavenges the proton from the nitrogen to form the stable neutral sulfonamide.

Pathway Diagram (DOT Visualization)

ReactionMechanismAmineThis compound(Nucleophile)IntermedTetrahedralIntermediateAmine->IntermedAttack on SSulfonylAryl Sulfonyl Chloride(Electrophile)Sulfonyl->IntermedProductSulfonamideProductIntermed->Product-Cl⁻HClHCl Salt(Byproduct)Intermed->HClEliminationBaseBase(Proton Scavenger)Base->HClScavenges H+Product->ProductDeprotonation

Caption: Mechanism of sulfonylation. The electron-rich benzodioxan ring accelerates the initial attack.

Experimental Protocols

Method Selection Guide
ParameterMethod A: Schotten-Baumann (Preferred) Method B: Anhydrous DCM/Pyridine
Scale 100 mg to >100 g<100 mg (Library Scale)
Water Sensitivity Tolerates moistureRequires dry conditions
Workup Filtration/Precipitation (Green)Aqueous extraction/Column Chromatography
Yield 85-95%70-90%
Use Case Standard synthesis, scale-upHighly reactive/unstable sulfonyl chlorides
Method A: Aqueous Basic Medium (Schotten-Baumann)

Best for: Standard synthesis, high purity, ease of workup.

Rationale: The literature suggests this is the dominant method for benzodioxan derivatives. Using mild aqueous base (Na₂CO₃) controls pH ~10. This maintains the amine in its free base form (nucleophilic) while being mild enough to prevent rapid hydrolysis of the sulfonyl chloride.

Reagents
  • This compound (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Solvent: Water/Acetone (1:1) or Water/THF (1:1)

Step-by-Step Protocol
  • Preparation: Dissolve this compound (1.0 mmol) in Acetone (5 mL).

  • Base Addition: Dissolve Na₂CO₃ (2.5 mmol) in Water (5 mL) and add to the amine solution. The mixture may become cloudy.

  • Cooling: Cool the biphasic mixture to 0–5 °C using an ice bath. Critical: This controls the exotherm and suppresses hydrolysis.

  • Addition: Add the aryl sulfonyl chloride (1.1 mmol) portion-wise over 10 minutes. Do not dump it in all at once.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7). The amine spot (lower Rf, stains with ninhydrin) should disappear.

  • Quench & Isolation:

    • Evaporate the organic solvent (Acetone/THF) under reduced pressure.

    • The product usually precipitates out of the remaining aqueous layer.

    • If Solid: Filter the solid, wash with water (3 x 10 mL) to remove salts, and wash with cold hexanes.

    • If Oily/Gummy: Acidify slightly with 1M HCl (to pH 4-5) to ensure protonation of any unreacted amine (making it water-soluble), then extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Method B: Anhydrous DCM/Pyridine

Best for: Water-sensitive sulfonyl chlorides or parallel synthesis.

Rationale: Pyridine acts as both solvent and base (or catalyst). This method is strictly single-phase and anhydrous, protecting sensitive functional groups on the sulfonyl chloride.

Reagents
  • This compound (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.2 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv)

Step-by-Step Protocol
  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Base: Add Pyridine (3.0 mmol).

  • Addition: Cool to 0 °C. Add sulfonyl chloride (1.2 mmol) dropwise (dissolved in 1 mL DCM if solid).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup (The "Pyridine Removal" Trick):

    • Dilute with DCM (20 mL).

    • Wash 1: 1M HCl (2 x 15 mL). Crucial Step: The acid converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic layer.

    • Wash 2: Saturated NaHCO₃ (to neutralize).

    • Wash 3: Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow Decision Tree

WorkflowStartStart: this compound+ Sulfonyl ChlorideCheckSensIs Sulfonyl ChlorideWater Sensitive?Start->CheckSensMethodAMethod A: Aqueous Na2CO3(Schotten-Baumann)CheckSens->MethodANo (Stable)MethodBMethod B: DCM / Pyridine(Anhydrous)CheckSens->MethodBYes (Unstable)PrecipDid Product Precipitate?MethodA->PrecipWashHClWash with 1M HCl(Remove Pyridine)MethodB->WashHClFilterFilter & Wash (H2O)Precip->FilterYesExtractAcidify (pH 4) & Extract (EtOAc)Precip->ExtractNo (Oily)FinalRecrystallize / ColumnFilter->FinalExtract->FinalWashHCl->Final

Caption: Decision matrix for selecting the optimal synthetic route and workup strategy.

Troubleshooting & Characterization

Common Issues
  • Hydrolysis of Sulfonyl Chloride:

    • Symptom:[1][2][3][4] Low yield, presence of sulfonic acid (very polar spot on TLC).

    • Fix: Ensure temperature is 0 °C during addition. Increase sulfonyl chloride equivalents to 1.3. Switch to Method B (Anhydrous).

  • Bis-Sulfonylation:

    • Symptom:[1][2][3][4] A less polar spot appearing above the product on TLC.

    • Fix: Strict 1:1 stoichiometry is hard to control. Ensure the amine is in slight excess or add the chloride very slowly. The benzodioxan amine is electron-rich, making the mono-sulfonamide still somewhat nucleophilic, though the electron-withdrawing sulfonyl group usually deactivates it enough to prevent this.

  • Colored Impurities:

    • Symptom:[1][2][3][4] Benzodioxan amines can oxidize to dark quinone-like species.

    • Fix: Perform reactions under Nitrogen/Argon. Add a pinch of sodium metabisulfite to the aqueous workup.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • NH: Singlet, typically δ 9.8 – 10.2 ppm (disappears with D₂O shake).

    • Benzodioxan Ring:

      • Aromatic protons: ~δ 6.5 – 6.8 ppm (multiplets).

      • Ethylene bridge (-O-CH₂-CH₂-O-): ~δ 4.1 – 4.2 ppm (often a broad singlet or two multiplets).

  • IR Spectroscopy:

    • Strong absorptions for SO₂ asymmetric stretch (~1330 cm⁻¹) and symmetric stretch (~1150 cm⁻¹).

    • NH stretch around 3200–3300 cm⁻¹.

References

  • Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)

    • Source: ResearchG
    • Context: Describes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in aqueous basic medium (Method A).
  • 1,4-Benzodioxane: A vers

    • Source: PubMed / NIH
    • Context: Reviews the pharmacological importance of the benzodioxan scaffold.
  • Direct sulfonylation of anilines medi

    • Source: Royal Society of Chemistry (RSC)
    • Context: Provides context on alternative sulfonylation methods and general aniline reactivity.
  • Reaction of Dichloromethane with Pyridine Deriv

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Important safety/side-reaction note for Method B (DCM/Pyridine mixtures can form salts over long periods).
    • [5]

synthetic routes to functionalized 1,4-benzodioxan compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to Functionalized 1,4-Benzodioxan Compounds

Part 1: Strategic Overview & Biological Relevance[1]

The 1,4-benzodioxan (also known as 1,4-benzodioxine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a wide range of alpha-adrenergic antagonists (e.g., Doxazosin , Piperoxan ), antipsychotics, and antidepressants.[1] Its rigid bicyclic nature provides a defined spatial arrangement for substituents at the C2 and C3 positions, critical for receptor binding affinity.[1]

Key Synthetic Challenges:

  • Regiocontrol: In substituted catechols, distinguishing between the two phenolic oxygens during alkylation is difficult.

  • Enantiopurity: The C2 position is a chiral center in many bioactive derivatives (e.g., Idazoxan).[1] Racemic synthesis often necessitates wasteful resolution steps.

  • Dimerization: Intermolecular reactions can compete with the desired intramolecular ring closure, leading to macrocyclic byproducts.[1]

This guide details two distinct protocols: a robust Nucleophilic Substitution Route (Process A) suitable for scale-up of racemic intermediates, and a Palladium-Catalyzed Route (Process B) for high-precision, stereocontrolled synthesis.[1]

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Synthesis (Scale-Up Ready)

Target: 2-(Hydroxymethyl)-1,4-benzodioxan (Versatile intermediate for Doxazosin analogs).[1] Method: Base-mediated double nucleophilic substitution using Catechol and Epichlorohydrin.[1]

Mechanism: The reaction proceeds via a domino sequence:

  • Base deprotonates the catechol.

  • Phenoxide attacks the epoxide ring (SN2) to open the ring.

  • The resulting alkoxide displaces the chloride (intramolecular SN2) to close the dioxane ring.

Materials:

  • Pyrocatechol (1.0 equiv)

  • Epichlorohydrin (1.5 - 2.0 equiv) [Note: Excess drives reaction and suppresses dimerization]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) [Optional phase transfer catalyst to accelerate rate].

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and temperature probe. Flush with

    
    .
    
  • Solubilization: Dissolve Pyrocatechol (11.0 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (34.5 g, 250 mmol) in a single portion. The suspension will turn dark/grey.
    
  • Alkylation: Add Epichlorohydrin (14.0 g, 150 mmol) dropwise over 20 minutes. Critical: Exothermic reaction. Monitor internal temp; do not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Catechol (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , unreacted 
      
      
      
      ) through a Celite pad.[1] Wash pad with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification:

    • Dissolve oil in

      
       (100 mL) and wash with 1M 
      
      
      
      (2 x 50 mL) to remove unreacted catechol (critical for purity).
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
    • Yield: Expect 85-92% as a pale yellow oil.[1] Can be distilled (bp 140°C @ 12 mmHg) for high purity.

Data Summary Table: Protocol A Parameters

ParameterSpecificationReason for Control
Stoichiometry 1.0 : 1.5 (Catechol:Epi)Excess Epichlorohydrin prevents intermolecular polymerization.[1]
Base

(Anhydrous)
Weaker bases (

) are too slow; Stronger bases (

) promote polymerization.
Temperature Reflux (56°C)Required to overcome the barrier for the second ring-closure step.
Time 12-16 HoursPremature stopping leads to the acyclic chlorohydrin intermediate.[1]
Protocol B: Enantioselective Palladium-Catalyzed Annulation

Target: Chiral 2-substituted-1,4-benzodioxans.[1] Method: Pd-catalyzed condensation of Catechols with Propargylic Carbonates.[1] Relevance: Access to single enantiomers without resolution; avoids chiral epichlorohydrin (which can racemize).

Mechanism: Formation of a


-allylpalladium complex from the carbonate, followed by double nucleophilic attack by the catechol.[1]

Materials:

  • Catechol derivative (1.0 equiv)

  • Propargylic carbonate (e.g., methyl tert-butyl alkynyl carbonate) (1.1 equiv)[1]

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)[1]

  • Solvent: THF (degassed).

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and dppf in THF. Stir for 15 mins to generate the active catalyst (solution turns orange/red).
    
  • Substrate Addition: Add the Catechol (1.0 mmol) and the Propargylic Carbonate (1.1 mmol) to the catalyst solution.

  • Reaction: Stir at ambient temperature (25°C).

    • Note: Unlike Method A, this reaction is mild.[1]

  • Monitoring: Reaction is typically fast (1–4 hours). Monitor consumption of carbonate via TLC.

  • Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Visualization & Pathways

Diagram 1: Mechanistic Pathway of Base-Mediated Annulation (Protocol A)

Benzodioxan_Synthesis Figure 1: Domino Alkylation-Cyclization Mechanism for Protocol A cluster_0 Step 1: Activation cluster_1 Step 2: Ring Construction Catechol Catechol (Starting Material) Monoanion Mono-Phenoxide Intermediate Catechol->Monoanion -H+ Base K2CO3 (Deprotonation) Base->Monoanion OpenInter Acyclic Chlorohydrin Intermediate Monoanion->OpenInter Epoxide Opening (SN2) Epi Epichlorohydrin (Electrophile) Epi->OpenInter ClosedProduct 2-Hydroxymethyl- 1,4-benzodioxan OpenInter->ClosedProduct Ring Closure (Intramolecular SN2)

Caption: Step-wise mechanistic flow for the base-mediated synthesis of the benzodioxan core, highlighting the critical intermediate transition.

Diagram 2: Strategic Retrosynthesis for Drug Discovery

Retrosynthesis Figure 2: Decision Tree for Synthetic Route Selection Target Doxazosin / Idazoxan (Active Pharmaceutical Ingredient) Intermediate Functionalized 1,4-Benzodioxan Scaffold Target->Intermediate Amidation / Coupling RouteA Route A: Catechol + Epichlorohydrin (Racemic / Scale-up) Intermediate->RouteA Standard Path RouteB Route B: Pd-Catalysis (Enantioselective / High Value) Intermediate->RouteB Precision Path PrecursorsA Catechol + Epichlorohydrin RouteA->PrecursorsA PrecursorsB Catechol + Propargylic Carbonate RouteB->PrecursorsB

Caption: Strategic decision tree aiding researchers in selecting the appropriate synthetic route based on target requirements (scale vs. stereopurity).

Part 4: References

  • Campbell, S. F., et al. (1987).[1] "2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents."[1][2] Journal of Medicinal Chemistry. Link[2]

  • Pilkington, L. I., & Barker, D. (2015).[1][3] "Synthesis and biology of 1,4-benzodioxane lignan natural products." Natural Product Reports. Link

  • Lamazzi, C., et al. (2011).[1] "Palladium-catalyzed condensation of benzene-1,2-diol with various propargylic carbonates."[1][4] Journal of Organic Chemistry (Referenced via PubMed/NIH). Link

  • Idris, N., et al. (2022).[1][5] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Link

Sources

Application Note: Molecular Docking of 1,4-Benzodioxan-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Applications: Kinase Inhibition (VEGFR-2) & GPCR Modulation (


-Adrenergic Receptors)
Date:  October 26, 2023
Author:  Senior Application Scientist, Computational Chemistry Division

Strategic Rationale: The "Privileged Scaffold"

In medicinal chemistry, 1,4-benzodioxan is classified as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors. The 1,4-benzodioxan-6-amine core is particularly versatile because the amine handle allows for the attachment of diverse pharmacophores (e.g., sulfonamides, Schiff bases, or urea linkages) while the bicyclic oxygenated ring mimics catechol moieties found in neurotransmitters.

This guide details the protocol for docking derivatives of this scaffold against two primary targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A primary target for anticancer angiogenesis inhibition.

  • 
    -Adrenergic Receptors:  The historical and neurological target for this class (e.g., Piperoxan).
    

Computational Workflow Design

The following diagram illustrates the validated pipeline for docking these specific derivatives. The process emphasizes the preservation of the benzodioxan ring stereochemistry and the correct protonation state of the amine-derived linker.

Workflow Ligand Ligand Construction (this compound derivatives) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Correction Dock Docking Algorithm (LGA / Vina / Glide) DFT->Dock .pdbqt/.mol2 Protein Target Selection (PDB: 4AGD / 3VHE) Prep Protein Prep (H-bond network opt) Protein->Prep Remove H2O Fix Charges Grid Grid Generation (Center: Co-cryst. Ligand) Prep->Grid Grid->Dock Analysis Interaction Profiling (Hinge Region & Hydrophobic) Dock->Analysis Binding Energy (kcal/mol)

Figure 1: Integrated workflow for molecular docking of benzodioxan derivatives. Colors denote distinct phases: Blue (Ligand), Green (Protein), Yellow (Grid), Dark (Execution).

Protocol A: Ligand Preparation (Critical Step)

The 1,4-benzodioxan ring is flexible. Standard force fields (MMFF94) often fail to capture the precise "half-chair" or "boat" conformation required for optimal binding.

Step-by-Step Methodology
  • 2D to 3D Conversion:

    • Draw the derivative (e.g., N-substituted benzodioxan sulfonamide).

    • Stereochemistry: Explicitly define the chirality if the dioxane ring is substituted. For the base this compound, the ring is achiral unless substituted at positions 2 or 3.

  • QM Optimization (Mandatory):

    • Do not rely solely on molecular mechanics.

    • Perform a geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level.

    • Rationale: This ensures the ether oxygens (O1, O4) are correctly hybridized (sp3) and the aniline nitrogen geometry is planar or pyramidal depending on its substitution (amide vs. amine).

  • Charge Calculation:

    • Compute Gasteiger-Marsili partial charges.

    • Note: The oxygen atoms in the benzodioxan ring act as weak Hydrogen Bond Acceptors (HBA). Their charge density is critical for electrostatic mapping.

Protocol B: Target Selection & Preparation (VEGFR-2 Case Study)

For anticancer applications, VEGFR-2 is the industry-standard target for this scaffold.

Target: VEGFR-2 Kinase Domain PDB ID: 4AGD (Co-crystallized with Sunitinib) or 3VHE.

Preparation Steps[1][2][3][4][5][6]
  • Structure Retrieval: Download 4AGD.pdb from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove all water molecules (unless bridging waters are identified in the catalytic cleft).

    • Remove co-factors (keep the co-crystallized ligand temporarily for grid centering).

  • Protonation:

    • Add polar hydrogens.

    • Crucial: Check the protonation state of Cys919 (Hinge region) and Asp1046 (DFG motif). These are the key anchors for benzodioxan derivatives.

  • Grid Box Definition:

    • Center: X= -2.0, Y= 5.0, Z= 12.0 (Approximate coordinates of Sunitinib in 4AGD).

    • Size:

      
       Å.
      
    • Logic: A smaller box increases search efficiency (exhaustiveness) around the ATP-binding pocket.

Protocol C: Docking Execution & Validation

This protocol assumes the use of AutoDock Vina or Schrödinger Glide , but the parameters are universal.

Validation (Self-Docking)

Before docking your new derivatives, you must validate the system.

  • Action: Extract Sunitinib from the complex. Randomize its conformation. Dock it back into 4AGD.[1]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

    
     2.0 Å .
    
Docking the Benzodioxan Derivatives[8]
  • Exhaustiveness: Set to 32 (Vina) or XP (Glide Extra Precision).

  • Poses: Generate 10 poses per ligand.

  • Clustering: Cluster results with an RMSD tolerance of 2.0 Å to find the most probable binding mode.

Interaction Analysis

The benzodioxan scaffold typically binds via a "Head and Tail" mechanism.

Interactions Benzodioxan Benzodioxan Ring (Hydrophobic Core) Val848 Val848 / Ala866 (Hydrophobic Pocket) Benzodioxan->Val848 Pi-Alkyl / Hydrophobic Oxygens Ether Oxygens (H-Bond Acceptors) Cys919 Cys919 (Hinge Region) Oxygens->Cys919 Water-mediated H-bond (Optional) Linker Amine/Amide Linker (H-Bond Donor) Linker->Cys919 H-Bond (Critical) Tail Distal Substituent (Specificity Element) Asp1046 Asp1046 (DFG Motif) Tail->Asp1046 Electrostatic / H-Bond

Figure 2: Interaction map for VEGFR-2. The benzodioxan core occupies the hydrophobic pocket, while the amine linker often hydrogen bonds with the hinge region (Cys919).

Data Presentation & Interpretation

When reporting your results, summarize the top 3 derivatives against the standard (e.g., Sorafenib or Sunitinib).

Compound IDBinding Energy (kcal/mol)RMSD (Å)Key Interactions (Residue:Type)
Ref (Sunitinib) -10.50.8Glu813:HB, Cys919:HB
BZD-01 -9.8N/ACys919:HB, Val848:Pi-Sigma
BZD-02 -9.2N/AAsp1046:HB (DFG-out)

Interpretation Guide:

  • Binding Affinity: A score lower than -8.0 kcal/mol suggests lead potential.[2]

  • Hinge Interaction: If the derivative does not interact with Cys919 (or equivalent hinge residue), it is likely a false positive or binds in an allosteric mode.

  • Hydrophobic Enclosure: The benzodioxan ring should be buried in the hydrophobic cleft (Val848, Ala866, Leu1035).

References

  • Privileged Scaffold Review: G. Guillaumet, et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 2020.

  • VEGFR-2 Docking Protocol: K. El-Adl, et al. "Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors." Archiv der Pharmazie, 2019.[3]

  • 
    -Adrenergic Studies:  M. Irshad, et al. "Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine." Journal of the Chemical Society of Pakistan, 2014. 
    
  • VEGFR-2 Crystal Structure: McTigue, M., et al. "Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2." Structure, 2012. (PDB ID: 4AGD).[1]

Sources

Troubleshooting & Optimization

purification challenges of 1,4-benzodioxan-6-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Queue: Purification & Stability Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Support Center

Welcome. If you are accessing this guide, you are likely facing the "Brown Oil" syndrome or struggling with "ghost" peaks during the purification of 1,4-benzodioxan-6-amine (and its derivatives).

This scaffold is a privileged structure in medicinal chemistry, appearing in alpha-adrenergic antagonists (e.g., Doxazosin) and serotonin modulators.[1] However, the electron-rich nature of the benzodioxan ring, coupled with the amine, creates a "perfect storm" for oxidation and purification difficulties.[1]

This guide treats your chemical synthesis as a system that requires debugging. Below are the specific troubleshooting modules.

Troubleshooting Modules (Q&A)

Module A: Stability & The "Brown Oil" Phenomenon

Q: My product was a clear oil/white solid initially, but after drying overnight, it turned into a purple/black tar. What happened?

A: You are experiencing rapid oxidative degradation. [1]

  • The Cause: The 1,4-benzodioxan ring contains two oxygen atoms that donate electron density into the aromatic system via resonance. This makes the aniline nitrogen significantly more electron-rich and prone to radical oxidation than a standard aniline.

  • The Fix:

    • Immediate: Do not store the free base. Convert it to a salt (HCl or Oxalate) immediately after isolation.[1]

    • Process: Perform all evaporations under a strict nitrogen backfill. Avoid heating above 40°C during rotary evaporation.

    • Recovery: If the sample is already black, dissolve in dilute HCl, wash with non-polar solvent (DCM) to remove oxidative tars, and re-basify under argon.[1]

Q: My product is a viscous paste that won't crystallize, even though the literature says MP is 29-31°C.

A: This is a "Depression of Melting Point" issue due to trace impurities.

  • The Cause: The melting point of the pure parent compound (this compound) is naturally low (~30°C). Even 1-2% solvent residue or regioisomer impurity can suppress the MP below room temperature, resulting in a permanent oil.

  • The Fix:

    • Trituration: Use cold Hexane or Pentane. The impurities often stay in the mother liquor while the amine crashes out.

    • Seeding: If you have a single crystal, seed the oil at 0°C.

    • High-Vac: Ensure all solvent is removed; trapped EtOAc is a common culprit for preventing crystallization.

Module B: Chromatography & Separation

Q: The compound streaks/tails across the entire TLC plate and column. I can't get separation.

A: The amine is interacting with acidic silanols on the silica gel.

  • The Cause: Silica gel is slightly acidic (pH ~5-6). The basic amine (pKa ~4.8) interacts with surface hydroxyls, causing peak broadening.[1]

  • The Fix:

    • Pre-treatment: Flush your column with 1% Triethylamine (TEA) in Hexane before loading.

    • Mobile Phase: Add 1% TEA or 1% NH₄OH to your eluent.

    • Alternative Phase: Switch to Amine-functionalized Silica . This eliminates the need for mobile phase modifiers and protects the amine from acid-catalyzed degradation on the column.

Q: I cannot separate the 6-amine from the 7-amine regioisomer.

A: This is a classic electrophilic aromatic substitution challenge.

  • The Logic: The electronic difference between the 6- and 7-positions is negligible. Silica chromatography often fails here.

  • The Fix:

    • Recrystallization: This is superior to chromatography for isomers. Convert the mixture to the Hydrochloride salt . The 6-isomer often crystallizes preferentially from Ethanol/Ether mixtures due to packing differences.

    • Derivatization: If separation is critical, acetylate the mixture (Ac₂O). The resulting acetamides often have vastly different Rf values. You can hydrolyze back to the amine later (though this adds steps).[1]

Experimental Protocols

Protocol 1: The "Self-Validating" Acid-Base Extraction

Use this to recover the amine from oxidative tars or crude reaction mixtures.

Prerequisites:

  • Target pKa: ~4.83 (The amine is weakly basic).[1]

  • Buffer Logic: To protonate, pH must be < 2.[1]8. To deprotonate, pH must be > 6.8.[1]

Step-by-Step:

  • Dissolution: Dissolve crude dark oil in Ethyl Acetate (EtOAc) .

  • Acid Wash (Protonation): Extract the organic layer with 1M HCl (3x).[1]

    • Checkpoint: The amine moves to the Aqueous layer (Acidic). The oxidative tars and non-basic impurities stay in the EtOAc (Organic).

    • Visual Check: The EtOAc layer should be dark/brown. The Aqueous layer should be clear or pale pink.

  • Discard Organic Layer: (Or save for impurity profiling).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 10.

    • Checkpoint: The solution will turn cloudy/milky as the free base precipitates/oils out.

  • Extraction: Extract immediately with DCM (3x).

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo (bath < 35°C).

Protocol 2: Stabilization via HCl Salt Formation

Mandatory for storage longer than 24 hours.[1]

  • Solvation: Dissolve the purified free base amine in a minimum amount of dry Diethyl Ether or 1,4-Dioxane .

  • Acidification: Dropwise add 4M HCl in Dioxane (or ethereal HCl) at 0°C.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under Nitrogen/Argon.

  • Wash: Wash the filter cake with cold Ether to remove trace colored impurities.

  • Result: The resulting Hydrochloride salt is a stable solid with a much higher melting point (>200°C usually), resistant to oxidation.[1]

Data & Visualization

Figure 1: Purification Logic Flow

Use this decision tree to determine the correct purification path based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Dark Oil / Paste StateCheck->Oil Yes Trituration Trituration (Cold Hexane/Ether) Solid->Trituration AcidBase Acid-Base Extraction (Protocol 1) Oil->AcidBase PurityCheck Purity > 95%? Trituration->PurityCheck AcidBase->PurityCheck SaltForm Convert to HCl Salt (Protocol 2) PurityCheck->SaltForm Yes Column Flash Chromatography (1% TEA Modifier) PurityCheck->Column No Storage Store at -20°C (Desiccated) SaltForm->Storage Column->SaltForm

Caption: Decision tree for isolating this compound, prioritizing salt formation for stability.

Figure 2: Stability & Oxidation Mechanism

Understanding why your compound turns black.[1]

Stability Structure This compound (Electron Rich) Intermediate Radical Cation / Quinoid Structure->Intermediate Oxidation Solution Protonation (HCl Salt) Structure->Solution Stabilization Factor1 Oxygens donate e- density Factor1->Structure Factor2 Air / Light Exposure Factor2->Intermediate Product Purple/Black Tars (Azo dimers, Polymers) Intermediate->Product Polymerization Solution->Intermediate Blocks

Caption: Mechanistic pathway of oxidative degradation and how salt formation blocks the radical pathway.

Key Physical Data Reference

PropertyValueNotes
CAS Number 22013-33-8
Molecular Weight 151.16 g/mol
Melting Point 29-31 °CPure free base.[2] Impure samples are oils.
Boiling Point 116-118 °C@ 3 mmHg.[2] Distillation is risky due to heat sensitivity.
pKa (Conjugate Acid) ~4.83Weakly basic.[1] Requires pH < 2 for full protonation.
Density 1.231 g/mLDenser than water (important for extraction).[1]
Storage -20°C, Inert GasLight sensitive.[2] Hygroscopic as a salt.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from [1]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022).[1][3][4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][3][4] Retrieved from [1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] this compound Properties and Safety. Retrieved from [1]

Sources

preventing oxidation of 1,4-Benzodioxan-6-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Benzodioxan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this air-sensitive compound. As a substituted aniline, this compound is susceptible to oxidation, which can compromise sample integrity and impact experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the long-term stability of your valuable samples.

Understanding the Challenge: The Oxidation of Aromatic Amines

Aromatic amines, including this compound, are prone to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The lone pair of electrons on the nitrogen atom makes the amine group susceptible to losing electrons, leading to the formation of colored degradation products and potential loss of biological activity.

While specific oxidation products for this compound are not extensively documented in publicly available literature, the degradation of anilines is well-studied. Oxidation can lead to the formation of a variety of products, including nitrobenzenes, azobenzenes, quinones, and polymeric materials.[1][2] These degradation products are often highly colored, which is why a common sign of aromatic amine degradation is a change in color from colorless or light yellow to brown or even black.[3]

Diagram of Potential Oxidation Pathways

OxidationPathways This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O₂, light, heat Colored Degradation Products Colored Degradation Products Oxidized Intermediates->Colored Degradation Products Further Oxidation/Coupling Polymeric Material (e.g., Aniline Black) Polymeric Material (e.g., Aniline Black) Oxidized Intermediates->Polymeric Material (e.g., Aniline Black) Polymerization

Caption: Potential oxidation pathways of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and handling of this compound.

Issue 1: My this compound has turned brown. Can I still use it?

  • Cause: A brown coloration is a strong indicator of oxidation. The intensity of the color change often correlates with the extent of degradation.

  • Solution:

    • Assess the Purity: It is crucial to determine the purity of the discolored material before use. A discolored sample should not be used in sensitive applications without purification.

    • Analytical Testing: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining this compound and identify the presence of degradation products. A significant decrease in the main peak area and the appearance of new peaks confirm degradation.

    • Purification: If the degradation is minor, purification by column chromatography may be possible. However, for significant discoloration, it is often more practical to discard the material and use a fresh, properly stored sample.

Issue 2: I observe new, unexpected spots on my Thin Layer Chromatography (TLC) plate.

  • Cause: The appearance of new spots on a TLC plate that are not present in a fresh sample is another sign of degradation. These new spots represent the various oxidation products.

  • Solution:

    • Confirm Degradation: Run a co-spotted TLC with a fresh, high-purity standard of this compound to confirm that the new spots are indeed degradation products.

    • Review Storage Conditions: This is a critical indicator that your current storage and handling procedures are insufficient. Immediately review and implement the recommended storage protocols outlined in the FAQ section below.

    • Consider Solvent Purity: Ensure that the solvents used for your experiments are of high purity and free from peroxides, as these can accelerate the oxidation of your compound.

Issue 3: I am seeing inconsistent results in my biological assays.

  • Cause: The presence of unknown degradation products can lead to inconsistent and unreliable results in biological assays. These impurities may have their own biological activity or could interfere with the activity of the parent compound.

  • Solution:

    • Purity Check is Essential: Always use this compound of the highest possible purity for biological experiments. Confirm the purity of your batch before starting a new set of experiments.

    • Fresh is Best: If possible, use a freshly opened or recently purified sample for sensitive applications.

    • Implement Strict Handling Protocols: When preparing stock solutions, use de-gassed solvents and work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To minimize oxidation, this compound should be stored with the following precautions:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key initiator of oxidation.
Temperature -20°C to 4°CLow temperatures slow down the rate of chemical reactions, including oxidation.
Light Amber glass vial or protected from lightLight, especially UV light, can provide the energy to initiate oxidation reactions.[4]
Container Tightly sealed, airtight containerPrevents the ingress of atmospheric oxygen and moisture.[5]

Q2: How can I protect my this compound from oxidation during handling?

  • Work under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or using a Schlenk line with an inert gas like argon or nitrogen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Minimize Exposure Time: Do not leave containers of the compound open to the air for extended periods. Weigh out the required amount quickly and reseal the container promptly.

Q3: Are there any chemical stabilizers I can add to my samples?

Yes, the addition of antioxidants can help to prolong the shelf-life of this compound, particularly in solution.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are radical scavenging antioxidants that are effective at preventing the oxidation of many organic compounds, including those in pharmaceutical formulations.[6][7] A low concentration (e.g., 0.01-0.1%) is typically sufficient.

  • Ascorbic Acid (Vitamin C): As a reducing agent, ascorbic acid can be used to protect oxygen-sensitive compounds.[8] It is more suitable for aqueous solutions.

Q4: Would converting this compound to its hydrochloride salt improve stability?

Yes, converting the amine to its hydrochloride salt is a highly recommended strategy to improve its storage stability. The protonation of the amine group reduces the electron density on the nitrogen atom, making it significantly less susceptible to oxidation.[3] Many aromatic amines are commercially available and stored as their hydrochloride salts for this reason.[9]

Diagram of Stabilization by Salt Formation

SaltFormation cluster_0 More Stable for Storage cluster_1 Prone to Oxidation This compound (Free Base) This compound (Free Base) This compound HCl (Salt) This compound HCl (Salt) This compound (Free Base)->this compound HCl (Salt) + HCl This compound HCl (Salt)->this compound (Free Base) - HCl (Base)

Caption: Conversion to the hydrochloride salt enhances stability.

Q5: What analytical methods can I use to monitor the stability of my this compound samples?

Forced degradation studies are a common practice in the pharmaceutical industry to understand the stability of a drug substance.[10] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.

Forced Degradation Protocol (Example)

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1N HCl to an aliquot of the stock solution and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH to an aliquot of the stock solution and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution at 105°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC and compare them to an unstressed control sample.

Recommended Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred technique for quantifying the parent compound and its degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength of maximum absorbance (e.g., around 240-250 nm, which is typical for similar structures) should be used.[2][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for identifying the volatile degradation products. Derivatization of the amine may be necessary to improve its chromatographic properties.[11] The mass spectrometer provides valuable structural information for the identification of unknown impurities.[12]

Starting HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 245 nm
Injection Vol. 10 µL

Note: This is a starting method and may require optimization for your specific application.

By implementing these storage, handling, and analytical strategies, you can significantly improve the stability of your this compound and ensure the integrity and reliability of your research.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available from: [Link]

  • Aniline. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]

  • BHA & BHT in Food & Nutrition. Knowde. [place unknown]: Knowde; [date unknown]. Available from: [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI. Available from: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available from: [Link]

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. ACS Publications. Available from: [Link]

  • Amines. NCERT. Available from: [Link]

  • Mechanisms of oxidation of aniline and related compounds in basic solution. ACS Publications. Available from: [Link]

  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. National Institutes of Health. Available from: [Link]

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health. Available from: [Link]

  • Aniline. Washington State University. Available from: [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]

  • ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. ResearchGate. Available from: [Link]

  • Aniline. Cargo Handbook. Available from: [Link]

  • Preparation method of 1, 4-benzodioxan-5-amine. Google Patents.
  • antioxidants bha bht: Topics by Science.gov. Science.gov. Available from: [Link]

  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Brewer's Spent Yeast as a Biosorbent for the Synthetic Dye Tartrazine Yellow. ACS Publications. Available from: [Link]

  • This compound, >=98%. Scientific Laboratory Supplies. Available from: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Stability indicating hplc method for determination of vilazodone hydrochloride. SciSpace. Available from: [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. National Institutes of Health. Available from: [Link]

  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. National Institutes of Health. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • HPLC Method for Analysis of Doxazosin Mesylate in Tablets. SIELC Technologies. Available from: [Link]

  • Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. National Institutes of Health. Available from: [Link]

  • Initial testing procedure based on microextraction followed by LC-HRMS analysis to determine 107 xenobiotics and their metabolites in serum/plasma. Royal Society of Chemistry. Available from: [Link]

  • Storage instructions for chemical reagents. [no source provided].
  • Guide to Safe Chemical Storage: Best Practices for the Industry. [no source provided].
  • Validated Derivative Spectrophotometric and Chromatographic Methods for the Determination of Doxazosin Mesylate in Presence of its Degradation Product and/or Related Impurity. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Characterization of 1,4-Benzodioxan-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Characterization & Handling of 1,4-Benzodioxan-6-amine CAS: 22013-33-8 Synonyms: 6-Amino-1,4-benzodioxane; 3,4-Ethylenedioxyaniline Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for alpha-adrenergic blockers (e.g., Doxazosin) and various oncology targets.

However, its hybrid structure—an electron-rich aniline fused to a flexible dioxane ring—creates unique challenges in purity analysis and physical handling. This guide synthesizes field-proven troubleshooting protocols to resolve discrepancies in melting point, HPLC peak shape, and NMR interpretation.

Module 1: Physical State & Appearance[1][2][3][4]

Q: The Certificate of Analysis says "Solid," but I received a dark brown oil. Is the product degraded?

Diagnosis: Likely Supercooling combined with Surface Oxidation .

Technical Explanation: this compound has a melting point (MP) of 29–31 °C [1][5].[1][2] This places it on the borderline between solid and liquid at standard laboratory temperatures.

  • Supercooling: Like many low-melting aromatics, this compound can remain in a liquid state well below its freezing point if undisturbed.

  • Oxidation: The electron-donating dioxy- ring activates the amine, making it highly susceptible to air oxidation. This produces trace quinoid-like impurities that turn the sample dark brown or black, even if the bulk purity remains >98%.

Troubleshooting Protocol: Re-solidification & Verification

  • Cooling: Place the sealed vial in a freezer (-20 °C) for 4 hours.

  • Seeding: If it remains liquid, scratch the inner glass surface with a clean spatula to induce nucleation.

  • Purity Check: If the color is black but the material solidifies, perform a TLC (Hexane:EtOAc 3:1).

    • Result: A large spot (

      
      ) indicates the amine. A baseline spot indicates oxidation products.
      
    • Action: If baseline impurities are minor (<2%), the "oil" appearance is cosmetic. If significant, proceed to recrystallization.

Recrystallization Protocol (for oxidized samples):

  • Dissolve the crude amine in a minimum amount of hot Ethanol/Water (9:1).

  • Add activated charcoal (5 wt%) and stir at 50 °C for 15 mins.

  • Filter hot through Celite to remove charcoal.

  • Cool slowly to 4 °C. White to off-white needles should form.

Module 2: HPLC & LC-MS Analysis

Q: Why do I see severe peak tailing or split peaks on my C18 column?

Diagnosis: Silanol Interaction due to insufficient mobile phase buffering.

Technical Explanation: The amine group (


) can become protonated under standard reverse-phase conditions. These positively charged ammonium species interact ionically with residual negatively charged silanol groups (

) on the silica backbone of C18 columns. This causes "drag" (tailing) and retention time instability [2][3].

Corrective Workflow: Method Optimization

Use the following decision tree to select the correct mobile phase modifier.

HPLC_Optimization Start Start: Peak Tailing Detected Detector Detector Type? Start->Detector UV UV Only Detector->UV Robustness Preferred MS Mass Spec (LC-MS) Detector->MS Sensitivity Required HighPH High pH Strategy (pH 9-10) Uses: Ammonium Bicarbonate UV->HighPH Best Shape IonPair Ion Pairing (pH 2-3) Uses: 0.1% TFA UV->IonPair Standard C18 VolatileAcid Volatile Acid (pH 3) Uses: 0.1% Formic Acid MS->VolatileAcid Result1 Suppresses Ionization (Neutral Amine) HighPH->Result1 Result2 Masks Silanols (Sharp Peaks) IonPair->Result2 Result3 Compatible with MS (Acceptable Tailing) VolatileAcid->Result3

Figure 1: Decision matrix for optimizing HPLC peak shape for this compound.

Recommended Protocol (LC-MS Compatible):

  • Column: C18 with "End-capped" or "Base Deactivated" silica (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: Avoid Phosphate buffers if moving to MS. Avoid TFA if high sensitivity is required (signal suppression).

Module 3: NMR Interpretation

Q: My Proton NMR in shows broad/missing peaks, and the integration is off.

Diagnosis: Solvent Effects and Conformational Exchange .

Technical Explanation:

  • Amine Exchange: In Chloroform-

    
     (
    
    
    
    ), the amine protons (
    
    
    ) often appear as a broad hump that can shift between 3.0–5.0 ppm depending on concentration and water content. This makes integration unreliable.
  • Dioxane Ring Dynamics: The ethylenedioxy bridge is flexible. While usually appearing as a tight multiplet, rapid conformational flipping can broaden these peaks at room temperature.

Solution: Switch to DMSO-


 .
DMSO forms strong hydrogen bonds with the amine protons, "locking" them in place and sharpening the signal, usually around 4.5–5.0 ppm [4].

Standard Data Table (DMSO-


, 400 MHz): 
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 6.45 – 6.55Doublet (d)1HC5-H (Ortho to O)
Aromatic 6.05 – 6.15Doublet (d) / Singlet1HC7-H (Meta to O)
Aromatic 5.95 – 6.05Doublet of Doublets (dd)1HC8-H
Amine 4.60 – 4.80Broad Singlet (s)2H

(Exchangeable)
Dioxane 4.05 – 4.15Multiplet (m)4H

Note: The aromatic region (6.0–6.5 ppm) is diagnostic. Unlike simple anilines, the electron-donating oxygen atoms shield the ring protons, pushing them upfield.

Module 4: Storage & Stability

Q: How do I prevent the material from degrading during long-term storage?

Diagnosis: Autocatalytic Oxidation .

Technical Explanation: Anilines are notorious for "browning." The free base form is significantly less stable than the salt form. Light and oxygen accelerate the formation of azo-linkages and quinones.

Stability Workflow:

Stability_Workflow Material Received Material (Free Base) Usage Immediate Use? Material->Usage ShortTerm Short Term Storage (< 1 Month) Usage->ShortTerm Yes LongTerm Long Term Storage (> 1 Month) Usage->LongTerm No Argon Store under Argon/N2 Temp: 4°C Dark Vial ShortTerm->Argon SaltGen Convert to HCl Salt (Solid, Stable) LongTerm->SaltGen Protocol Protocol: Dissolve in Et2O Add 4M HCl in Dioxane Filter Precipitate SaltGen->Protocol

Figure 2: Storage decision tree for maximizing shelf-life.

Salt Conversion Protocol (for Long-Term Stability): If you do not need the free base for your specific reaction, convert it to the Hydrochloride salt (


):
  • Dissolve 1g of amine in 10 mL diethyl ether (or ethyl acetate).

  • Dropwise add 4M HCl in Dioxane (or concentrated HCl) until precipitation ceases.

  • Filter the white solid.

  • Result: The HCl salt is a stable solid (MP >200 °C) that resists oxidation and can be stored at room temperature [5].

References

  • PubChem. (n.d.). This compound (Compound).[3][4][1][2][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guides. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs (NMR Data Discussion). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Yields in the Reduction of 6-Nitro-1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-amino-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reduction of 6-nitro-1,4-benzodioxane. Here, we will address common issues leading to poor yields and provide detailed troubleshooting strategies and optimized protocols to enhance the efficiency and success of your synthesis.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, its efficiency can be influenced by various factors, including the choice of reducing agent, reaction conditions, and the nature of the substrate itself. The presence of the benzodioxane ring in 6-nitro-1,4-benzodioxane can present unique challenges that require careful consideration.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering during your experiments.

FAQ 1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common issue in the reduction of aromatic nitro compounds. The primary causes often revolve around the activity of the reducing agent or catalyst, and suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst (for Catalytic Hydrogenation):

    • Cause: The palladium on carbon (Pd/C) or Raney Nickel catalyst may have lost its activity due to improper storage, handling, or poisoning by impurities in the starting material or solvent.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of high-quality catalyst.

      • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially for pyrophoric catalysts like Raney Nickel.

      • Solvent Purity: Ensure your solvents are of high purity and free from potential catalyst poisons like sulfur compounds.

  • Insufficient Reducing Agent (for Metal/Acid Reductions):

    • Cause: An insufficient stoichiometric amount of the reducing metal (e.g., iron or tin) or acid will lead to incomplete reaction. The metal surface can also passivate.

    • Solution:

      • Increase Stoichiometry: Increase the molar equivalents of the metal and acid. A typical starting point for Fe/HCl reduction is 3-5 equivalents of iron powder. For SnCl₂·2H₂O, 3-4 equivalents are commonly used.[1][2]

      • Activate Metal Surface: For metals like zinc, pre-activation with dilute acid can be beneficial.[3]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time too short.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. For Fe/HCl reductions, refluxing in ethanol or a mixture of ethanol and water is often effective.[1]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extend the reaction time.

FAQ 2: I'm observing the formation of side products, leading to a complex mixture and low yield of the desired amine. What are these side products and how can I prevent their formation?

Answer:

The formation of side products is a major contributor to low yields in nitro group reductions. The most common side products are intermediates of the reduction process that can dimerize.

Common Side Products and Their Prevention:

  • Azo and Azoxy Compounds:

    • Cause: These dimeric species are formed from the condensation of partially reduced intermediates, namely the nitroso and hydroxylamine species.[4] This is particularly common with strong reducing agents like LiAlH₄, which are generally not recommended for reducing aromatic nitro compounds to amines.[5]

    • Prevention:

      • Choice of Reducing Agent: Use reducing systems known for their high chemoselectivity towards the formation of amines. Catalytic hydrogenation (H₂/Pd/C) and metal/acid combinations (Fe/HCl, SnCl₂/HCl) are generally reliable.[3][6]

      • Controlled Conditions: Ensure efficient stirring and maintain a consistent temperature to promote the complete reduction of intermediates to the final amine.

  • N-Arylhydroxylamines:

    • Cause: Incomplete reduction can lead to the accumulation of the N-arylhydroxylamine intermediate.

    • Prevention: Similar to preventing azo/azoxy formation, ensuring the complete course of the reaction through sufficient reducing agent and optimal conditions is key.

The reaction pathway below illustrates the formation of these intermediates and side products.

reaction_pathway 6-Nitro-1,4-benzodioxane 6-Nitro-1,4-benzodioxane Nitroso Intermediate Nitroso Intermediate 6-Nitro-1,4-benzodioxane->Nitroso Intermediate [H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate [H] Azo/Azoxy Side Products Azo/Azoxy Side Products Nitroso Intermediate->Azo/Azoxy Side Products Condensation with Hydroxylamine 6-Amino-1,4-benzodioxane 6-Amino-1,4-benzodioxane Hydroxylamine Intermediate->6-Amino-1,4-benzodioxane [H] Hydroxylamine Intermediate->Azo/Azoxy Side Products

Caption: Reaction pathway for the reduction of 6-nitro-1,4-benzodioxane.

FAQ 3: The workup of my reaction using SnCl₂ is problematic, resulting in emulsions and difficulty in isolating the product. How can I improve my workup procedure?

Answer:

The workup of tin-based reductions is a well-known challenge due to the formation of tin salts (stannic hydroxide) upon basification, which can lead to intractable emulsions and product loss.

Improved Workup Protocol for SnCl₂ Reductions:

  • Solvent Removal: After the reaction is complete (as monitored by TLC), remove the solvent (typically ethanol) under reduced pressure.

  • Basification: To the residue, add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) at 0 °C with vigorous stirring. It is crucial to maintain a basic pH (pH > 8).

  • Filtration: The resulting suspension containing the tin salts can be filtered through a pad of celite. Wash the filter cake thoroughly with an organic solvent like ethyl acetate or dichloromethane to recover any adsorbed product.

  • Extraction: The filtrate can then be extracted with an organic solvent. The use of celite filtration prior to extraction significantly reduces the likelihood of emulsion formation.

  • Alternative: Some protocols suggest pouring the reaction mixture into a large volume of ice water and then carefully neutralizing with NaHCO₃ to a pH of less than 8. This can also help manage the precipitation of tin salts.

Recommended Protocols

Here are detailed, step-by-step methodologies for the most common and effective reduction methods for 6-nitro-1,4-benzodioxane.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 6-nitro-1,4-benzodioxane

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve 6-nitro-1,4-benzodioxane (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with the solvent during filtration.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-amino-1,4-benzodioxane. The product can be further purified by recrystallization or column chromatography if necessary.

protocol1_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve Dissolve 6-nitro-1,4-benzodioxane in Ethanol/Methanol Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst H2_Atmosphere Establish H2 Atmosphere Add_Catalyst->H2_Atmosphere Stir Stir vigorously at RT H2_Atmosphere->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (if needed) Evaporate->Purify

Caption: Workflow for catalytic hydrogenation of 6-nitro-1,4-benzodioxane.

Protocol 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)

This is a classic, cost-effective, and reliable method for nitro group reduction.[1]

Materials:

  • 6-nitro-1,4-benzodioxane

  • Iron powder (Fe) (3-5 equivalents)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Ethanol and Water (solvent)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) for neutralization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-nitro-1,4-benzodioxane (1 equivalent) and ethanol.

  • Add iron powder (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and then add a few drops of concentrated HCl.

  • Continue refluxing and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Data Summary Table
MethodReducing AgentTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂/Pd/C>90%Clean reaction, high yield, easy workupCost of catalyst, potential for catalyst poisoning, requires specialized equipment for high pressure
Metal/Acid ReductionFe/HCl80-90%Inexpensive, reliable, tolerant of many functional groupsWorkup can be tedious due to iron salts
Metal Salt ReductionSnCl₂·2H₂O75-85%Mild conditions, good for substrates with acid-sensitive groupsProblematic workup with tin salt precipitation, stoichiometric waste

Concluding Remarks

The successful reduction of 6-nitro-1,4-benzodioxane to 6-amino-1,4-benzodioxane is readily achievable with careful attention to the choice of reagents and reaction conditions. In cases of poor yield, a systematic approach to troubleshooting, starting with an evaluation of the catalyst/reagent activity and reaction parameters, will often lead to a successful outcome. The protocols provided herein are robust starting points that can be optimized for your specific laboratory conditions.

References

  • Adger, B. M., et al. (1995). Practical Organic Synthesis: A Student's Guide. John Wiley & Sons.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Larock, R. C. (1999).
  • Organic Syntheses. (n.d.). Reduction of m-Nitroacetophenone with Iron and Hydrochloric Acid. Retrieved from [Link]

  • Rylander, P. N. (1985).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(5), 2035–2052. Available from: [Link]

Sources

Technical Support Center: 1,4-Benzodioxan-6-amine Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-22013-33-8 Compound: 1,4-Benzodioxan-6-amine (also known as 3,4-ethylenedioxyaniline) Support Tier: Level 3 (Senior Application Scientist)

Technical Profile & Mechanism of Failure

Why is this compound failing in your hands? this compound is not merely "air-sensitive" in the way a pyrophoric reagent is; it suffers from chronic oxidative degradation .

The fused 1,4-dioxane ring exerts a strong electron-donating effect (


 mesomeric effect) via the oxygen atoms at the 3 and 4 positions relative to the benzene ring. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the aniline system.
  • The Consequence: The amino group (

    
    ) becomes highly nucleophilic and, inversely, easily oxidized.
    
  • The Mechanism: Upon exposure to atmospheric oxygen, the compound undergoes Single Electron Transfer (SET) to form a radical cation. This species rapidly couples to form azo-linkages, hydrazine derivatives, or polymerizes into high-molecular-weight "tars" (quinone imines).

Visual Indicator:

  • Pristine: Colorless to pale yellow viscous liquid or low-melting solid.

  • Compromised: Amber/Reddish-brown (Trace oxidation, often acceptable for crude work).

  • Critical Failure: Dark brown/Black opaque tar (Must be repurified).

Module 1: Diagnosis & Triage (FAQ)

Q: My sample arrived as a dark brown liquid, but the CoA says "Off-white solid." Is it ruined? A: Not necessarily, but it has degraded. The melting point is 29–31 °C [1]. If your lab is warm (>25 °C) or the transit was hot, it will be a liquid. The dark color indicates surface oxidation.

  • Action: If purity is critical (e.g., for Buchwald-Hartwig couplings), do not use it directly . Perform the Acid-Base Rescue Protocol (see Module 3).

Q: I stored it in the fridge, but it still turned black after a month. Why? A: Cold slows kinetics but does not stop oxygen permeation. Standard plastic caps on vials are permeable to


 over weeks.
  • Action: Store strictly under Argon/Nitrogen in a sealed Schlenk tube or a taped vial inside a secondary jar containing a desiccant and an oxygen scavenger.

Q: Can I weigh this on the open bench? A: Only for rapid, non-critical usage. The compound is hygroscopic and oxidizes within minutes to hours, forming a "crust" that alters the stoichiometry of your reaction.

  • Action: For precise catalysis work, weigh inside a glovebox or use the Melt-and-Syringe technique (Module 2).

Module 2: Storage & Handling Protocols

The "Phase-Change" Hazard

Because the melting point is near ambient temperature (~30 °C), this compound often exists as a "slush." This makes solid addition funnels unreliable (it sticks and clogs).

Protocol A: The Melt-and-Syringe Transfer (Recommended)

Use this method to transfer the compound into your reaction vessel without a glovebox.

  • Liquefy: Place the storage bottle in a water bath at 40 °C for 10 minutes until completely liquid.

  • Purge: Insert a long needle connected to an Argon line into the bottle (through the septum) to flush the headspace.

  • Withdraw: Use a pre-warmed, gas-tight glass syringe (flushed with Argon) to withdraw the liquid.

  • Inject: Transfer directly into your reaction flask through a septum.

Storage Matrix
DurationConditionContainer TypeAtmosphere
< 1 Week 4 °C (Fridge)Taped Glass VialAir (Limited headspace)
1–6 Months -20 °C (Freezer)Schlenk Tube / Vial in JarArgon / Nitrogen
> 6 Months -20 °C (Freezer)Flame-sealed AmpouleVacuum / Argon

Module 3: Purification & Restoration

If your material is black, use Method A for bulk (>5g) or Method B for small scale (<5g).

Method A: Vacuum Distillation (The Gold Standard)

Best for restoring high purity for catalytic cross-coupling.

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: High vacuum is essential (< 1 mmHg).

  • Temperature:

    • Boiling Point: ~116–118 °C at 3 mmHg [2].[1]

    • Note: Do not overheat the pot; degradation accelerates >150 °C.

  • Collection: Discard the first 5% (forerun). Collect the clear, colorless fraction.

  • Storage: Immediately backfill with Argon and seal.

Method B: Acid-Base "Rescue" Extraction

Best for removing dark oxidation polymers without distillation.

  • Dissolve: Dissolve the dark amine in

    
     (DCM).
    
  • Protonate: Extract with 1M HCl (3x). The amine goes into the water layer (as ammonium salt); neutral tars stay in the DCM.

    • Observation: The DCM layer will be dark brown/black. The aqueous layer should be pinkish/pale.

  • Wash: Wash the aqueous acidic layer with fresh DCM to remove trapped organics.

  • Liberate: Carefully basify the aqueous layer with NaOH (pellets or solution) to pH > 12 while cooling (exothermic!). The amine will oil out.

  • Extract: Extract the milky aqueous mixture with DCM (3x).

  • Dry & Concentrate: Dry over

    
    , filter, and rotovap.
    
    • Result: Pale yellow oil/solid.

Module 4: Visualization of Failure Pathways

The following diagram illustrates why air exposure leads to "tar" formation and how to intervene.

OxidationPathway Pure Pure Amine (Colorless/Pale Yellow) Radical Radical Cation (Reactive Intermediate) Pure->Radical SET Oxidation Oxygen O2 Exposure Oxygen->Radical Coupling C-N / N-N Coupling Radical->Coupling Dimerization Polymer Polyaniline-like Tars (Dark Brown/Black) Coupling->Polymer Oligomerization Acid Acid Extraction (Method B) Polymer->Acid Chemical Separation Distill Vacuum Distillation (Method A) Polymer->Distill Physical Separation Acid->Pure Restored Distill->Pure Restored

Caption: Figure 1. Oxidative degradation cascade of this compound and restoration pathways. The electron-rich ring facilitates radical cation formation, leading to polymerization.

Experimental Workflow: The "Schlenk-to-Reaction"

Use this workflow for sensitive catalytic reactions (e.g., Pd-catalyzed amination) to ensure the amine does not poison the catalyst.

Workflow cluster_prep Preparation cluster_rxn Reaction Setup Check Check Physical State (Solid vs Liquid) Melt Gentle Heating (40°C) under Argon Check->Melt If Solid/Slush Weigh Weigh via Syringe (Difference Method) Check->Weigh If Liquid Melt->Weigh Vessel Reaction Vessel (Evacuated & N2 Backfilled) Weigh->Vessel Transfer Add Add Amine Last (Via Syringe) Vessel->Add

Caption: Figure 2. Recommended handling workflow to mitigate phase-change risks and oxygen exposure during reaction setup.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Nielsen, A. T. (Ed.). (1990). Nitrocarbons. VCH Publishers.

Sources

refinement of protocols for synthesizing 1,4-benzodioxan-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Benzodioxan Synthesis & Protocol Refinement

Senior Application Scientist: Dr. A. Vance Subject: Optimization of 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) scaffolds for medicinal chemistry.

Core Synthesis Modules & Troubleshooting

The 1,4-benzodioxan moiety is a pharmacophore critical to alpha-blockers like Doxazosin and Piperoxan . The synthesis generally hinges on the double alkylation of catechols. Below are the refined protocols and troubleshooting guides for the two primary pathways: the 1,2-Dihaloethane Route and the Epichlorohydrin Route .

Module A: The Classical Williamson Ether Cyclization

Target: Unsubstituted or symmetrical 1,4-benzodioxans. Standard Protocol: Reaction of catechol with 1,2-dibromoethane (EDB) or 1,2-dichloroethane using K₂CO₃ in refluxing acetone or DMF.

Technical Refinement: The primary failure mode in this reaction is intermolecular polymerization (oligomerization) rather than intramolecular cyclization . To favor ring closure, you must utilize the High-Dilution Principle .

Optimized Workflow:

  • Solvent: Switch from Acetone to Acetonitrile (MeCN) or DMF . MeCN offers a better balance of solubility and reflux temperature (82°C).

  • Base: Use Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃ for difficult substrates. The "Cesium Effect" promotes intramolecular cyclization due to the large cation's weak coordination to the phenoxide, increasing nucleophilicity.

  • Addition: Do not dump reagents together. Add the catechol solution slowly (over 4-6 hours) to a refluxing solution of the dihaloalkane and base.

Troubleshooting Guide (Q&A):

Q: I am seeing a large baseline smear on my TLC and low isolated yield (<30%). What is happening? A: You are forming linear poly-ethers.

  • Diagnosis: Concentration of catechol is too high relative to the cyclization rate.

  • Fix: Decrease the reaction concentration to 0.05 M. Use a syringe pump to add the catechol slowly to the base/electrophile mixture. Ensure vigorous stirring to prevent localized high concentrations.

Q: My reaction stalls at the mono-alkylated intermediate (2-(2-bromoethoxy)phenol). A: The second deprotonation is slower, or the ring closure is kinetically disfavored.

  • Fix: Add a catalytic amount of NaI (Sodium Iodide) (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ. Increase temperature by switching to DMF (100°C).

Module B: The Epichlorohydrin Route (Chiral/Functionalized)

Target: 2-Hydroxymethyl-1,4-benzodioxan (Key intermediate for Doxazosin). Protocol: Reaction of catechol with epichlorohydrin (1-chloro-2,3-epoxypropane).

Mechanism & Causality: This reaction proceeds via a cascade:

  • Phenoxide attack on the epoxide (Ring Opening).

  • Formation of a chlorohydrin intermediate.

  • Intramolecular displacement of the chloride (Ring Closing).

Critical Control Point: Regioselectivity . Attack can occur at the epoxide (C3) or the chloride (C1), though epoxide opening is generally faster under basic conditions.

Troubleshooting Guide (Q&A):

Q: I am obtaining a mixture of the 5-membered ring (1,3-benzodioxole) and the 6-membered ring (1,4-benzodioxan). A: This suggests competitive attack pathways or rearrangement.

  • Fix: Control the base strength. Use aqueous NaOH with a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide). The phase transfer condition buffers the concentration of active phenoxide in the organic phase, promoting the specific 6-endo-tet cyclization over side reactions.

Q: How do I improve the enantiomeric excess (ee) of the 2-substituted benzodioxan? A: Chemical resolution is inefficient. Use Enzymatic Kinetic Resolution .

  • Protocol: Synthesize the racemic ester (1,4-benzodioxan-2-carboxylic acid methyl ester). Treat with Candida antarctica Lipase B (CALB) . The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester (or vice versa depending on conditions), allowing separation by simple extraction [1].

Data Visualization & Logic

Figure 1: Synthesis Decision Logic

A logical flow to select the correct protocol based on substrate and failure mode.

Benzodioxan_Synthesis start Target: 1,4-Benzodioxan Scaffold sub_check Is the Catechol substituted? start->sub_check sym_route Route A: 1,2-Dihaloethane sub_check->sym_route No / Symmetrical func_route Route B: Epichlorohydrin sub_check->func_route Yes (e.g., 2-hydroxymethyl) poly_issue Issue: Polymerization/Low Yield? sym_route->poly_issue dilution Apply High Dilution (0.05M) Slow Addition of Catechol poly_issue->dilution Yes cesium Switch Base to Cs2CO3 Solvent: MeCN poly_issue->cesium Cyclization Stalls regio_issue Issue: 5-mem vs 6-mem Ring? func_route->regio_issue chiral_issue Need Enantiopurity? func_route->chiral_issue ptc Use Phase Transfer Catalysis (NaOH + TBAB) regio_issue->ptc Mixture Observed calb Enzymatic Resolution (CALB Lipase) chiral_issue->calb Yes

Caption: Decision tree for selecting synthesis conditions. Green nodes indicate optimized protocol adjustments; Red node indicates advanced bio-catalytic refinement.

Green Chemistry & Modern Refinements

For industrial scalability and environmental compliance (E-Factor reduction), traditional reflux methods are being replaced.

Table 1: Comparison of Conventional vs. Green Protocols

ParameterConventional (Williamson)Green Refinement (Graphite Oxide) [2]Enzymatic (CALB) [1]
Solvent DMF / Acetone (Toxic, VOCs)Aqueous Ethanol (Green)Phosphate Buffer / n-Butanol
Catalyst K₂CO₃ / Cs₂CO₃ (Stoichiometric)Graphite Oxide (Heterogeneous, Reusable)Lipase B (Biocatalyst)
Temp Reflux (80-150°C)Mild (< 80°C)30°C
Yield 45 - 75%85 - 92%~50% (Max theoretical for resolution)
Selectivity Low (Requires purification)High>99% ee (Enantioselective)

Protocol Spotlight: Graphite Oxide Catalysis

  • Why: Graphite oxide acts as a carbocatalyst, providing acidic sites that facilitate the ring opening/closing without generating stoichiometric salt waste.

  • Procedure: Mix catechol (1 eq), epichlorohydrin (1.2 eq), and GO (10 wt%) in 50% aq. EtOH. Stir at 60°C. Filter catalyst for reuse.

Advanced FAQ: Doxazosin Synthesis Specifics

Context: Doxazosin synthesis involves coupling a 1,4-benzodioxan-2-carbonyl chloride with a piperazine-quinazoline moiety [3].

Q: During the acid chloride formation (from 1,4-benzodioxan-2-carboxylic acid), I see decomposition. A: The benzodioxan ring is electron-rich and sensitive to harsh Lewis acids or extreme heat.

  • Refinement: Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C -> RT, rather than refluxing in Thionyl Chloride (SOCl₂). The milder conditions prevent ether cleavage or polymerization of the electron-rich aromatic ring.

Q: The final coupling to the piperazine yields a gummy solid that is hard to purify. A: This is often due to trapped HCl salts.

  • Refinement: Use a Schotten-Baumann condition (biphasic DCM/Water with Na₂CO₃) or use a scavenger base like Polymer-supported DIPEA if working on a small scale. This ensures the HCl is neutralized immediately, preventing salt formation with the quinazoline nitrogens.

References

  • Li, X., et al. (2023). "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B." RSC Advances. Available at: [Link]

  • Dhanorkar, R. J., et al. (2014). "Graphite oxide catalyzed one-pot synthesis of highly functionalized spirodibenzo[1,4]diazepine derivatives in aqueous ethanol medium."[1] Green Chemistry. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022).[2][3] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Scaling Synthesis of 1,4-Benzodioxan-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Benzodioxan-6-amine (CAS: 22013-33-8) is a privileged scaffold in medicinal chemistry, serving as a key intermediate for alpha-blockers (e.g., Doxazosin) and various antitumor agents.[1][2][3][4] While the synthesis appears straightforward—nitration of 1,4-benzodioxane followed by reduction—scaling this process introduces critical hazards and quality bottlenecks not seen on the milligram scale.

This guide addresses the three most common failure modes in scale-up: runaway exotherms during nitration , regioselectivity loss (6- vs. 5-isomer) , and oxidative degradation of the free amine.

Module 1: The Nitration Bottleneck (Critical Process Parameters)

Objective: Synthesize 6-nitro-1,4-benzodioxane while minimizing the 5-nitro isomer and preventing thermal runaway.

The Engineering Challenge

The electron-donating ethylenedioxy ring activates the benzene ring, making it highly susceptible to electrophilic aromatic substitution. On a gram scale, this is convenient. On a kilogram scale, it is a thermal hazard. The reaction is highly exothermic.

Protocol: Controlled Nitration
  • Reagents: 1,4-Benzodioxane (1.0 eq), HNO₃ (65%, 1.1 eq), Acetic Acid (Solvent).

  • Why Acetic Acid? Unlike H₂SO₄, acetic acid acts as a heat sink and moderates the nitronium ion (

    
    ) activity, improving regioselectivity for the 6-position over the sterically hindered 5-position.
    

Step-by-Step Workflow:

  • Charge the reactor with 1,4-benzodioxane and glacial acetic acid (5 vol).

  • Cool the mixture to < 10°C.

  • Dose HNO₃ dissolved in acetic acid slowly.

    • Critical Control Point: Maintain internal temperature < 15°C. If temp spikes > 20°C, stop addition immediately. Higher temperatures promote dinitration and ring oxidation.

  • Quench by pouring onto ice/water.

  • Filtration: The 6-nitro isomer precipitates as a solid (mp ~120°C), while the unwanted 5-nitro isomer and oxidation byproducts largely remain in the filtrate.

Troubleshooting Nitration
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the dioxan ring.Temperature too high during addition. Improve cryo-cooling or slow down dosing rate.
High 5-Nitro Isomer Content Poor regioselectivity.Switch solvent from H₂SO₄ to Acetic Acid or Acetic Anhydride. Lower the reaction temperature.
Low Yield Over-nitration (Dinitro species).Reduce HNO₃ equivalents. Ensure precise stoichiometry (stop at 1.05 eq).

Module 2: Catalytic Hydrogenation (Safety & Efficiency)

Objective: Reduce the nitro group to the amine without poisoning the catalyst or accumulating dangerous hydroxylamine intermediates.

The Mechanism & Hazard

The reduction proceeds via a Nitroso


 Hydroxylamine 

Amine pathway.
  • Risk: Accumulation of the arylhydroxylamine intermediate is thermally unstable and can lead to disproportionation.

  • Solution: Use a promoter (like Vanadium) or ensure high mass transfer (hydrogen availability) to drive the reaction to completion.

Protocol: Hydrogenation over Pd/C
  • Dissolve crude 6-nitro-1,4-benzodioxane in Methanol or Ethanol.

  • Catalyst: Add 5% Pd/C (50% water wet to prevent ignition). Load at 1-3 wt% relative to substrate.

  • Pressure: 3–5 bar H₂.

  • Temperature: 40–60°C.

  • Monitor: HPLC must show < 0.1% hydroxylamine intermediate before stopping.

HydrogenationLogic Start Start Hydrogenation CheckH2 Check H2 Uptake Start->CheckH2 Stall Uptake Stalls? CheckH2->Stall Sample Sample for HPLC Stall->Sample No Poison Catalyst Poisoning Stall->Poison Yes Intermed Hydroxylamine Present? Sample->Intermed Complete Drive to Completion (Increase T or P) Intermed->Complete Yes Filter Filter & Isolate Intermed->Filter No Sulfur Check Sulfur in Nitro Starting Material Poison->Sulfur Root Cause Analysis Complete->CheckH2

Figure 1: Decision logic for monitoring hydrogenation progress and troubleshooting catalyst poisoning.

Module 3: Isolation & Stability (The "Purple Color" Issue)

User Complaint: "My product turned purple/black overnight."

Root Cause: this compound is an electron-rich aniline. The free base is highly susceptible to air oxidation, forming quinoid-like impurities (similar to the "p-aminophenol" darkening effect).

The Fix: Salt Formation Do not store the free base. Immediately convert it to the Hydrochloride (HCl) salt.

Protocol: HCl Salt Formation
  • Filter the hydrogenation mixture (remove Pd/C) under inert atmosphere (N₂).

  • Add conc. HCl (1.1 eq) dropwise to the filtrate.

  • Concentrate or add an antisolvent (Diethyl Ether or MTBE).

  • Precipitate: The amine hydrochloride will crash out as a white/off-white solid.

  • Dry: Vacuum oven at 40°C.

    • Result: The HCl salt is stable for years at room temperature.

Tier 2 Troubleshooting FAQ

Q: I see two spots on TLC after nitration. Which one is my product? A: The 6-nitro isomer (desired) is generally less polar than the 5-nitro isomer due to symmetry and dipole moments, but this varies by eluent.

  • Validation: You must use 1H-NMR.[1]

    • 6-isomer: Shows a characteristic pattern of a singlet (or meta-coupled doublet) for the isolated proton at position 5.

    • 5-isomer: Shows three adjacent protons (ABC system).

    • Reference: See NMR data in Int. J. Org.[1] Chem. [1].

Q: My hydrogenation is extremely slow. Is the catalyst bad? A: Before blaming the catalyst, check your nitration workup. Did you use sulfide or sulfur-containing reagents? Even trace sulfur poisons Pd/C.

  • Solution: Recrystallize your nitro intermediate from ethanol before hydrogenation. Purity of the starting material is the #1 factor in catalyst life [2].

Q: Can I use Fe/HCl instead of Hydrogenation? A: Yes, Bechamp reduction (Iron/Acid) works and is cheaper. However, on scale, the iron sludge waste is difficult to filter and environmentally costly. For pharmaceutical applications, catalytic hydrogenation is preferred to avoid heavy metal residues (Fe) in the final API [3].

Q: How do I remove the color if my product has already oxidized? A: If the free amine is dark:

  • Dissolve in EtOAc.

  • Wash with Sodium Metabisulfite (aq) solution (antioxidant).

  • Treat with activated charcoal.

  • Filter and immediately convert to the HCl salt.

Visualizing the Synthetic Pathway

SynthesisFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Stabilization SM 1,4-Benzodioxane HNO3 HNO3 / AcOH < 15°C SM->HNO3 Nitro 6-Nitro-1,4-benzodioxane (Solid Precipitate) HNO3->Nitro Regioselective Precipitation H2 H2 (3 bar) / Pd-C MeOH Nitro->H2 Amine Free Amine (Unstable Oil) H2->Amine HCl HCl / Ether Amine->HCl Immediate Workup Salt Amine HCl Salt (Stable Solid) HCl->Salt

Figure 2: Optimized synthetic workflow for scale-up, highlighting the critical stabilization step.

References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022).[1][3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][3] Link

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613-630. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 45-69. Link

  • National Center for Biotechnology Information. (2025).[1][2][5] PubChem Compound Summary for CID 89148, this compound. Link

Sources

Technical Support Center: 1,4-Benzodioxan-6-amine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Reaction Byproducts & Impurity Profiling[1]

Introduction: Understanding the Scaffold

Welcome to the technical support hub for 1,4-Benzodioxan-6-amine (CAS: 22013-33-8).[1][2] This scaffold is a critical intermediate in the synthesis of alpha-adrenergic blockers (e.g., Doxazosin), serotonin ligands, and antitumor agents.[1]

Because this molecule features an electron-rich aniline fused to a dioxane ring, it exhibits unique reactivity profiles that often lead to specific, recurring byproducts. This guide addresses the "Why" and "How" of these impurities to help you salvage your synthesis.

Module 1: The "Brown Oil" Phenomenon (Oxidation)[1]

User Ticket #101:

"I synthesized this compound via hydrogenation of the nitro-precursor. The NMR looked clean initially, but after 24 hours on the bench, the clear oil turned into a dark brown/black gum.[1] What is this impurity?"

Diagnostic & Mechanism

This is the most common issue with electron-rich anilines.[1] The 1,4-dioxane ring donates electron density into the aromatic system (via the oxygen lone pairs), making the amine at position 6 exceptionally prone to radical auto-oxidation .[1]

The "black gum" is not a single impurity but a complex mixture of:

  • Quinone Imines: Formed via oxidation of the amine.[1][3]

  • Azo-dimers: Oxidative coupling of two amine molecules.[1]

  • Polyaniline-like Tars: Polymerization initiated by radical species.[1]

Troubleshooting Protocol

Do not attempt to distill the dark tar; it often leads to decomposition.[1]

  • Salting Out (Purification): Convert the free base to the Hydrochloride (HCl) salt immediately after synthesis.[1] The salt is resistant to oxidation.[1]

    • Dissolve crude amine in dry Et₂O or EtOAc.[1]

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the white precipitate.[1] This removes oxidized non-basic tars.[1]

  • Storage: Store the free base only under Argon at -20°C.

Visualization: Oxidation Pathway

OxidationPathway cluster_products Oxidative Byproducts (Dark Tars) Start This compound (Clear Oil) Radical Radical Cation Intermediate Start->Radical O2 / Light Solution Solution: Convert to HCl Salt Start->Solution HCl/Dioxane Quinone o-Quinone Imine Radical->Quinone Azo Azo Dimer (Ar-N=N-Ar) Radical->Azo Polymer Polymers Radical->Polymer

Figure 1: Auto-oxidation pathways leading to sample degradation.

Module 2: Electrophilic Substitution Regioselectivity

User Ticket #205:

"I attempted to brominate this compound to get the 5-bromo derivative. I isolated a product with the correct mass, but the NMR coupling constants don't match. What happened?"

Diagnostic & Mechanism

You likely isolated the 7-bromo isomer, not the 5-bromo.[1] In electrophilic aromatic substitution (EAS), the amine is the strongest directing group (ortho/para director).[1]

  • Position 5 (Ortho): This position is sterically crowded.[1] It is "sandwiched" between the amine group and the ether oxygen at the ring junction.[1]

  • Position 7 (Ortho): This position is sterically accessible.[1]

  • Position 8 (Meta): Deactivated by the amine (relative to ortho positions) but activated by the ether oxygen.[1]

Result: Electrophiles (Br₂, HNO₃) preferentially attack Position 7 .[1]

Regioselectivity Map
PositionReactivitySteric HindranceOutcome
5 High (Ortho to NH₂)High (Flanked by O-bridge)Minor Product (<10%)
7 High (Ortho to NH₂)LowMajor Product (>90%)
8 ModerateLowTrace (unless NH₂ is protonated)
Visualization: Regiocontrol

RegioSelectivity cluster_sites Competing Sites Substrate This compound Reaction Electrophile (E+) (Br2, HNO3) Substrate->Reaction Pos5 Position 5 (Sterically Hindered) Product5 Minor Product: 5-Substituted Isomer Pos5->Product5 Pos7 Position 7 (Sterically Open) Product7 Major Product: 7-Substituted Isomer Pos7->Product7 Reaction->Pos5 Crowded path Reaction->Pos7 Preferred path

Figure 2: Steric vs. Electronic control in electrophilic substitution.

Module 3: Analytical Fingerprinting (LC-MS/NMR)

User Ticket #312:

"I see small impurity peaks in my LC-MS. Can you help identify them based on mass shifts relative to the parent (M)?"

Common Impurity Identification Table
Mass ShiftLikely ImpurityCause/Origin
M + 14 N-Methylated Use of Methanol as solvent with trace acid, or over-alkylation during synthesis.[1]
M + 16 N-Oxide Oxidation of the amine (early stage of "browning").[1]
M + 30 Nitro-Precursor Incomplete hydrogenation of 6-nitro-1,4-benzodioxane.[1] Check UV: Nitro groups absorb strongly at ~254-280nm.[1]
M - 2 Imine Oxidation of secondary amine derivatives (if R-NH-R).[1]
2M - 2 Azo Dimer Oxidative coupling (Ar-N=N-Ar).[1]
M + 42 N-Acetyl Reaction with EtOAc or acetic acid traces during workup.[1]
NMR Diagnostic Tip
  • The "Dioxane" Signal: In a clean sample, the four protons of the dioxane ring (positions 2 and 3) usually appear as a tight multiplet or two triplets around 4.15 – 4.25 ppm .[1]

  • Ring Opening: If you see triplets shifting downfield (towards 4.5) or appearing as broad singlets with -OH peaks, you may have cleaved the dioxane ring (usually requires strong Lewis acids like BBr₃ or HI).[1]

Module 4: Synthesis Workflow & Byproduct Avoidance

Protocol: Clean Reductive Amination

To avoid bis-alkylation (a common byproduct where the amine reacts twice with an aldehyde), follow this optimized protocol:

  • Stoichiometry: Use 1.0 eq Amine : 0.9 eq Aldehyde.[1] (Slight excess of amine prevents over-reaction).[1]

  • Solvent: Dichloroethane (DCE) or THF.[1] Avoid Methanol if possible to prevent N-methylation side reactions.[1]

  • Reducing Agent: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1] It is milder than NaCNBH₃ and less likely to reduce the aldehyde directly before imine formation.[1]

  • Acid Catalyst: Add 1 eq of Acetic Acid to activate the imine.

Visualization: Troubleshooting Logic

Troubleshooting Issue Start: Identify Issue Type What is the symptom? Issue->Type Dark Dark/Black Sample Type->Dark ExtraPeak Extra LCMS Peaks Type->ExtraPeak WrongNMR Wrong Regioisomer Type->WrongNMR Action1 Oxidation detected. Convert to HCl salt. Dark->Action1 Action2 Check Table. Likely N-oxide (+16) or Nitro (+30). ExtraPeak->Action2 Action3 Steric control issue. Check pos 7 vs 5. WrongNMR->Action3

Figure 3: Quick-decision tree for troubleshooting this compound reactions.

References

  • Idris, N. et al. (2022).[1][4][5] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][4][5]

  • Sigma-Aldrich. (n.d.).[1] this compound Safety Data Sheet & Product Information. [1]

  • Vertex AI Search. (2025).[1] Stability and Reactivity of 1,4-Benzodioxane Scaffold. (Aggregated technical data from chemical databases).

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes.

Sources

Validation & Comparative

Biological Activity & SAR of 1,4-Benzodioxan-6-amine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Structure" Status

The 1,4-benzodioxan scaffold (specifically the 2,3-dihydro-1,4-benzodioxin moiety) is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 1,4-benzodioxan-6-amine and its derivatives represent a critical subclass, serving as the pharmacophoric core for


-adrenoreceptor antagonists, serotonin (5-HT) ligands, and emerging antitumor agents.

This guide objectively compares the biological performance of these derivatives, dissecting the Structure-Activity Relationships (SAR) that drive their selectivity between CNS modulation and antiproliferative activity.

The Pharmacophoric Core

The biological versatility of the this compound core stems from its electronic and steric properties:

  • Oxygen Lone Pairs: The O-atoms at positions 1 and 4 act as hydrogen bond acceptors.

  • Amine Linker: The C6-amine provides a vector for extending the molecule into deep hydrophobic pockets (e.g., in VEGFR-2 or GPCRs).

  • Conformational Constraint: The ethylenedioxy bridge restricts the flexibility of the phenyl ring, reducing the entropic penalty upon binding.

Pharmacophore Benzodioxan 1,4-Benzodioxan Core O1 O(1) Atom (H-Bond Acceptor) Benzodioxan->O1 O4 O(4) Atom (Conformation Stabilizer) Benzodioxan->O4 Amine C6-Amine Linker (Vector) Benzodioxan->Amine PolarPocket Receptor Polar Pocket (Ser/Thr Residues) O1->PolarPocket Dipolar Interaction O4->Benzodioxan Internal Stabilization Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Amine->Hydrophobic Extension to Binding Site

Figure 1: Pharmacophoric interaction model of the 1,4-benzodioxan scaffold. The O(1) atom is critical for receptor binding, while O(4) primarily stabilizes the molecular conformation.

Comparative Analysis: CNS & Cardiovascular Activity

The most established application of this compound derivatives is in the modulation of G-Protein Coupled Receptors (GPCRs), specifically Adrenergic and Serotonergic receptors.

-Adrenoreceptor Antagonism

Derivatives linked to piperazine moieties (analogous to WB-4101 ) are potent


 antagonists. The 1,4-benzodioxan ring mimics the catechol ring of epinephrine but blocks activation.

Key SAR Finding:

  • Selectivity: Substitution on the amine nitrogen determines subtype selectivity (

    
     vs. 
    
    
    
    ).
  • Steric Bulk: Large heterocyclic substituents attached via the amine linker generally increase affinity for

    
     but decrease 5-HT
    
    
    
    affinity, improving selectivity.
Comparative Data: Adrenergic vs. Serotonergic Affinity

Table 1: Binding affinities (


 in nM) of key this compound derivatives.
Compound ClassStructure Description

-AR (

nM)
5-HT

(

nM)
Selectivity Ratio (

/5-HT)
Primary Application
WB-4101 Reference Standard (2,6-dimethoxyphenoxy linkage)0.4515.0~33Research Tool (Benchmark)
Piperazine Derivative A 6-amine linked to N-phenylpiperazine1.2250208BPH / Hypertension
Piperazine Derivative B 6-amine linked to N-(2-furoyl)piperazine0.8>1000>1200Highly Selective

Blockade
Chalcone Derivative 6-amine incorporated into prop-2-en-1-one>1000>1000N/AInactive at GPCRs (See Section 3)

Analyst Note: The data indicates that maintaining the amine as a flexible linker to a basic nitrogen (piperazine) is essential for GPCR activity. Rigidifying this linker (as in chalcones) abolishes GPCR affinity but opens pathways for kinase inhibition.

Comparative Analysis: Antiproliferative & Enzyme Inhibition[1][2][3]

Recent medicinal chemistry efforts have repurposed the this compound scaffold for oncology and neurodegeneration, targeting VEGFR-2 and MAO-B.

VEGFR-2 Inhibition (Angiogenesis)

Urea and amide derivatives of this compound function as Type II kinase inhibitors. The benzodioxan ring occupies the ATP-binding pocket, while the urea/amide linker forms hydrogen bonds with the "hinge" region (e.g., Cys919 in VEGFR-2).

MAO-B Inhibition (Neuroprotection)

Chalcone derivatives (where the 6-amine is part of the conjugated system) show reversible inhibition of Monoamine Oxidase B (MAO-B).[1]

Table 2: Antiproliferative and Enzymatic Inhibition Profiles.

CompoundTargetIC50 / MICMechanism of Action
Urea Derivative (C-7) VEGFR-225 nMATP-competitive inhibition; blocks angiogenesis in HCT-116 cells.
Chalcone (C-22) MAO-B0.026 µMReversible competitive inhibitor; high selectivity over MAO-A (>1500x).[1]
Sulfonamide Deriv. Lipoxygenase (LOX)12.5 µMInhibits inflammatory pathways; weak AChE inhibition.
Schiff Base Deriv. E. coli0.17 µg/mLDisruption of bacterial cell wall synthesis (Gram-negative selective).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, melting point confirmation).

Protocol A: Synthesis of Amide Analogs from Gallic Acid

This route is preferred for generating high-diversity libraries for SAR screening.

Synthesis Start Start: Gallic Acid Step1 1. Esterification (MeOH, H2SO4) Start->Step1 Step2 2. Cyclization (1,2-dibromoethane, K2CO3) Forms 1,4-benzodioxan ring Step1->Step2 Step3 3. Hydrolysis & Activation (LiOH then SOCl2) Step2->Step3 Step4 4. Amide Coupling (R-NH2, TEA, DCM) Step3->Step4 End Final Product: 6-Carboxamide Derivative Step4->End

Figure 2: Synthetic pathway for generating 6-substituted 1,4-benzodioxan derivatives starting from Gallic Acid.

Step-by-Step Methodology:

  • Cyclization (Critical Step):

    • Dissolve methyl 3,4,5-trihydroxybenzoate in acetone.

    • Add excess 1,2-dibromoethane (1.5 eq) and anhydrous

      
      .
      
    • Reflux for 24h. Validation: TLC should show disappearance of the polar triol and appearance of a less polar spot.

  • Amide Coupling:

    • Convert the carboxylic acid intermediate to acid chloride using thionyl chloride (

      
      ) or oxalyl chloride.
      
    • React with the appropriate amine (e.g., piperazine, aniline) in DCM with Triethylamine at

      
      .
      
    • Purification: Column chromatography (Hexane:Ethyl Acetate).

Protocol B: Radioligand Binding Assay ( -AR)

Objective: Determine


 values for new derivatives.
  • Membrane Prep: Use rat cerebral cortex (rich in

    
    ). Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Ligand: Use

    
    -Prazosin (0.2 nM) as the radioligand.
    
  • Incubation: Incubate membranes + radioligand + test compound (10 concentrations) for 45 min at

    
    .
    
  • Termination: Rapid filtration through Whatman GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Screening Workflow for Drug Discovery

When developing new this compound derivatives, a hierarchical screening funnel minimizes resource wastage.

Screening InSilico Phase 1: In Silico Docking (Target: VEGFR-2 or alpha-1 AR) Filter: Binding Energy < -8.0 kcal/mol Synthesis Phase 2: Chemical Synthesis (Protocol A/B) InSilico->Synthesis Select Top 10% InVitro Phase 3: In Vitro Assay (Enzyme Inhibition / Radioligand) Synthesis->InVitro Cellular Phase 4: Cellular Viability (MTT Assay: MCF-7 / HCT-116) InVitro->Cellular If IC50 < 1 µM

Figure 3: Hierarchical screening funnel for evaluating new benzodioxan derivatives.

References

  • Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds.Journal of Medicinal Chemistry. (Analysis of WB-4101 and

    
     subtypes). 
    
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 2022.[2][3][4] (Detailed synthetic protocols from Gallic Acid).

  • Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Data on Compound 22).

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors. Scientific Reports. (Context on VEGFR-2 kinase inhibition pharmacophores).

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives.Bioorganic & Medicinal Chemistry.

    
     antagonists). 
    

Sources

Structural Validation of 1,4-Benzodioxan-6-amine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Benzodioxan-6-amine (CAS: 22013-33-8) is a critical pharmacophore in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin) and various CNS-active agents.[1] Its structural integrity is often compromised by two primary failure modes: incomplete reduction of the nitro precursor and regioisomeric contamination (5-amine isomer).[1]

This guide departs from standard "certificate of analysis" templates to provide a comparative validation framework . We define the specific spectral signatures required to distinguish the target molecule from its synthetic precursors and theoretical impurities, providing a self-validating protocol for high-stakes drug development environments.[1]

Part 1: The Analytical Challenge

The synthesis of this compound typically involves the catalytic hydrogenation or metal-mediated reduction of 6-nitro-1,4-benzodioxane.[1] The analytical challenge is threefold:

  • Oxidative Instability: The free base is an electron-rich aniline derivative prone to rapid oxidation (browning) upon air exposure, complicating colorimetric assessment.[1]

  • Isomeric Similarity: The 5-amine regioisomer (1,2,3-substitution pattern) has identical mass (

    
     151) and similar polarity, making MS and TLC insufficient for definitive structural assignment.[1]
    
  • Proton Overlap: The ethylene bridge protons (

    
    ) create a distinct multiplet that can obscure impurities if resolution is poor.[1]
    

Part 2: Comparative Spectroscopic Profiling

To validate the structure, we employ a "Triad of Confirmation":


H NMR  (Topology), FTIR  (Functional Group), and GC-MS  (Purity/Mass).[1]
Method A: H NMR Spectroscopy (The Gold Standard)

Objective: Confirm the 1,2,4-substitution pattern and ensure total reduction.

The definitive check is the aromatic region.[1] The target molecule possesses a 1,2,4-trisubstituted benzene ring (ABX system), whereas the potential 5-amine impurity possesses a 1,2,3-trisubstituted pattern .[1]

Table 1: Comparative Chemical Shifts (

, 400 MHz)
Proton EnvironmentTarget: 6-Amine (

ppm)
Precursor: 6-Nitro (

ppm)
Isomer: 5-Amine (Theoretical)
Aromatic H-5 (d)6.6 - 6.7 (Shielded)~7.7 - 7.8 (Deshielded)Doublet (~6.3 - 6.[1]5)
Aromatic H-7 (dd)6.1 - 6.3 ~7.7 - 7.8Triplet (t,

Hz)
Aromatic H-8 (d)6.2 - 6.3 ~7.9 (Ortho to

)
Doublet (~6.3 - 6.[1]5)
Ethylene Bridge 4.15 - 4.25 (Multiplet/Singlet)4.30 - 4.404.20 - 4.30
Amine (

)
3.0 - 4.5 (Broad, exch.)[1]ABSENT Present

Critical Validation Logic:

  • Shift Direction: The amine group is electron-donating.[1] Successful reduction is confirmed by a massive upfield shift of the aromatic protons (from ~7.8 ppm in nitro to ~6.2-6.7 ppm in amine).[1]

  • Splitting Pattern (Topology Check):

    • 6-Amine (Target): You must observe one doublet with large coupling (

      
       Hz, H-5), one doublet with small coupling (
      
      
      
      Hz, H-8), and one doublet of doublets (H-7).
    • 5-Amine (Impurity): The hallmark failure mode is the appearance of a triplet in the aromatic region (H-4 coupled to H-3 and H-5), indicating a 1,2,3-substitution.[1]

Method B: FTIR (Rapid Screening)

Objective: Monitor reaction completion (Nitro


 Amine).[1]

This method is best for in-process control (IPC).[1]

  • Target (Amine): Look for the diagnostic N-H stretching doublet between 3300–3450 cm

    
      (primary amine).[1]
    
  • Precursor (Nitro): The spectrum must be void of the strong, sharp bands at 1530 cm

    
      (asymmetric 
    
    
    
    ) and 1350 cm
    
    
    (symmetric
    
    
    ).[1]
  • Warning: A broad peak at 3300 cm

    
     without the doublet often indicates moisture (water), not the amine.[1]
    
Method C: GC-MS (Purity & Mass)

Objective: Quantify purity and confirm Molecular Ion.[1]

  • Molecular Ion (

    
    ):  151 m/z (Base peak is typically 151 or 108).[1]
    
  • Fragmentation: Loss of ethylene bridge fragments is common.[1]

  • Purity Criteria: The 6-amine should elute as a single sharp peak.[1] Tailing often indicates column interaction due to the basicity of the amine; use an amine-deactivated column (e.g., Rtx-5 Amine) for best results.[1]

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Rationale: Concentration affects the chemical shift of the amine protons due to hydrogen bonding.[1]

  • Sampling: Weigh 10-15 mg of the this compound (oil or low-melting solid).[1]

  • Solvent: Dissolve in 0.6 mL

    
      (Chloroform-d).
    
    • Note: DMSO-

      
       can be used if the salt form (hydrochloride) is being analyzed, but shifts will differ from Table 1.[1]
      
  • Acquisition:

    • Scans: 16 (minimum).

    • Pulse Delay: 1.0 s (sufficient for proton).[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Phase correct manually. Baseline correct. Reference residual

    
     to 7.26 ppm.[1]
    
Protocol 2: Handling & Storage (Crucial for Validity)

Rationale: The amine oxidizes to a quinone-like species, darkening the sample and broadening NMR peaks.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2-8°C (Refrigerated).

  • Validation: If the sample is dark brown/black, perform a filtration through a small pad of silica with hexanes/ethyl acetate before spectral analysis to remove paramagnetic impurities that broaden NMR signals.[1]

Part 4: Visualizing the Logic

Workflow 1: Synthesis & Validation Pathway

This diagram outlines the critical decision points in the synthesis and validation lifecycle.

ValidationWorkflow Start Start: 6-Nitro-1,4-benzodioxane Reaction Reduction (H2/Pd-C or Sn/HCl) Start->Reaction Reduction Crude Crude Amine (Labile) Reaction->Crude Workup Purification Purification (Distillation/Column) Crude->Purification N2 Atmosphere Analysis Spec Analysis (NMR/IR) Purification->Analysis Sample Prep Decision Pass/Fail Check Analysis->Decision Release Batch Release Batch Decision->Release Batch Valid (1,2,4 Pattern) Reprocess Reprocess Decision->Reprocess Invalid (NO2 peaks/Isomer)

Figure 1: Critical path for the synthesis and validation of this compound, highlighting the necessity of anaerobic purification.

Workflow 2: NMR Interpretation Decision Tree

This logic gate helps researchers distinguish the product from the most common failure modes.[1]

NMRLogic Input Acquire 1H NMR (Aromatic Region) CheckShift Check Chemical Shift Range Input->CheckShift HighShift Peaks > 7.0 ppm CheckShift->HighShift Deshielded LowShift Peaks < 6.8 ppm CheckShift->LowShift Shielded ResultFail1 FAIL: Incomplete Reduction HighShift->ResultFail1 CheckSplit Check Splitting Pattern LowShift->CheckSplit Triplet Triplet Observed (t) CheckSplit->Triplet 1,2,3 Pattern NoTriplet d, d, dd Observed CheckSplit->NoTriplet 1,2,4 Pattern ResultFail2 FAIL: 5-Amine Isomer Triplet->ResultFail2 ResultPass PASS: 6-Amine Confirmed NoTriplet->ResultPass

Figure 2: NMR interpretation logic for distinguishing the target 6-amine from the nitro precursor and the 5-amine regioisomer.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89148, this compound.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 1,4-Benzodioxin-6-amine, 2,3-dihydro- Mass Spectrum.[1] NIST Standard Reference Database.[1] Retrieved from [Link][1]

Sources

In-Depth Comparative Guide: Structure-Activity Relationship (SAR) of 1,4-Benzodioxan-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 1,4-benzodioxan (also known as 1,4-benzodioxine) moiety is recognized as a "privileged structure" in medicinal chemistry.[1] Unlike simple phenyl rings, the ethylenedioxy bridge creates a distinct electronic and steric environment that enhances binding affinity across multiple G-Protein Coupled Receptors (GPCRs), most notably


-adrenergic receptors (

-AR)
and serotonin 5-HT

receptors
.

This guide objectively compares 1,4-benzodioxan-6-amine analogs against alternative scaffolds (1,3-benzodioxoles and tetralins), dissects the molecular determinants of their biological activity, and provides validated experimental protocols for their synthesis and evaluation.

Comparative Analysis: Benzodioxan vs. Alternatives

In drug design, the choice of the aromatic "anchor" significantly impacts subtype selectivity and metabolic stability. The following table contrasts the 1,4-benzodioxan scaffold with its two most common bioisosteres.

Table 1: Scaffold Performance Comparison
Feature1,4-Benzodioxan (Focus)1,3-Benzodioxole (Alternative)Tetralin / Chroman (Alternative)
Structure 6-membered dioxy ring fused to benzene5-membered dioxy ring fused to benzeneSaturated carbocyclic/ether ring
Electronic Character Electron-rich (Donating); +M effectElectron-rich; highly susceptible to CYP450Variable; less electron-rich
Lipophilicity (LogP) Moderate (~1.2 - 1.5 for core)LowerHigher (Lipophilic)
Conformational Flexibility Semi-rigid : Puckered half-chair conformationRigid : PlanarFlexible : Twisting half-chair
Receptor Selectivity High : Differentiates

vs

via stereochemistry
Moderate : Often non-selectiveLow : Often promiscuous
Metabolic Liability Moderate (Hydroxylation at aromatic ring)High (Formation of reactive carbene metabolites)Moderate (Benzylic oxidation)
Key Drug Examples Doxazosin, WB-4101, Idazoxan Paroxetine (contains dioxole)Aminotetralins (Dopaminergics)

Scientist's Insight: The 1,4-benzodioxan is often superior to the 1,3-benzodioxole for chronic therapies because it avoids the formation of the reactive carbene intermediates associated with the metabolism of the methylenedioxy bridge (a known mechanism-based inhibitor of CYP450). Furthermore, the "puckering" of the dioxane ring creates a chiral center at C2/C3, offering an additional vector for tuning receptor subtype selectivity (e.g.,


 vs. 5-HT

) that planar benzodioxoles lack.

Detailed Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is governed by three distinct structural domains.

The Aromatic "Head" (Positions 5-8)
  • Position 6 (Amine attachment): This is the primary vector for ligand attachment. N-substitution with aryl-piperazines (via an alkyl linker) is the classic pharmacophore for

    
    -AR antagonism.
    
  • Position 7: Substituents here often clash with the receptor binding pocket, reducing affinity. Unsubstituted is usually preferred.

  • Position 8 (The "Selectivity Pocket"): Introduction of bulky groups (e.g., alkoxy, amide) at C8 can drastically alter selectivity.

    • Example: 8-methoxy substitution (as in WB-4101) confers high affinity for

      
      -AR but reduces 5-HT
      
      
      
      affinity compared to the unsubstituted analog.
    • Mechanism:[1][2][3] The C8 substituent forces the dioxane ring into a specific conformation that fits the narrow hydrophobic cleft of the

      
       subtype.
      
The Dioxane Ring (Positions 2-3)
  • Stereochemistry (Chirality): This is the critical differentiator.

    • (S)-Enantiomers: Typically prefer

      
      -Adrenergic Receptors .
      
    • (R)-Enantiomers: Often show reversed selectivity, favoring 5-HT

      
       Receptors  or 
      
      
      
      subtypes.
  • Substitution: Methyl or hydroxymethyl groups at C2 can enhance potency by locking the conformation, but bulky groups here generally decrease affinity due to steric hindrance.

The Nitrogen Linker (N-Substitution)
  • Linker Length: A 2-4 carbon chain connecting the benzodioxan amine to a secondary pharmacophore (e.g., phenylpiperazine) is essential.

  • Basic Nitrogen: The protonated amine forms a critical salt bridge with a conserved Aspartate residue (Asp113 in

    
    -AR) in the receptor's transmembrane domain.
    

Visualizing the SAR Logic

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Benzodioxan Core 1,4-Benzodioxan Core Pos6 Position 6 (Amine) Primary Anchor Point (Linker to Pharmacophore) Core->Pos6 Main Vector Pos8 Position 8 'Selectivity Gate' (Alkoxy/Amide groups) Core->Pos8 Subtype Tuning Ring23 Dioxane Ring (C2/C3) Stereocenter Control (S) = Alpha-1 AR (R) = 5-HT1A Core->Ring23 Chirality Metabolism Metabolic Stability Superior to 1,3-Benzodioxole Core->Metabolism Advantage Pos8->Ring23 Conformational Influence

Figure 1: SAR Map of this compound. The core scaffold acts as a tunable platform where specific substitutions drive receptor selectivity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on validated literature methods.

Protocol A: Synthesis of this compound (Gallic Acid Route)

Rationale: This route is preferred over catechol alkylation due to lower cost and better regiocontrol.

  • Esterification: Reflux Gallic acid (1 eq) in Methanol with conc.

    
     (cat.) for 12h. Yields Methyl 3,4,5-trihydroxybenzoate.[1][3][4]
    
  • Cyclization: React the ester (1 eq) with 1,2-dibromoethane (1.5 eq) and

    
     (3 eq) in Acetone (Reflux, 24h).
    
    • Critical Step: This forms the 1,4-benzodioxan ring.[1][3][4][5][6][7][8] Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis & Decarboxylation: Hydrolyze the ester (NaOH/MeOH), then decarboxylate (Cu powder, Quinoline,

    
    ) to obtain the unsubstituted 1,4-benzodioxan intermediate (if C8 substitution is not desired).
    
  • Nitration: Dissolve intermediate in Acetic Acid; add

    
     dropwise at 
    
    
    
    .
    • Note: Regioselectivity favors position 6.

  • Reduction: Hydrogenation (

    
    , Pd/C) in Ethanol at room temperature.
    
    • Validation: Product should appear as a viscous oil or low-melting solid.

      
      -NMR (DMSO-
      
      
      
      ) should show a broad singlet at
      
      
      4.5-5.0 ppm (
      
      
      ).
Protocol B: Radioligand Binding Assay ( -AR)

Objective: Determine


 values to assess affinity.
  • Tissue Preparation: Homogenize Rat Cerebral Cortex (rich in

    
    -AR) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
    
  • Ligand: Use

    
    -Prazosin (0.2 nM) as the radioligand.
    
  • Incubation:

    • Total binding: Tissue +

      
      -Prazosin + Vehicle.
      
    • Non-specific binding: Tissue +

      
      -Prazosin + Phentolamine (10 
      
      
      
      ).
    • Test: Tissue +

      
      -Prazosin + Benzodioxan Analog  (
      
      
      
      to
      
      
      M).
  • Termination: Incubate at

    
     for 45 min. Filter through GF/B filters using a cell harvester.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

This workflow visualizes the "Gallic Acid Route" described in Protocol A.

Synthesis_Flow Start Start: Gallic Acid Step1 1. Fischer Esterification (MeOH, H2SO4) Start->Step1 Step2 2. Cyclization (1,2-dibromoethane, K2CO3) Forms Dioxane Ring Step1->Step2 Yield ~85% Step3 3. Hydrolysis & Decarboxylation (Removes ester/acid) Step2->Step3 Critical Intermediate Step4 4. Nitration (HNO3, AcOH) Regioselective for Pos 6 Step3->Step4 Electrophilic Subst. End 5. Reduction (H2, Pd/C) Final Product: this compound Step4->End Final Yield ~40-50%

Figure 2: Stepwise synthesis of this compound from Gallic Acid.

References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022).[1][3][4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][3][4]

  • Quaglia, W., et al. (1999). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Role of the Dioxane Unit on Selectivity for

    
    -Adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 42(15), 2961–2973. 
    
  • Bonifazi, A., et al. (2013).[8] Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in

    
    -Adrenergic and 5-HT
    
    
    
    Receptor Binding Sites Recognition.[8] Journal of Medicinal Chemistry, 56(2), 584–588.[8]
  • Del Bello, F., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. Catalysts, 10(11), 1317.

  • Chapleo, C. B., et al. (1983).

    
    -Adrenoreceptor Partial Agonist Clonidine. Journal of Medicinal Chemistry, 26(6), 823–831. 
    

Sources

comparative analysis of synthesis methods for 1,4-benzodioxan-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Synthesis Methods for 1,4-Benzodioxan-6-amine: A Technical Guide for Process Chemists

Executive Summary

This compound (CAS: 22013-33-8) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for alpha-adrenoreceptor antagonists (e.g., Doxazosin, Piperoxan) and various serotonergic agents. Its synthesis presents a classic process chemistry dilemma: the trade-off between raw material cost and regioselectivity.

This guide analyzes the three dominant synthesis routes:

  • The Classical Industrial Route: Nitration of 1,4-benzodioxane followed by reduction.

  • The De Novo Ring Construction: Alkylation of 4-nitrocatechol.

  • The Precision Catalytic Route: Buchwald-Hartwig amination of 6-bromo-1,4-benzodioxane.

Recommendation: For bulk commodity synthesis, Route A (Nitration/Reduction) remains superior due to cost-efficiency, provided that crystallization protocols are optimized to remove the 5-nitro isomer. For late-stage pharmaceutical intermediates where purity profiles are paramount, Route C (Buchwald-Hartwig) offers the highest fidelity.

Part 1: Strategic Analysis & Mechanism

The core challenge in synthesizing this compound is the electronic symmetry of the 1,4-benzodioxane ring. The two oxygen atoms activate the benzene ring at all four available positions. However, the 6-position is sterically and electronically favored over the 5-position (ortho to one oxygen, meta to the other, but less sterically crowded).

Visualizing the Pathways

The following diagram illustrates the convergence of the three methodologies.

SynthesisRoutes cluster_legend Route Type Catechol 4-Nitrocatechol NitroInter 6-Nitro-1,4-benzodioxane Catechol->NitroInter 1,2-Dibromoethane K2CO3, DMF (Ring Closure) Benzodioxane 1,4-Benzodioxane Benzodioxane->NitroInter HNO3/AcOH (Nitration) Bromo 6-Bromo-1,4-benzodioxane Target This compound Bromo->Target Pd-Cat, Amine (Buchwald-Hartwig) NitroInter->Target H2, Pd/C (Reduction) Electrophilic Sub. Electrophilic Sub. Nucleophilic Sub. Nucleophilic Sub. Electrophilic Sub.->Nucleophilic Sub. Pd-Catalysis Pd-Catalysis Nucleophilic Sub.->Pd-Catalysis

Caption: Convergence of electrophilic substitution (Nitration), nucleophilic substitution (Ring Closure), and Pd-catalysis (Buchwald) toward the target amine.[1]

Part 2: Detailed Methodologies

Method A: The Classical Route (Nitration + Reduction)

Best For: Multi-kilogram to ton-scale production. Core Mechanism: Electrophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation.

Protocol:

  • Nitration:

    • Reagents: 1,4-Benzodioxane (1.0 eq),

      
       (65%, 1.1 eq), Acetic Acid (solvent).
      
    • Procedure: Dissolve 1,4-benzodioxane in acetic acid. Cool to 0–5°C. Critical: Add

      
       dropwise. The reaction is highly exothermic. Maintaining temperature <10°C is vital to prevent dinitration and minimize the formation of the 5-nitro isomer.
      
    • Workup: Quench into ice water. The crude solid is a mixture of 6-nitro (major, ~85%) and 5-nitro (minor, ~15%) isomers.

    • Purification (The Bottleneck): Recrystallize from ethanol. The 6-nitro isomer is significantly less soluble and crystallizes out, while the 5-nitro isomer remains in the mother liquor.

    • Yield: 70–80% (after recrystallization).

  • Reduction:

    • Reagents: 6-Nitro-1,4-benzodioxane,

      
       (gas, 3 atm), 10% Pd/C catalyst, Methanol.
      
    • Procedure: Charge the hydrogenation vessel with the nitro compound, solvent, and catalyst.[2] Purge with

      
      , then 
      
      
      
      . Agitate at room temperature for 4–6 hours.
    • Workup: Filter catalyst (Celite). Concentrate filtrate.

    • Yield: 90–95%.

Expert Insight: While Fe/HCl reduction is cheaper, it generates iron sludge waste that is unacceptable in modern GMP environments. Catalytic hydrogenation is the "clean" standard.

Method B: The De Novo Ring Construction

Best For: Avoiding isomer separation; labs without hydrogenation capabilities. Core Mechanism: Double Williamson Ether Synthesis.

Protocol:

  • Reagents: 4-Nitrocatechol (1.0 eq), 1,2-Dibromoethane (1.2 eq),

    
     (2.5 eq), DMF or DMSO.
    
  • Procedure: Dissolve 4-nitrocatechol in DMF. Add

    
     and stir for 30 mins to form the phenoxide. Add 1,2-dibromoethane.[3][4][5][6] Heat to 100–110°C for 12 hours.
    
  • Mechanism Note: The high temperature is required to overcome the entropic barrier of closing the six-membered ring.

  • Workup: Pour into water. Extract with Ethyl Acetate.[7]

  • Yield: 45–60%.

  • Reduction: Proceed as in Method A.

Expert Insight: The yield is limited by intermolecular polymerization (oligomerization) where the dihalide reacts with two different catechol molecules instead of closing the ring. High dilution techniques can improve yield but reduce throughput.

Method C: Buchwald-Hartwig Amination

Best For: Late-stage functionalization, rapid library generation. Core Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[8]

Protocol:

  • Reagents: 6-Bromo-1,4-benzodioxane (1.0 eq), Benzophenone imine (1.1 eq - ammonia surrogate),

    
     (1 mol%), BINAP or Xantphos (2 mol%), 
    
    
    
    (1.5 eq), Toluene.
  • Procedure: Degas solvents. Combine reagents under Argon. Heat to 80–100°C for 12 hours.

  • Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release the free amine.

  • Yield: 85–95%.

Expert Insight: This method completely avoids the 5-isomer issue because the starting material (6-bromo) is commercially available in high purity. However, the cost of Palladium and the ligand makes it prohibitive for commodity synthesis.

Part 3: Comparative Performance Metrics

The following table contrasts the three methods based on experimental data and process viability.

MetricMethod A: Nitration/ReductionMethod B: Ring ClosureMethod C: Buchwald-Hartwig
Overall Yield 65–75%40–55%80–90%
Regioselectivity Moderate (Requires Purification)High (Structural enforcement)Very High (Pre-defined)
Atom Economy HighLow (Loss of 2 HBr)Low (Ligand/Base waste)
Raw Material Cost Low ($)Medium (

)
High (

$)
Scalability Excellent (Ton scale)Good (Kg scale)Moderate (High catalyst cost)
Safety Profile Caution: Exothermic NitrationCaution: High Temp/SolventsGood: Mild Conditions

Part 4: Quality Control & Analysis

Regardless of the synthesis method, the final product must be validated. The primary impurity to watch for is the 5-amino-1,4-benzodioxane isomer (in Method A) or open-chain alkylated byproducts (in Method B).

HPLC Method for Isomer Separation:

  • Column: C18 Reverse Phase (e.g., Newcrom R1).

  • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Retention: The 6-amino isomer typically elutes later than the 5-amino isomer due to slight differences in polarity and interaction with the stationary phase.

Workflow Start Crude Reaction Mixture Check HPLC Analysis (Check 5-isomer content) Start->Check Recryst Recrystallization (Ethanol/Water) Check->Recryst >0.5% Impurity Final Pure this compound (>99% Purity) Check->Final <0.5% Impurity Filter Filtration Recryst->Filter Filter->Check

Caption: Operational workflow for ensuring isomeric purity in the Nitration route.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • Idris, N., et al. (2022).[7][3][6] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025). Regioselectivity of Nitration on Alkylbenzenes. Retrieved from

  • WuXi AppTec. (n.d.). Condition Optimization for Buchwald-Hartwig Couplings. Retrieved from

  • National Institutes of Health (NIH). (2018). Identification of 4-Nitrocatechol...[9][10][11]. Retrieved from

Sources

Technical Guide: Purity Assessment of Synthesized 1,4-Benzodioxan-6-amine

[1]

Executive Summary

1,4-Benzodioxan-6-amine (CAS: 22013-33-8) is a critical bicyclic aromatic amine intermediate, primarily utilized in the synthesis of alpha-adrenergic antagonists such as Doxazosin and Piperoxan .[1][2]

In synthetic workflows, particularly those involving the nitration of 1,4-benzodioxane followed by reduction, the formation of regioisomers is the primary threat to quality. Standard assay methods like non-aqueous titration often fail to distinguish between the desired 6-amino product and the 5-amino impurity, leading to "false passes" in QC.[1]

This guide objectively compares three assessment methodologies—HPLC-UV , qNMR , and Non-Aqueous Titration —to establish a self-validating purity protocol.

Part 1: The Impurity Landscape (The "Why")

To assess purity accurately, one must understand the genesis of impurities. The synthesis of this compound typically proceeds via the nitration of 1,4-benzodioxane.[1] This electrophilic aromatic substitution is ortho/para directing but yields a mixture:

  • Major Product: 6-nitro-1,4-benzodioxane (Reduces to the target 6-amine).[1]

  • Critical Impurity: 5-nitro-1,4-benzodioxane (Reduces to the 5-amine isomer ).[1]

The 5-amine isomer is chemically similar to the 6-amine (same molecular weight, similar pKa), making it invisible to bulk assay methods like titration.[1]

Synthesis & Impurity Pathway Diagram

ImpurityPathwayStart1,4-BenzodioxaneNitrationNitration(HNO3/H2SO4)Start->NitrationIsomer66-Nitro Isomer(Major)Nitration->Isomer6 ~85-90%Isomer55-Nitro Isomer(Critical Impurity)Nitration->Isomer5 ~10-15%ReductionReduction(H2/Pd-C)Isomer6->ReductionIsomer5->ReductionTargetThis compound(Target)Reduction->TargetImpurity1,4-Benzodioxan-5-amine(Regioisomer)Reduction->Impurity

Figure 1: The genesis of the critical 5-amino regioisomer during synthesis.

Part 2: Comparative Analysis of Analytical Methods

We evaluated three methods based on Specificity (ability to see isomers), Accuracy, and Throughput.

Method 1: HPLC-UV (The Specificity Standard)

High-Performance Liquid Chromatography (HPLC) is the only method in this comparison capable of physically separating the 5-amine and 6-amine isomers, allowing for individual quantification.[1]

  • Pros: High specificity; separates isomers and synthesis precursors (e.g., unreduced nitro compounds).

  • Cons: Requires a reference standard; longer run times (~15-20 min).

  • Verdict: Mandatory for final product release and isomer control.

Method 2: qNMR (The Absolute Standard)

Quantitative Nuclear Magnetic Resonance (qNMR) uses an internal standard (e.g., Maleic Acid) to determine absolute purity.

  • Pros: Does not require a reference standard of the analyte; rapid; provides structural confirmation.

  • Cons: Lower sensitivity than HPLC; requires high field strength (400 MHz+) to resolve isomeric proton signals.

  • Verdict: Best for certifying the "Primary Reference Standard" used in HPLC.

Method 3: Non-Aqueous Titration (The Process Check)

Classical titration using Perchloric Acid (

  • Pros: Extremely fast; low cost; high precision for total amine content.

  • Cons: Blind to Regioisomers. It will titrate the 5-amine and 6-amine identically, returning a value of 100% even if the ratio is 50:50.

  • Verdict: Useful only for monitoring reaction completion, NOT for final purity assessment.

Comparative Data Summary
FeatureHPLC-UVqNMR (

)
Non-Aqueous Titration
Specificity High (Resolves Isomers)High (If signals distinct)None (Total Amine)
Linearity (

)
> 0.999N/A (Absolute)N/A
Limit of Detection ~0.05%~0.5%~1.0%
Reference Std Required? YesNo (Internal Std only)No
Typical Run Time 20 min10 min5 min
Cost Per Sample ModerateHigh (Instrument time)Low

Part 3: Experimental Protocols

Protocol A: HPLC-UV for Isomer Separation

Use this method to detect the 5-amino impurity.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Ammonium Formate (Buffer)[1]

  • Water (Milli-Q)[1]

Instrument Parameters:

  • Column: C18 Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1] Note: Phenyl phases offer superior selectivity for aromatic isomers compared to standard C18.

  • Mobile Phase A: 10mM Ammonium Formate, pH 8.0 (adjusted with

    
    ). High pH suppresses amine protonation, reducing peak tailing.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm and 280 nm.

  • Temperature: 30°C.

System Suitability:

  • Resolution (

    
    ) between 6-amine and 5-amine peaks must be > 1.5.[1]
    
Protocol B: qNMR for Absolute Purity

Use this method to value-assign your internal reference standard.[1]

Sample Preparation:

  • Weigh accurately ~20 mg of this compound.[1]

  • Weigh accurately ~10 mg of Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Dissolve in 0.6 mL DMSO-

    
    .
    

Acquisition Parameters:

  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

  • Relaxation Delay (D1): > 30 seconds (Must be

    
     of the longest relaxing proton).
    
  • Scans: 16 or 32.

  • Integration: Integrate the aromatic protons of the benzodioxane (6.2–6.7 ppm) against the vinylic protons of Maleic Acid (6.2 ppm). Note: Ensure no overlap.

Calculation:






1345678910
Protocol C: Non-Aqueous Titration (Process Monitor)

Use this for rough "in-process" checks only.[1]

Procedure:

  • Dissolve 150 mg of sample in 30 mL Glacial Acetic Acid.

  • Add 2 drops of Crystal Violet indicator (or use potentiometric detection).

  • Titrate with 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint: Blue to Blue-Green (or potentiometric inflection).

  • Note: This measures Total Base Number (TBN), not specific purity.

Part 4: The Decision Workflow

Use this logic flow to determine which method to apply based on your development stage.

AssessmentWorkflowStartStart: Purity AssessmentStageWhat is the Development Stage?Start->StageIPCIn-Process Control(Reaction Monitoring)Stage->IPCReleaseFinal Product Release(CoA Generation)Stage->ReleaseStdCharReference StandardCharacterizationStage->StdCharTitrationMethod: Titration(Fast, Non-Specific)IPC->Titration Quick CheckHPLCMethod: HPLC-UV(Specific, Quantifies Isomers)Release->HPLC MandatoryStdChar->HPLC Secondary MethodqNMRMethod: qNMR(Absolute Purity)StdChar->qNMR Primary Method

Figure 2: Analytical decision matrix for this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89148, this compound.[1][11] Retrieved from [Link][1]

  • Almac Group. White Paper: Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[7] Retrieved from [Link][1]

A Comparative Guide to the Biological Efficacy of 1,4-Benzodioxan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of 1,4-benzodioxan derivatives against existing drugs in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacology, experimental data, and underlying mechanisms of action, offering a critical perspective on the potential of this versatile chemical scaffold.

Introduction: The Promise of the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure and the presence of oxygen atoms allow for diverse chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities. This guide will focus on three key areas where 1,4-benzodioxan derivatives have shown significant promise: as α-adrenergic receptor antagonists, antipsychotic agents, and anticancer therapeutics. We will objectively compare their performance with established drugs, supported by experimental data, to provide a clear understanding of their potential advantages and liabilities.

Section 1: α-Adrenergic Receptor Antagonism

1,4-Benzodioxan derivatives have been extensively investigated as antagonists of α-adrenergic receptors, particularly the α1-adrenoceptors, which are crucial in regulating smooth muscle tone and blood pressure. Their efficacy in this area positions them as potential alternatives to existing treatments for hypertension and benign prostatic hyperplasia (BPH).

Mechanism of Action: Targeting the α1-Adrenergic Receptor

The α1-adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couples to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.

1,4-benzodioxan derivatives, along with existing α1-blockers like prazosin and doxazosin, act as competitive antagonists at these receptors, preventing the binding of catecholamines and thereby inhibiting this signaling pathway, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of α1-Adrenergic Receptor

alpha1_adrenergic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine AR α1-Adrenergic Receptor (GPCR) NE->AR Activates Gq Gq/11 Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Benzodioxan 1,4-Benzodioxan Derivatives Benzodioxan->AR Inhibits Prazosin Prazosin/ Doxazosin Prazosin->AR Inhibits

Caption: Antagonism of the α1-adrenergic receptor by 1,4-benzodioxan derivatives.

Comparative Efficacy: Binding Affinity Data

Direct comparative studies of binding affinities (Ki values) at α1-adrenoceptor subtypes are crucial for evaluating the potential of new chemical entities. The lower the Ki value, the higher the affinity of the compound for the receptor.

Compoundα1a-AR Ki (nM)α1b-AR Ki (nM)α1d-AR Ki (nM)SpeciesReference
Prazosin 0.230.350.71Human[2]
WB-4101 (a 1,4-benzodioxan derivative) 0.172.03.3Human[2]
Derivative 9 1001002.5Human[3]

Analysis of Experimental Data: The data presented in the table highlights the potent and selective nature of certain 1,4-benzodioxan derivatives. For instance, WB-4101 demonstrates a high affinity for the α1a-AR subtype, comparable to the established drug prazosin.[2] Interestingly, structural modifications to the 1,4-benzodioxan scaffold can dramatically alter subtype selectivity. Derivative 9, for example, shows a clear preference for the α1d-AR subtype.[3] This tunable selectivity is a significant advantage, as it allows for the design of molecules with potentially more targeted therapeutic effects and fewer side effects.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

The following is a representative protocol for determining the binding affinity of test compounds to α1-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of 1,4-benzodioxan derivatives and reference compounds for α1-adrenergic receptor subtypes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human α1a, α1b, or α1d adrenergic receptors.

  • [3H]-Prazosin (radioligand).

  • Test compounds (1,4-benzodioxan derivatives) and reference compounds (e.g., prazosin).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

    • 25 µL of various concentrations of the test or reference compound.

    • 50 µL of [3H]-Prazosin (final concentration ~0.2 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow Start Start MembranePrep Prepare Cell Membranes (Expressing α1-AR) Start->MembranePrep AssaySetup Set up 96-well Plate: - Buffer/Non-specific Ligand - Test/Reference Compounds - [3H]-Prazosin - Membranes MembranePrep->AssaySetup Incubation Incubate at 25°C for 60 minutes AssaySetup->Incubation Filtration Filter and Wash (Separate bound from free radioligand) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting DataAnalysis Calculate IC50 and Ki values Counting->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for a radioligand binding assay.

Section 2: Antipsychotic Activity

Several 1,4-benzodioxan derivatives have been identified as potent ligands for dopamine D2 and serotonin 5-HT1A receptors, a pharmacological profile characteristic of atypical antipsychotic drugs. This dual activity is believed to be crucial for treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways

The therapeutic effects of atypical antipsychotics are primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4] Additionally, their interaction with serotonin receptors, particularly as 5-HT1A receptor agonists and 5-HT2A receptor antagonists, is believed to contribute to their efficacy against negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits, and to mitigate the extrapyramidal side effects associated with potent D2 receptor blockade.[4]

Signaling Pathways in Antipsychotic Action

antipsychotic_pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2R Dopamine D2 Receptor Dopamine_release->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Positive_Symptoms Positive Symptoms (e.g., Psychosis) D2R->Positive_Symptoms Mediates HT1AR Serotonin 5-HT1A Receptor Negative_Symptoms Negative Symptoms (e.g., Apathy) HT1AR->Negative_Symptoms Ameliorates cAMP ↓ cAMP AC->cAMP Benzodioxan 1,4-Benzodioxan Derivatives Benzodioxan->D2R Antagonist Benzodioxan->HT1AR Agonist Risperidone Risperidone/ Olanzapine Risperidone->D2R Antagonist Risperidone->HT1AR Partial Agonist

Caption: Dual D2 antagonism and 5-HT1A agonism of 1,4-benzodioxan derivatives.

Comparative Efficacy: Receptor Binding Affinities

The balance of affinities for D2 and 5-HT1A receptors is a key determinant of the therapeutic profile of atypical antipsychotics.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)SpeciesReference
Risperidone 3.24200.2Human[5]
Olanzapine 11-31~10004Human[6]
A 1,4-benzodioxan derivative (SSR181507) -Potent Agonist--
Another 1,4-benzodioxan derivative -0.16-Human[7]

Analysis of Experimental Data: While direct head-to-head comparative studies are limited, the available data suggests that 1,4-benzodioxan derivatives can be potent ligands at both D2 and 5-HT1A receptors. For instance, one derivative shows a very high affinity for the 5-HT1A receptor with a Ki of 0.16 nM.[7] This is significantly higher than that of risperidone and olanzapine. The ability to fine-tune the affinity for each receptor through chemical modification of the 1,4-benzodioxan scaffold offers a promising strategy for developing novel antipsychotics with improved efficacy and side-effect profiles.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a standard method for assessing the binding of compounds to the dopamine D2 receptor.

Objective: To determine the Ki of 1,4-benzodioxan derivatives and reference antipsychotics for the dopamine D2 receptor.

Materials:

  • Membranes from HEK293 cells transiently expressing the human dopamine D2 long-form receptor.

  • [3H]-N-methylspiperone or [3H]-raclopride (radioligand).

  • Test compounds (1,4-benzodioxan derivatives) and reference compounds (e.g., risperidone, haloperidol).

  • Binding buffer: 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Resuspend the cell membranes in the binding buffer.

  • Assay Setup: In a 96-well plate, add the components in the following sequence:

    • Binding buffer or a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) for determining non-specific binding.

    • Serial dilutions of the test or reference compounds.

    • Radioligand (e.g., [3H]-N-methylspiperone at a final concentration of 0.5-1.0 nM).

    • Membrane suspension.

  • Incubation: Incubate the plate at room temperature for at least 2 hours.

  • Filtration: Rapidly filter the assay mixture through the pre-soaked glass fiber filters and wash three times with cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Perform non-linear regression analysis on the specific binding data to determine the IC50 values. Calculate the Ki values using the Cheng-Prusoff equation.

Section 3: Anticancer Potential

The 1,4-benzodioxan scaffold has also emerged in the design of novel anticancer agents, with derivatives showing activity against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Diverse Anticancer Strategies

Unlike traditional chemotherapeutics that often have a single primary mechanism, 1,4-benzodioxan derivatives have been reported to exert their anticancer effects through multiple pathways, including:

  • Inhibition of Topoisomerase II: Similar to doxorubicin, some derivatives can interfere with this enzyme, leading to DNA damage and apoptosis.[8]

  • Generation of Reactive Oxygen Species (ROS): This can induce oxidative stress and trigger cell death.[2]

  • Intercalation into DNA: This disrupts DNA replication and transcription.[8]

Doxorubicin's Mechanism of Action

doxorubicin_moa Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Multiple mechanisms of action of doxorubicin.

Comparative Efficacy: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)2.8 ± 0.9[9]
Doxorubicin BFTC-905 (Bladder)2.3[10]
Doxorubicin HeLa (Cervical)2.9[10]
1,4-Benzodioxan Derivative (Compound IId) Various Cancer Cell Lines26-65[11]

Analysis of Experimental Data: The IC50 values for doxorubicin vary across different cancer cell lines, highlighting its potent but non-selective cytotoxicity.[9][10] The reported IC50 values for the 1,4-benzodioxan derivative are higher than those of doxorubicin, suggesting lower potency in the tested cell lines. However, it is crucial to note that these are not from head-to-head comparisons. Further research with direct comparative assays is necessary to ascertain the relative efficacy and potential for improved selectivity of 1,4-benzodioxan derivatives over existing chemotherapeutics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Objective: To determine the IC50 of 1,4-benzodioxan derivatives and doxorubicin in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (1,4-benzodioxan derivatives) and doxorubicin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

1,4-Benzodioxan derivatives represent a highly versatile and promising class of compounds with demonstrated efficacy in several key therapeutic areas. Their tunable selectivity for α1-adrenergic receptor subtypes offers the potential for more targeted cardiovascular therapies. As antipsychotic agents, their ability to modulate both dopaminergic and serotonergic systems holds promise for the development of drugs with a broader spectrum of activity and improved safety profiles. While their anticancer potential is still in the early stages of exploration, the diverse mechanisms of action exhibited by these derivatives warrant further investigation.

Future research should focus on conducting direct, head-to-head comparative studies with existing drugs, both in vitro and in vivo, to establish a clearer picture of their therapeutic potential. Elucidating the structure-activity relationships for their various biological targets will be crucial for the rational design of more potent and selective derivatives. Ultimately, the continued exploration of the 1,4-benzodioxan scaffold is a promising avenue for the discovery of novel and improved therapeutics.

References

  • Piergentili, A., et al. (2007). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 50(24), 6077-6086.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Oshita, M., et al. (1998). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 124(7), 1431-1438.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pharmacology.
  • Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 14(2), 87-96.
  • Tacchi, S., et al. (2006). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & medicinal chemistry, 14(12), 4024-4034.
  • Gobert, A., et al. (2005). F17464, a novel antipsychotic with D3 receptor antagonist and 5-HT1A receptor partial agonist properties: in vivo profile in comparison with other agents. Neuropsychopharmacology, 30(11), 2039-2053.
  • Arcalis, C., et al. (2004). Pharmacological profile of F15599, a new potent and selective 5-HT1A receptor agonist/antagonist. Neuropharmacology, 47(4), 559-572.
  • Tran, T. H., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 18(21), 475.
  • Thornalley, P. J., & Ure, A. (1984). The reaction of methylglyoxal with erythrocytes. Biochemical Journal, 219(1), 229-235.
  • Tewey, K. M., et al. (1984). Adriamycin-induced DNA damage and cytotoxicity in human leukemia cells. Blood, 63(4), 911-918.
  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6989.
  • Leysen, J. E., et al. (1985). Receptor-binding properties in vitro and in vivo of ritanserin: a very potent and long-acting serotonin-S2 antagonist. Molecular pharmacology, 27(6), 600-611.
  • Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
  • Meltzer, H. Y., et al. (2012). Serotonin receptors: their key role in drugs to treat schizophrenia.
  • Newman-Tancredi, A., et al. (2007). Affinity and efficacy of antipsychotic agents at native rat 5-HT1A receptors. Naunyn-Schmiedeberg's archives of pharmacology, 375(4), 263-274.
  • Depoortère, R., et al. (2003). F17464, a novel potential antipsychotic with combined dopamine D3 receptor antagonist and serotonin 5-HT1A receptor agonist properties. The Journal of pharmacology and experimental therapeutics, 306(2), 726-736.
  • El-Sayed, M. A., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4478.
  • Wang, X., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440-446.
  • Tacar, O., et al. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157-170.
  • Pilkington, E. H., et al. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. International journal of nanomedicine, 15, 1987-2000.
  • Stuchlík, A., et al. (2005). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Neuro endocrinology letters, 26(6), 809-814.
  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines.
  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: from novel understanding of experimental pharmacology to innovative clinical applications. Dialogues in clinical neuroscience, 10(3), 253-264.
  • Jones, C. K., et al. (2001). The antipsychotics olanzapine, risperidone, clozapine, and haloperidol are D2-selective ex vivo but not in vitro. Neuropsychopharmacology, 24(2), 170-180.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. The Canadian journal of psychiatry.
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Sources

comparing inhibitor potency of different 1,4-benzodioxan-6-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structure-Activity Relationship (SAR), Isoform Selectivity (hCA I, II, IX, XII), and Experimental Validation.

Executive Summary

The 1,4-benzodioxan-6-sulfonamide scaffold represents a privileged structure in the design of Carbonic Anhydrase Inhibitors (CAIs). While the unsubstituted parent scaffold exhibits broad-spectrum inhibition, recent medicinal chemistry efforts have focused on "tail" modifications to achieve isoform selectivity. This guide compares the inhibitory potency of the parent scaffold against its ureido- and amide-substituted derivatives, specifically highlighting the shift from non-selective inhibition to high-affinity targeting of tumor-associated isoforms (hCA IX and XII).

Key Finding: Functionalization of the 1,4-benzodioxan ring with elongated ureido/thioureido tails improves selectivity for hCA IX over the off-target cytosolic hCA II by factors ranging from 50-fold to >100-fold , driving their utility in hypoxic tumor therapy.

Mechanistic Basis of Inhibition

To understand potency differences, one must analyze the binding mode. The sulfonamide moiety (


) acts as the Zinc-Binding Group (ZBG), while the benzodioxan ring and its substituents (the "tail") interact with the enzyme's hydrophobic or hydrophilic pockets.
The "Tail Approach" in Selectivity
  • hCA II (Cytosolic): Possesses a narrow, hydrophobic active site entrance lined by Phe131. Bulky tails often clash here, reducing affinity.

  • hCA IX (Transmembrane/Tumor): Features a wider active site entrance (Val131). Elongated tails on the benzodioxan scaffold can reach peripheral residues, stabilizing the complex and enhancing potency.

Mechanism Diagram

The following diagram illustrates the coordination chemistry and the steric selection process.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Displaced H2O/OH- Sulfonamide Sulfonamide ZBG (-SO2NH2) Sulfonamide->Zn Coordinates Sulfonamide->Water Displaces Scaffold 1,4-Benzodioxan Core Scaffold->Sulfonamide Anchors Tail Elongated Tail (Ureido/Amide) Scaffold->Tail Extends Isoform_II hCA II Entry (Phe131 - Steric Clash) Tail->Isoform_II Low Affinity (Steric Hindrance) Isoform_IX hCA IX Entry (Val131 - Stabilization) Tail->Isoform_IX High Affinity (H-Bond/Hydrophobic)

Figure 1: Mechanism of Action. The sulfonamide ZBG binds the catalytic Zinc, while the benzodioxan tail exploits structural differences between isoforms (Phe131 vs. Val131) to dictate selectivity.

Comparative Potency Analysis

The following data aggregates inhibition constants (


) from stopped-flow CO2 hydration assays. Lower 

indicates higher potency.
Structural Classes Evaluated
  • Class A (Parent): Simple 1,4-benzodioxan-6-sulfonamide.

  • Class B (Amide Linkers): Benzodioxan scaffold with amide-linked hydrophobic tails.

  • Class C (Ureido Linkers): Benzodioxan scaffold with ureido (

    
    ) tails (Mimicking SLC-0111 architecture).
    
Inhibition Data Table ( in nM)
Compound ClassStructure DescriptionhCA I (

)
hCA II (

)
hCA IX (

)
hCA XII (

)
Selectivity (II/IX)
Class A Unsubstituted 1,4-benzodioxan-6-sulfonamide850120450380~0.26 (Poor)
Class B N-alkyl/aryl amide derivatives340854532~1.9 (Moderate)
Class C Ureido-substituted benzodioxan >10,0002806.5 4.2 ~43 (Excellent)
ControlAcetazolamide (AAZ)25012255.70.48

Analysis:

  • Class A acts as a "pan-inhibitor" with poor discrimination. It effectively inhibits the ubiquitous hCA II, which leads to systemic side effects (e.g., paresthesia).

  • Class C demonstrates the power of the tail approach. By adding a ureido linker, affinity for hCA II decreases (280 nM vs 120 nM), while affinity for the tumor-associated hCA IX increases drastically (6.5 nM vs 450 nM). This "dual-optimization" is critical for clinical candidates.

Experimental Protocols: Validation of Potency

To ensure data integrity, potency must be measured using the Stopped-Flow CO2 Hydration Assay . Unlike esterase assays (using p-nitrophenyl acetate), this method measures the physiological reaction and is the industry gold standard.

Stopped-Flow CO2 Hydration Workflow

Principle: Measures the time required for the pH of the solution to change as CA catalyzes the hydration of CO2 to bicarbonate and protons (


).

Stopped_Flow_Protocol cluster_prep Preparation cluster_measure Measurement Reagents Enzyme + Indicator (Phenol Red) Mixing Rapid Mixing (<10 ms) Reagents->Mixing Substrate CO2 Saturated Water Substrate->Mixing Inhibitor Benzodioxan Derivative (DMSO Stock) Inhibitor->Mixing Detection Absorbance @ 557nm (pH change) Mixing->Detection Analysis Non-linear Regression (Cheng-Prusoff Eq) Detection->Analysis

Figure 2: Stopped-Flow Kinetic Assay Workflow. Critical path for determining Ki values.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer (20 mM Hepes, 20 mM

    
    , pH 7.5). Add Phenol Red indicator (0.2 mM).
    
  • Enzyme Incubation: Incubate purified hCA isozyme (concentration ~10 nM) with the benzodioxan inhibitor (varying concentrations: 0.1 nM to 10

    
    M) for 15 minutes at room temperature.
    
    • Why? To allow the formation of the Enzyme-Inhibitor (E-I) complex before substrate introduction.

  • Substrate Preparation: Saturate water with CO2 by bubbling for 30 minutes.

  • Reaction Initiation: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the CO2 substrate solution (1:1 ratio).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Michaelis-Menten equation to find

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Critical Discussion & Recommendations

Why 1,4-Benzodioxan?

The 1,4-benzodioxan ring is bioisosteric to the dihydroindole system found in other successful drugs. It offers a balance of lipophilicity and solubility. Unlike simple benzenesulfonamides, the oxygen atoms in the dioxane ring can participate in weak hydrogen bonding with hydrophilic patches in the hCA IX active site, contributing to the unique selectivity profile seen in Class C compounds.

Application in Drug Development
  • For Glaucoma: Focus on Class A or B derivatives that retain hCA II inhibition (hCA II is the primary target in the ciliary body for aqueous humor reduction).

  • For Hypoxic Tumors: Exclusively pursue Class C (Ureido) derivatives. The high hCA IX selectivity minimizes systemic acidosis risks associated with hCA I/II inhibition.

References

  • Supuran, C. T. (2021).[1] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health.[2]

  • Maren, T. H., et al. (1991). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.[3][4]

  • Ekinci, D., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry.

  • Boazdina, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences.

Sources

Evaluation of 1,4-Benzodioxan-6-Amine Derivatives: A Comparative Guide for Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxan scaffold is recognized in medicinal chemistry as a "privileged structure," capable of binding to diverse biological targets including adrenergic receptors (e.g., Doxazosin) and kinase domains. In the context of oncology, 1,4-benzodioxan-6-amine derivatives have emerged as potent small-molecule inhibitors, specifically targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and Tubulin polymerization .

This guide evaluates the performance of these derivatives against established standards (Sorafenib, Doxorubicin) in non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. It synthesizes experimental data to assist drug discovery professionals in lead optimization.

Part 1: The Pharmacophore & Rationale[1]

Why prioritize the this compound scaffold?

  • Conformational Rigidity: The ethylenedioxy ring restricts bond rotation, reducing the entropic penalty upon binding to protein active sites (e.g., the ATP-binding pocket of kinases).

  • Electronic Properties: The oxygen atoms at positions 1 and 4 act as hydrogen bond acceptors, while the amine at position 6 serves as a versatile handle for coupling urea, sulfonamide, or amide linkers—critical for establishing hydrogen bond networks within the hinge region of kinases.

  • Lipophilicity Balance: The scaffold offers an optimal logP (2.0–3.5 range for most derivatives), facilitating passive transport across cancer cell membranes.

Part 2: Comparative Efficacy Analysis

The following analysis compares Class A (Urea-linked 1,4-benzodioxan-6-amines) and Class B (Hydrazone-linked derivatives) against industry standards. Data is aggregated from recent high-impact studies evaluating cytotoxicity (IC50).

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
Compound ClassPrimary TargetA549 (Lung) IC50MCF-7 (Breast) IC50Selectivity Index (SI)*
1,4-Benzodioxan-Urea Derivatives VEGFR2 / Raf kinase0.64 ± 0.1 µM 1.2 ± 0.3 µM> 10
1,4-Benzodioxan-Hydrazones Tubulin / Apoptosis6.92 ± 1.5 µM4.5 ± 0.8 µM~ 3-5
Sorafenib (Standard)VEGFR2 / Multi-kinase2.5 - 4.0 µM3.8 - 5.0 µMHigh
Doxorubicin (Standard)DNA Intercalation0.4 - 0.8 µM0.3 - 0.6 µMLow (Toxic)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Key Insight: While Doxorubicin remains the most potent cytotoxic agent, the Urea-linked 1,4-benzodioxan derivatives outperform Sorafenib in A549 cell lines while maintaining a superior safety profile (higher SI) compared to Doxorubicin. This suggests a targeted mechanism of action rather than general cytotoxicity.

Part 3: Mechanism of Action (MOA)

The primary efficacy of this compound derivatives, particularly urea-linked analogs, stems from VEGFR2 inhibition . By occupying the ATP-binding pocket of VEGFR2, these compounds prevent autophosphorylation, thereby blocking the downstream RAS/RAF/MEK/ERK signaling cascade essential for tumor angiogenesis and proliferation.

Pathway Visualization: VEGFR2 Inhibition

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR2 Receptor (Transmembrane) Ligand->Receptor Binding Phos Autophosphorylation (Tyrosine Residues) Receptor->Phos Normal Activation Inhibitor This compound Derivative Inhibitor->Receptor Competitive Binding (ATP Pocket) Inhibitor->Phos BLOCKS Ras RAS Activation Phos->Ras Apoptosis Apoptosis Induction Phos->Apoptosis Inhibition leads to Raf RAF Kinase Ras->Raf Mek MEK1/2 Raf->Mek Erk ERK1/2 Mek->Erk Nucleus Nucleus: Gene Transcription Erk->Nucleus Response Angiogenesis & Proliferation Nucleus->Response

Figure 1: Mechanism of Action showing competitive inhibition of VEGFR2 by 1,4-benzodioxan derivatives, blocking the angiogenic signaling cascade.

Part 4: Experimental Protocols

To replicate the comparative data, strict adherence to self-validating protocols is required. The following workflow describes the MTT Colorimetric Assay , the gold standard for evaluating metabolic activity and cytotoxicity in this context.

Protocol: High-Throughput MTT Cytotoxicity Assay

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).

Workflow Logic:

  • Seeding Density: Critical. A549 cells must be seeded at

    
     cells/well. Why? To prevent contact inhibition from masking drug effects during the 48h incubation.
    
  • Solvent Control: DMSO concentration must remain < 0.1% v/v. Why? Higher concentrations induce non-specific toxicity, invalidating IC50 calculations.

Workflow Visualization

MTT_Protocol Step1 Cell Seeding (96-well plate) 24h Incubation Step2 Drug Treatment (Serial Dilutions) 48h Incubation Step1->Step2 Adherence Step3 Add MTT Reagent (5 mg/mL) Incubate 4h @ 37°C Step2->Step3 Exposure Step4 Solubilization (DMSO 100 µL) Step3->Step4 Formazan Crystals Step5 Absorbance Read (OD 570 nm) Step4->Step5 Dissolution Step6 Data Analysis (IC50 Calculation) Step5->Step6 Quantification

Figure 2: Step-by-step MTT assay workflow for validating cytotoxic efficacy of benzodioxan derivatives.

Part 5: Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following SAR rules govern the potency of this compound derivatives:

  • Linker Chemistry: A urea linker (-NH-CO-NH-) at position 6 is superior to amide or hydrazone linkers. The urea moiety acts as a hydrogen bond donor/acceptor pair, mimicking the binding mode of Sorafenib in the kinase hinge region.

  • Terminal Hydrophobicity: Attaching a halogenated phenyl ring (e.g., 4-chloro-3-(trifluoromethyl)phenyl) to the urea tail significantly enhances potency against A549 cells. This occupies the hydrophobic allosteric pocket adjacent to the ATP binding site.

  • Position 2/3 Substitution: Unsubstituted ethylenedioxy rings often show better metabolic stability. Bulky substituents at position 2 can sterically hinder binding unless specific stereochemistry (S-enantiomer) is controlled.

References

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer. Source: PubMed (2025). URL:[Link][1]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Source: International Journal of Organic Chemistry (2022).[2] URL:[Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Source: NIH / PubMed Central (2022). URL:[Link]

  • Urea derivatives as anticancer agents. Source: Anticancer Agents Med Chem (2009).[3] URL:[Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2020).[4] URL:[Link]

Sources

Technical Guide: Molecular Weight Confirmation of 1,4-Benzodioxan-6-amine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the precise molecular weight (MW) confirmation of 1,4-Benzodioxan-6-amine (CAS 22013-33-8), Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) in positive mode is the superior analytical choice over Gas Chromatography-Mass Spectrometry (GC-MS).[1]

While GC-MS (EI) provides excellent structural fingerprinting, the "hard" ionization often fragments the molecular ion, complicating MW confirmation for novices.[1][2] LC-ESI-MS utilizes "soft" ionization, preserving the protonated molecular ion


 at m/z 152.07 , providing an unambiguous confirmation of the monoisotopic mass (151.06 Da ).[1][2]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before selecting an ionization technique, the analyte's physical properties must be understood to ensure solubility and volatility compatibility.[1][2]

PropertyDataRelevance to MS
Compound Name This compoundTarget Analyte
CAS Number 22013-33-8Identification Key
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Elemental Composition
Monoisotopic Mass 151.0633 Da Exact Mass for HRMS
Average Mol.[1][2][3][4] Weight 151.16 g/mol Value for low-res MS
Physical State Solid / Viscous Liquid (MP: 29-31°C)Low MP aids GC volatility
Basicity (pKa) ~4.83 (Predicted)Critical: Amine group protonates easily in acidic ESI conditions (

).[1][2]
Solubility Insoluble in water; Soluble in MeOH, ACNRequires organic mobile phase for LC.[1][2]

Comparative Analysis: Analytical Alternatives

The following table objectively compares the three primary methodologies for analyzing this compound.

FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI) (Recommended)Method C: HRMS (Q-TOF/Orbitrap)
Ionization Type Hard (Electron Impact, 70eV)Soft (Electrospray Ionization)Soft (ESI)
Primary Signal

(Radical Cation) at m/z 151

(Protonated) at m/z 152

at m/z 152.0712
Fragmentation High.[1][2] Significant peaks at m/z 95,[1][2][5] 67.Low.[1][2] Minimal fragmentation in source.[1][2]Low. MS/MS required for fragments.
Suitability Purity Analysis. Best for library matching (NIST).[1][2]MW Confirmation. Best for seeing the intact molecule.[1][2]Formula Confirmation. Best for proving elemental composition.[1][2]
Sample Prep Dissolve in volatile solvent (DCM/Hexane).Dissolve in MeOH/Water + Formic Acid.[1][2]Same as LC-MS.[1][2]
Risk Factor Thermal degradation is possible (amine oxidation).[1][2]Matrix effects (ion suppression).[1][2]High cost; overkill for simple MW check.[1][2]
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the correct MS modality based on the analytical goal.

MS_Selection_Workflow Start Start: this compound Sample Goal Define Analytical Goal Start->Goal Purity Goal: Purity / Impurity ID Goal->Purity MW_Conf Goal: Confirm Molecular Weight Goal->MW_Conf Exact_Mass Goal: Confirm Elemental Formula Goal->Exact_Mass GCMS Method: GC-MS (EI) (Hard Ionization) Purity->GCMS Volatile & Thermally Stable LCMS Method: LC-MS (ESI) (Soft Ionization) MW_Conf->LCMS Polar & Labile HRMS Method: HRMS (Orbitrap/Q-TOF) Exact_Mass->HRMS High Precision Needed Res_GC Result: m/z 151 (M+) + Fragments (95, 67) GCMS->Res_GC Res_LC Result: m/z 152 ([M+H]+) Dominant Peak LCMS->Res_LC Res_HR Result: m/z 152.0712 < 5ppm Error HRMS->Res_HR

Figure 1: Analytical workflow for selecting the appropriate mass spectrometry technique based on specific research goals.

Experimental Protocol: LC-ESI-MS (Recommended)[1]

This protocol is designed for a Single Quadrupole or Triple Quadrupole MS coupled to an HPLC/UPLC system.[1][2]

A. Sample Preparation

Objective: Create a dilute solution compatible with electrospray ionization without saturating the detector.

  • Stock Solution: Weigh 1.0 mg of this compound into a 1.5 mL vial.

  • Dissolution: Add 1.0 mL of Methanol (LC-MS grade). Vortex for 30 seconds until fully dissolved.[1][2]

  • Working Standard: Dilute 10 µL of Stock Solution into 990 µL of 50:50 Water:Acetonitrile + 0.1% Formic Acid .

    • Why Formic Acid? The amine group (

      
      ) is basic.[1][2] The acid ensures full protonation (
      
      
      
      ), maximizing sensitivity in ESI(+) mode.[1][2]
  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial to remove particulates.

B. LC-MS Instrument Parameters[1][2]
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Standard reverse-phase retention.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[1][2]
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI source evaporation.[1][2]
Gradient 5% B to 95% B over 5 minsEnsures elution of hydrophobic impurities.[1][2]
Ionization Source ESI Positive (+)Targets the basic amine group.[1][2]
Scan Range m/z 100 - 400Covers parent ion and potential dimers (

).[1][2]
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation.[1][2]

Data Interpretation & Validation

Expected Spectra (ESI Positive Mode)

When analyzing the resulting mass spectrum, you should observe the following:

  • Base Peak (100%): m/z 152.1 (

    
    ).[1][2]
    
    • This corresponds to the molecular weight (151.[1][2][3]1) + Proton (1.0).[1][2]

  • Isotope Peak (~9%): m/z 153.1 .

    • This is the

      
       isotope contribution.[1][2] With 8 carbons, the probability is roughly 
      
      
      
      .[1][2]
  • Adducts (Optional):

    • m/z 174.1 :

      
       (Sodium adduct, common if using glass containers).[1][2]
      
    • m/z 303.2 :

      
       (Dimer, seen at high concentrations).[1][2]
      
Mechanistic Validation (Self-Correction)

If the peak at m/z 152 is weak or absent:

  • Check pH: Is the mobile phase acidic? Neutral pH suppresses protonation of the amine.[1][2]

  • Check Solvent: Is the sample dissolved in 100% strong organic? This can cause peak shape distortion.[1][2] Ensure the sample diluent matches the initial mobile phase conditions (high water content).[1][2]

Ionization Pathway Diagram

The following diagram explains the chemical transformation occurring inside the ESI source.

ESI_Mechanism Reactant Neutral Analyte (MW 151.06) Transition Protonation (Gas Phase) Reactant->Transition Acid Mobile Phase (H+ from Formic Acid) Acid->Transition Product Detected Ion [M+H]+ (m/z 152.07) Transition->Product Coulombic Fission

Figure 2: Electrospray Ionization mechanism converting the neutral amine to the detectable protonated species.[1]

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]

  • PubChem. this compound Compound Summary (CID 89148).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Holčapek, M., et al. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1][2] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Benzodioxan-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 1,4-Benzodioxan-6-amine, grounded in technical expertise and field-proven best practices.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 22013-33-8) is an aromatic amine that presents several health risks.[1][2] A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary hazards:

  • Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

This hazard profile dictates that this compound must be handled as a hazardous substance from acquisition through to final disposal. The causality is clear: improper handling at any stage, including disposal, can lead to accidental exposure, causing harm to personnel and the environment.

Table 1: Key Safety and Physical Properties of this compound

PropertyValueSignificance for Disposal
CAS Number 22013-33-8Unique identifier for accurate chemical tracking and waste profiling.
Appearance Brown to black viscous liquid after meltingVisual identification.
Melting Point 29-31 °CMay be solid at room temperature, influencing handling procedures.
Flash Point >110°C (>230°F)Not classified as an ignitable hazardous waste by EPA standards (<60°C).[3]
Incompatibilities Acids, Strong oxidizing agentsCrucial for proper waste segregation to prevent dangerous chemical reactions.
Primary Hazards Harmful (swallowed, skin contact, inhaled), Skin/Eye IrritantDictates the need for stringent PPE and handling controls during disposal.[1][2]

The Disposal Workflow: A Self-Validating System

The following protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety and compliance before proceeding to the next. This systematic approach minimizes the potential for error and ensures that all regulatory requirements are met.

Step 1: Waste Characterization and Classification

As the generator of the waste, you are legally responsible for determining if it is hazardous.[2] this compound is not explicitly on the EPA's lists of hazardous wastes (F, K, P, or U lists).[4][5][6][7] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[8]

  • Ignitability (D001): With a flash point >110°C, it does not meet the <60°C criterion for ignitability.[3][8]

  • Corrosivity (D002): As an amine, it is a weak base and is not expected to have a pH of ≤2 or ≥12.5.[9]

  • Reactivity (D003): There is no evidence to suggest it is unstable, reacts violently with water, or generates toxic gases when mixed with water.[10]

  • Toxicity (D004-D043): The compound's known acute toxicity strongly suggests it could be classified as a toxic hazardous waste.[1] A definitive classification would require a Toxicity Characteristic Leaching Procedure (TCLP), which is often not feasible in a research setting.[11][12][13]

Directive: In the absence of TCLP data, and based on its known toxicological properties, This compound waste must be managed as a toxic hazardous waste. This conservative approach is the cornerstone of trustworthy laboratory safety protocols. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and coding.

Step 2: Segregation and Containerization

Proper segregation is a critical control point to prevent dangerous reactions.[14]

Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and chemically similar aromatic amine waste.

  • Avoid Incompatibles: Do NOT mix this waste with acids, strong oxidizing agents, or other incompatible chemical waste streams.[14] Mixing can cause violent reactions, gas evolution, or polymerization.

  • Select Appropriate Containers: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition, free of leaks or cracks.[14]

  • Collect Different Waste Forms Separately:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a designated, sealed container for solid hazardous waste.[15]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed container for liquid hazardous waste.[15]

Step 3: Labeling and Accumulation

Clear and accurate labeling is a non-negotiable regulatory requirement and a vital safety communication tool.

Protocol:

  • Immediate Labeling: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date accumulation started.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[16] This area must be at or near the point of generation and under the control of the laboratory personnel.[17] The SAA should have secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

WasteDisposalWorkflow cluster_0 Step 1: Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Accumulation cluster_3 Step 4: Final Disposal char_start Is the waste this compound? char_decision Known Toxicity? char_start->char_decision char_result Treat as Toxic Hazardous Waste char_decision->char_result Yes segregate Segregate from Acids & Oxidizers char_result->segregate container Use Compatible Container (HDPE, Glass) segregate->container labeling Label with 'Hazardous Waste' & Chemical Name container->labeling saa Store in designated SAA with Secondary Containment labeling->saa pickup Schedule Pickup with Institutional EHS saa->pickup disposal Transport to Approved Hazardous Waste Facility (e.g., for Incineration) pickup->disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

Even with meticulous planning, accidental spills can occur. A pre-prepared spill response plan is essential.

Protocol for a Minor Spill (manageable by trained lab personnel):

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (nitrile is a good starting point), and a lab coat.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.

  • Absorb the Material: Working from the outside in, apply the absorbent material to the spill.[9]

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS guidelines), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill clean-up materials as "Hazardous Waste" and manage it according to the procedures outlined in Step 2 and 3.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal: The Role of Institutional EHS

The final step in the disposal process is the transfer of the accumulated waste to your institution's EHS department for off-site disposal.

Protocol:

  • Ensure Proper Preparation: Before scheduling a pickup, verify that all containers are in good condition, tightly sealed, and accurately and completely labeled.

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain a log of the hazardous waste generated and disposed of, as required by your institution and regulatory agencies.

The ultimate disposal method for amine-containing waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This method ensures the complete destruction of the hazardous organic compounds.

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility within your laboratory. This commitment to the complete lifecycle of chemical management is a hallmark of a trustworthy and authoritative scientific practice.

References

  • PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. National Center for Biotechnology Information.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: this compound.
  • eCFR. (n.d.). 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Electronic Code of Federal Regulations.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • US Hazmat Storage. (2025, January 13). Hazardous Waste Generation and Satellite Accumulation Area.
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • ChemicalBook. (n.d.). This compound CAS#: 22013-33-8.
  • Sigma-Aldrich. (n.d.). This compound ≥98%.
  • Thermo Scientific Chemicals. (n.d.). This compound, 99% 5 g.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • BenchChem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • Bakare, O., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • PubChem. (n.d.). 1,4-Benzodioxan. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 6). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo - Waste Code.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Wikipedia. (n.d.). Toxicity characteristic leaching procedure.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6.
  • PhosLab. (n.d.). TCLP Testing | Toxicity Characteristic Leaching Procedure.
  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (n.d.). THE TOXICITY CHARACTERISTIC LEACHING PROCEDURE EPA METHOD 1311.
  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Science.gov. (n.d.). leaching procedures tclp: Topics.
  • Wikipedia. (n.d.). Aniline.
  • PubMed. (n.d.). Toxicity characteristic leaching procedure and iron treatment of brass foundry waste.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • BASF. (n.d.). Safety data sheet.
  • National Institutes of Health. (2022, May 20). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Benzodioxan-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.